molecular formula C7H7NO4 B184041 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid CAS No. 51727-04-9

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid

Cat. No.: B184041
CAS No.: 51727-04-9
M. Wt: 169.13 g/mol
InChI Key: ASXFTGFWMQJKMS-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid is a versatile pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The pyridine scaffold is a privileged structure in drug discovery, known for its ability to improve water solubility and serve as a key building block for compounds with diverse therapeutic properties . This specific compound serves as a critical precursor in the synthesis of more complex molecules. A patented process highlights its utility as a key intermediate in the preparation of 4-alkoxy-3-hydroxypicolinic acids, which are valuable scaffolds for further functionalization . Research into pyridine compounds has intensified in the search for new agents to combat microbial infections . Pyridine derivatives have demonstrated notable antimicrobial and antiviral activities, making them a focal point in developing treatments for resistant pathogens and emerging viruses . The presence of both hydroxy and methoxy substituents on the pyridine ring contributes to the molecule's unique geometry, which is crucial for its interaction with specific biological targets and defines its selectivity . Furthermore, this compound is a valuable synthon for synthesizing hydrazone derivatives, a class of molecules extensively studied for their promising neuroprotective effects, radical scavenging (antioxidant) properties, and monoamine oxidase-B (MAO-B) enzyme inhibition potential . For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methoxy-4-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-6-3-8-4(7(10)11)2-5(6)9/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXFTGFWMQJKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474745
Record name 4-hydroxy-5-methoxy-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51727-04-9
Record name 4-hydroxy-5-methoxy-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Proposed Synthetic Strategy

The proposed synthesis is a multi-step process beginning with the commercially available 5-methoxy-2-methylpyridine. The strategy involves the introduction of a hydroxyl group at the C-4 position via a nitration-reduction-diazotization sequence, facilitated by the activation of the pyridine ring through N-oxidation. The final step is the oxidation of the C-2 methyl group to the desired carboxylic acid.

G cluster_part1 Part 1: Synthesis of 4-Hydroxy-5-methoxy-2-methylpyridine cluster_part2 Part 2: Oxidation to Final Product A 5-Methoxy-2-methylpyridine B 5-Methoxy-2-methylpyridine N-oxide A->B N-Oxidation C 5-Methoxy-4-nitro-2-methylpyridine N-oxide B->C Nitration D 4-Amino-5-methoxy-2-methylpyridine C->D Reduction & Deoxygenation E 4-Hydroxy-5-methoxy-2-methylpyridine D->E Diazotization & Hydrolysis F 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid E->F Oxidation

Figure 1: Proposed overall synthetic workflow.

Part 1: Synthesis of the Key Intermediate, 4-Hydroxy-5-methoxy-2-methylpyridine

This part details the functionalization of the pyridine ring to install the required hydroxyl group at the C-4 position.

The initial step involves the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation activates the pyridine ring for electrophilic substitution, particularly at the C-4 position, and is a common strategy in pyridine chemistry.[1] Pyridine-N-oxide is more reactive towards electrophilic aromatic substitution than pyridine itself because the oxygen atom can donate electrons into the ring via resonance.[1]

Experimental Protocol (Adapted from Hydrogen Peroxide in Acetic Acid Method): A procedure analogous to the N-oxidation of 3,5-Lutidine can be employed.[2]

  • To a reaction flask containing acetic acid, add 5-methoxy-2-methylpyridine (1.0 eq).

  • Heat the mixture to 60-70°C.

  • Add hydrogen peroxide (e.g., 45% aqueous solution, ~2.0 eq) dropwise over a period of 1-2 hours, maintaining the temperature.

  • After the addition is complete, heat the mixture to 90°C and maintain this temperature for several hours (e.g., 6 hours) to ensure the reaction goes to completion.[2]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. Acetic acid and water can be distilled off under reduced pressure to yield the crude N-oxide product, which may be used in the next step without further purification.[2]

Parameter Value (based on analogous reaction) Reference
Starting Material 3,5-Lutidine (1.16 mol)[2]
Reagents Acetic Acid (400 ml), Hydrogen Peroxide (45%, 400 ml total)[2]
Temperature 60-70°C (addition), 90-100°C (reaction)[2]
Reaction Time 8 hours[2]
Yield Not specified (used directly in next step)[2]

The N-oxide readily undergoes nitration at the C-4 position. A standard method using a mixture of fuming nitric acid and concentrated sulfuric acid is effective.[3]

Experimental Protocol (Adapted from Nitration of Pyridine-N-oxide): [3]

  • Prepare the nitrating acid by slowly adding concentrated sulfuric acid (e.g., 2.5 parts by volume) to fuming nitric acid (e.g., 1 part by volume) while cooling in an ice bath.[3]

  • In a three-neck flask equipped with a reflux condenser and thermometer, add 5-methoxy-2-methylpyridine N-oxide (1.0 eq).

  • Heat the N-oxide to approximately 60°C.

  • Add the nitrating acid dropwise over 30 minutes.

  • After the addition, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[3]

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution to pH 7-8 with a saturated sodium carbonate solution. A yellow solid should precipitate.[3]

  • Collect the crude product by filtration. The product can be separated from inorganic salts by dissolving it in a suitable organic solvent like acetone, filtering the insoluble salts, and evaporating the solvent.[3]

Parameter Value (based on analogous reaction) Reference
Starting Material Pyridine-N-oxide (100 mmol)[3]
Reagents Fuming HNO₃ (0.29 mol), Conc. H₂SO₄ (0.56 mol)[3]
Temperature 125-130°C[3]
Reaction Time 3 hours[3]
Yield 42%[3]

The reduction of the nitro group and the deoxygenation of the N-oxide can often be accomplished in a single step. Reduction with iron powder in an acidic medium is a common and effective method for converting 4-nitropyridine-N-oxides directly to 4-aminopyridines.[4]

Experimental Protocol (Adapted from Reduction of 4-Nitropyridine-N-oxide): [4]

  • To a flask containing 5-methoxy-4-nitro-2-methylpyridine N-oxide (1.0 eq), add water and an acid (e.g., hydrochloric or sulfuric acid).

  • Heat the mixture to reflux.

  • Gradually add iron powder (excess, e.g., 3-5 eq) to the refluxing solution.

  • Continue refluxing for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a base such as sodium carbonate.

  • Filter the mixture to remove iron salts.

  • The aqueous filtrate can be concentrated, and the product, 4-amino-5-methoxy-2-methylpyridine, can be extracted with an organic solvent like ethyl acetate or ethanol.[4]

Parameter Value (based on analogous reaction) Reference
Starting Material 4-Nitropyridine-N-oxide[4]
Reagents Iron powder, Hydrochloric or Sulfuric Acid[4]
Solvent Water[4]
Temperature Reflux[4]
Yield 80-90%[4]

The conversion of the 4-amino group to a 4-hydroxyl group is achieved via a Sandmeyer-type reaction.[5] This involves the formation of a diazonium salt intermediate by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by hydrolysis upon heating.[5][6]

G Amine Ar-NH₂ Diazonium Ar-N₂⁺ Amine->Diazonium NaNO₂ / H⁺ (0-5 °C) Phenol Ar-OH Diazonium->Phenol H₂O / Δ (-N₂)

Figure 2: Diazotization and hydrolysis workflow.

Experimental Protocol (General Procedure):

  • Dissolve 4-amino-5-methoxy-2-methylpyridine (1.0 eq) in an aqueous solution of a strong mineral acid (e.g., H₂SO₄ or HCl).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise, keeping the temperature below 5°C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.[6]

  • To induce hydrolysis, slowly heat the solution. The decomposition of the diazonium salt, evidenced by the evolution of nitrogen gas, will occur.[6] Often, heating to 50-100°C is sufficient.

  • After gas evolution ceases, cool the reaction mixture.

  • Neutralize the solution with a suitable base.

  • Extract the product, 4-hydroxy-5-methoxy-2-methylpyridine, with an appropriate organic solvent.

  • Purify the product by recrystallization or chromatography.

Parameter Value (General Conditions) Reference
Reagents Sodium Nitrite (NaNO₂), Mineral Acid (HCl, H₂SO₄)[6]
Diazotization Temp. 0-5°C[6]
Hydrolysis Temp. Elevated (e.g., 50-100°C)[5]
Yield Highly variable, dependent on substrate stabilityN/A

Part 2: Oxidation of 4-Hydroxy-5-methoxy-2-methylpyridine

The final step is the oxidation of the methyl group at the C-2 position to a carboxylic acid. This transformation is well-documented for 2-methylpyridines (2-picolines).[7][8]

A classic and robust method for this conversion is oxidation with potassium permanganate (KMnO₄) in an aqueous solution.[9]

Experimental Protocol (Adapted from Oxidation of α-picoline): [9]

  • In a large three-necked flask fitted with a reflux condenser and stirrer, dissolve 4-hydroxy-5-methoxy-2-methylpyridine (1.0 eq) in water.

  • Add potassium permanganate (KMnO₄, approx. 2.2 eq total) in portions.

  • Heat the solution on a steam bath. As the reaction proceeds, the purple color of the permanganate will disappear. Add subsequent portions of KMnO₄ and continue heating until all the oxidant is consumed.[9]

  • Filter the hot reaction mixture to remove the precipitated manganese dioxide (MnO₂). Wash the filter cake with hot water.

  • Combine the filtrates and concentrate under reduced pressure.

  • Acidify the concentrated solution with concentrated hydrochloric acid.

  • Evaporate the solution to dryness under reduced pressure. The final product, this compound, can be extracted from the solid residue with a solvent like hot ethanol.[9]

Parameter Value (based on analogous reaction) Reference
Starting Material α-Picoline (0.54 mole)[9]
Reagent Potassium Permanganate (KMnO₄, 1.14 mole total)[9]
Solvent Water[9]
Temperature Steam bath (~100°C)[9]
Reaction Time ~3.5 hours[9]
Yield 50-55% (as hydrochloride salt)[9]

A more modern and environmentally benign approach involves the use of a radical catalyst, such as N-hydroxyphthalimide (NHPI), in the presence of transition metal co-catalysts and oxygen or air as the terminal oxidant.[10]

Experimental Protocol (Adapted from Aerobic Oxidation of 3-picoline): [10]

  • Charge an autoclave or a reaction vessel suitable for pressure reactions with 4-hydroxy-5-methoxy-2-methylpyridine (1.0 eq), N-hydroxyphthalimide (NHPI, e.g., 4.5 mol%), a cobalt(II) salt like Co(OAc)₂ (e.g., 0.5 mol%), and an optional bromide source (e.g., a phosphonium bromide, 1 mol%) in acetic acid.[10]

  • Seal the vessel, pressurize with air or oxygen (e.g., 2.0 MPa), and heat to the desired temperature (e.g., 170-210°C).[10]

  • Maintain the reaction under these conditions for several hours (e.g., 4 hours).

  • After cooling and depressurizing the vessel, the product can be isolated by standard workup procedures, which may include solvent removal, neutralization, and crystallization or chromatography.

Parameter Value (based on analogous reaction) Reference
Starting Material 3-Picoline[10]
Catalysts Co(OAc)₂ (0.5 mol%), NHPI (4.5 mol%), Organic Bromide (1 mol%)[10]
Oxidant Air (2.0 MPa)[10]
Solvent Acetic Acid[10]
Temperature 170-210°C[10]
Reaction Time 4 hours[10]
Yield Up to 77% selectivity at 96% conversion[10]

Conclusion

This technical guide outlines a comprehensive, albeit proposed, synthetic route to this compound. The pathway leverages a series of reliable and well-documented transformations in pyridine chemistry. It begins with the activation of a 5-methoxy-2-methylpyridine precursor via N-oxidation, followed by a regioselective introduction of a 4-hydroxyl group through a nitration-reduction-diazotization sequence. The synthesis culminates in the oxidation of the 2-methyl group to the target carboxylic acid, for which both classical and modern catalytic methods are presented. Researchers and drug development professionals can use this guide as a foundational blueprint for the laboratory-scale synthesis of this and other similarly substituted pyridinecarboxylic acids.

References

In-Depth Technical Guide: 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid, a pyridinecarboxylic acid derivative, presents a scaffold of interest for chemical and pharmaceutical research. This document provides a comprehensive overview of its known chemical properties. Despite a thorough review of available scientific literature and chemical databases, detailed experimental protocols for its synthesis and analysis, as well as data on its biological activity, remain largely uncharacterized. This guide summarizes the currently available data and highlights areas for future investigation.

Chemical Properties

This compound (CAS No. 51727-04-9) is a heterocyclic organic compound with the molecular formula C₇H₇NO₄.[1] Its chemical structure consists of a pyridine ring substituted with a hydroxyl group at the 4-position, a methoxy group at the 5-position, and a carboxylic acid group at the 2-position.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted through computational models and await experimental verification.

PropertyValueSource
Molecular Formula C₇H₇NO₄[1]
Molar Mass 169.13 g/mol N/A
CAS Number 51727-04-9[2]
Melting Point 251-253 °CN/A
Boiling Point (Predicted) 531.6 °CN/A
Density (Predicted) 1.437 g/cm³N/A
Solubility Data not availableN/A
pKa Data not availableN/A

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Experimental Protocols

Currently, there are no specific, detailed, and publicly available experimental protocols for the synthesis and analysis of this compound. The synthesis of structurally similar compounds, such as 4-methoxy-pyridine-2-carboxylic acid methyl ester and 3-hydroxy-4-methoxypicolinic acid, has been documented. These protocols may serve as a starting point for developing a synthetic route to the target compound.

Proposed Synthetic Workflow

A potential synthetic approach could involve the modification of a suitable pyridine precursor. The logical workflow for such a synthesis is outlined below.

G Start Commercially Available Pyridine Derivative Step1 Introduction of Substituents Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Purification Step2->Step3 End This compound Step3->End

Figure 1: A generalized workflow for the potential synthesis of this compound.

Biological Activity and Signaling Pathways

As of the latest literature search, there is no published information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

Future Research Directions

The absence of biological data presents a significant opportunity for investigation. A logical workflow for the initial biological screening of this compound is proposed below.

G Compound This compound Screening High-Throughput Screening (HTS) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response Studies Hit_ID->Dose_Response Target_ID Target Identification & Validation Dose_Response->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis

Figure 2: A proposed workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a chemical entity with established basic physical properties but lacks in-depth experimental characterization and biological evaluation. This guide has summarized the available information and outlined logical workflows for future research. The synthesis, detailed analytical characterization, and comprehensive biological screening of this compound are critical next steps to unlock its potential in medicinal chemistry and drug discovery. The provided frameworks for experimental protocols and biological screening are intended to serve as a roadmap for researchers venturing into the study of this and similar novel chemical entities.

References

A Comprehensive Technical Guide to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5)

Author: BenchChem Technical Support Team. Date: December 2025

An Important Intermediate in Pharmaceutical Synthesis

Disclaimer: The CAS number provided in the topic, 51727-04-9, did not yield specific results. The information presented here pertains to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, which is consistently associated with CAS number 73963-42-5 in the scientific literature and chemical databases. This document is intended for researchers, scientists, and drug development professionals.

Core Properties

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a heterocyclic compound that serves as a critical building block in organic synthesis, most notably in the pharmaceutical industry.[1] It is a white to off-white solid at room temperature and is soluble in organic solvents, but has limited solubility in water.[1][2]

Physicochemical and Pharmacokinetic Data

The following table summarizes the key quantitative properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

PropertyValueSource(s)
Molecular Formula C11H19ClN4[1][3]
Molecular Weight 242.75 g/mol [1][4]
Melting Point 49-52 °C / 84.5-86.5 °C[1][3][5]
Boiling Point (Predicted) 425.2 ± 24.0 °C at 760 mmHg[3][5]
Density (Predicted) 1.29 - 1.3 g/cm³[3][5]
pKa (Predicted) 1.23 ± 0.10[1][5]
XLogP3 2.61[3]
Appearance White to off-white solid/powder[1][2][3]
Storage Conditions 2-8°C, Sealed in dry conditions[1][5]

Primary Uses and Applications

The principal application of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is its role as a key intermediate in the synthesis of the pharmaceutical agent Cilostazol.[1][6] Cilostazol is a potent phosphodiesterase III A (PDE3A) inhibitor.[5][7] The inhibition of this enzyme leads to antithrombotic, vasodilatory, and cardiotonic effects.[1][7] Consequently, Cilostazol is used to improve walking distance in patients with intermittent claudication.[1] The versatile chemical structure of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, featuring a reactive chlorobutyl group and a tetrazole ring, makes it a valuable precursor for creating more complex molecules.[1] Beyond its main use, it is also noted for applications in agricultural chemistry and material science research.[2]

Synthesis and Experimental Protocols

The synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is well-documented in patent literature. A common method involves a two-step process starting from 5-chlorovaleronitrile and cyclohexanol, which first form an amide intermediate. This intermediate is then cyclized to form the tetrazole ring.

Synthesis of Intermediate: 5-chloro-N-cyclohexyl valeramide

This protocol is based on methodologies described in patent literature.[6]

  • Reactants: 5-chlorovaleronitrile and cyclohexanol (mole ratio 1:1 to 1:2).[6]

  • Catalyst: Concentrated sulfuric acid (mole ratio of 5-chlorovaleronitrile to sulfuric acid is 1:4 to 1:12).[6]

  • Procedure:

    • Cool 300 grams of concentrated sulfuric acid in a 1L reaction vessel to 0-5 °C using an ice-salt bath.

    • Prepare a mixed solution of 5-chlorovaleronitrile (58.75 g) and cyclohexanol (75 g).

    • Add the mixed solution dropwise to the cooled sulfuric acid, maintaining the temperature between 0-5 °C.

    • After the addition is complete, hold the temperature for 30 minutes.

    • Gradually raise the temperature by 5 °C every 30 minutes until the reaction temperature reaches 25-30 °C.

    • Maintain the reaction at 25-30 °C for 4 hours, monitoring the reaction progress by gas chromatography until the 5-chlorovaleronitrile peak area is less than 1%.

    • Pour the reaction solution into 1000 g of crushed ice.

    • Extract the aqueous mixture with methyl isobutyl ketone (3 x 200 mL).

    • Combine the organic phases and wash with a sodium bicarbonate aqueous solution until neutral, followed by a saturated brine wash.

    • Dry the organic phase and concentrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from 400 mL of petroleum ether (60-90 °C) to yield white solid 5-chloro-N-cyclohexyl valeramide.

Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

This protocol describes the cyclization step to form the final product.[8]

  • Reactants: N-(5-chloropentanoyl)-cyclohexylamine (the product from step 3.1) and phosphorus pentachloride.

  • Reagent: Trimethylsilyl azide.

  • Solvent: Toluene.

  • Procedure:

    • In a suitable reaction vessel, mix 12.8 g of N-(5-chloropentanoyl)-cyclohexylamine and 15.9 g of phosphorus pentachloride in 120 g of toluene at room temperature.

    • Stir the mixture for approximately 3 hours.

    • Add 9.8 g of trimethylsilyl azide to the reaction mixture.

    • Continue stirring at room temperature for about 16 hours.

    • Upon reaction completion, add 50 g of water and separate the organic phase.

    • Wash the organic phase with 40 g of water.

    • Evaporate the toluene completely under vacuum at a temperature of 45-50°C.

    • The resulting product is 1-cyclohexyl-5-(4-chlorobutyl)tetrazole (approx. 93% molar yield).[8]

Visualized Synthesis Workflow

The following diagram illustrates the general two-stage synthesis process for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

G cluster_stage1 Stage 1: Amide Formation cluster_stage2 Stage 2: Tetrazole Cyclization A 5-Chlorovaleronitrile D 5-chloro-N-cyclohexyl valeramide A->D Ritter Reaction B Cyclohexanol B->D Ritter Reaction C H₂SO₄ (catalyst) C->D Ritter Reaction G 5-(4-chlorobutyl)-1-cyclohexyl- 1H-tetrazole D->G Cyclization E Phosphorus Pentachloride (PCl₅) E->D F Trimethylsilyl Azide (TMSN₃) F->D

Caption: Synthesis workflow for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Mechanism of Action and Signaling Pathways

It is crucial to distinguish the properties of the intermediate from the final active pharmaceutical ingredient. While 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a precursor to Cilostazol, there is limited publicly available information detailing its own specific biological activity or interactions with signaling pathways.

The pharmacological activity resides in the final product, Cilostazol. Cilostazol is a selective inhibitor of phosphodiesterase III A (PDE3A).[1][7] The inhibition of PDE3A in platelets and vascular smooth muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels, in turn, prevent platelet aggregation and promote vasodilation.

The diagram below illustrates the signaling pathway affected by Cilostazol , the drug synthesized from the title compound.

G cluster_membrane Cell Membrane AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3A Phosphodiesterase IIIA (PDE3A) cAMP->PDE3A Hydrolyzed by Response Inhibition of Platelet Aggregation & Vasodilation cAMP->Response Leads to AMP AMP PDE3A->AMP Cilostazol Cilostazol Cilostazol->PDE3A Inhibits

Caption: Simplified signaling pathway of Cilostazol, a PDE3A inhibitor.

References

An In-depth Technical Guide on 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

Quantitative data for 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid is primarily available from chemical suppliers. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 51727-04-9[1][2]
Molecular Formula C₇H₇NO₄[2]
Molar Mass 169.13 g/mol [2]
Melting Point 251-253 °C[2]
Boiling Point (Predicted) 531.6 ± 50.0 °C[2]
Density (Predicted) 1.437 ± 0.06 g/cm³[2]

Synthesis and Isolation

A definitive seminal paper detailing the first discovery and isolation of this compound could not be identified in the current body of scientific literature. Similarly, a specific, detailed experimental protocol for its synthesis is not publicly available.

However, the synthesis of structurally similar compounds, such as substituted pyridinecarboxylic acids, has been documented. These methods can provide a conceptual framework for a potential synthetic route to this compound.

Hypothetical Synthetic Workflow

A potential synthetic approach could involve the construction of the pyridine ring with the desired substituents or the modification of a pre-existing pyridine scaffold. The following diagram illustrates a generalized logical workflow for the synthesis of a substituted pyridinecarboxylic acid, based on common organic chemistry principles.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Isolation and Purification cluster_end Final Product Start Commercially Available Pyridine Derivative or Acyclic Precursors Step1 Introduction of Substituents (e.g., Hydroxylation, Methoxylation) Start->Step1 Modification Step2 Formation of Pyridine Ring (for acyclic precursors) Start->Step2 Cyclization Step3 Carboxylation/ Modification of Existing Group Step1->Step3 Step2->Step3 Purification Chromatography/ Recrystallization Step3->Purification End 4-Hydroxy-5-methoxy-2- pyridinecarboxylic acid Purification->End

A generalized workflow for the synthesis of a substituted pyridinecarboxylic acid.

Experimental Protocols for Related Compounds

While a specific protocol for the target molecule is unavailable, a patent for the preparation of 4-alkoxy-3-hydroxypicolinic acids (a structural isomer) provides a detailed experimental procedure that may be adapted by a skilled synthetic chemist.

Example Protocol: Synthesis of 3-Hydroxy-4-methoxypicolinic Acid (a structural isomer)

This process involves multiple steps, including the hydrolysis of a nitrile precursor.

  • Step 1: Hydrolysis of 3-Hydroxy-4-methoxypicolinonitrile. A 1 L, 3-neck round bottom flask is charged with 125 grams of KOH (1952 mmol, 88% assay) and 400 grams of water. The solution is mixed until the KOH dissolves. 3-Hydroxy-4-methoxypicolinonitrile (50 g, 334 mmol) is then added. The reaction is heated to 90°C and monitored by NMR analysis for completion (approximately 12 hours).

  • Step 2: Isolation of the Product. After cooling to ambient temperature, 12N HCl is added until the pH is 2-3, causing the product to precipitate. The solids are collected by filtration and washed with 10 mL of methanol and then 10 mL of MTBE. The product is dried overnight and then in a vacuum oven at 60°C.

Disclaimer: This protocol is for a structural isomer and would require significant modification and optimization for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or associated signaling pathways of this compound. Research into the biological effects of this particular molecule appears to be an unexplored area.

For context, substituted pyridinecarboxylic acids are a class of compounds with diverse biological activities. For example, certain derivatives have been investigated as inhibitors of various enzymes. Should this compound be identified as a bioactive molecule, a hypothetical signaling pathway it might modulate is depicted below.

G Compound 4-Hydroxy-5-methoxy-2- pyridinecarboxylic acid Target Putative Molecular Target (e.g., Enzyme, Receptor) Compound->Target Binding/Inhibition Pathway Downstream Signaling Cascade Target->Pathway Signal Transduction Response Cellular Response (e.g., Inhibition of Proliferation, Modulation of Gene Expression) Pathway->Response

A hypothetical signaling pathway for a bioactive pyridinecarboxylic acid derivative.

Conclusion

This compound is a known chemical entity with established basic physical properties. However, there is a notable absence of detailed scientific literature concerning its discovery, isolation from natural sources, and specific synthetic procedures. Furthermore, its biological activity remains uncharacterized. The information provided in this guide, particularly the synthetic methods for related compounds, may serve as a valuable starting point for researchers interested in the synthesis and potential pharmacological evaluation of this molecule. Future research is warranted to elucidate the synthetic pathways to this compound and to explore its potential biological functions.

References

Spectroscopic and Physicochemical Profile of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Physicochemical Properties

While detailed spectroscopic data is elusive, some fundamental properties of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid have been reported.

PropertyValueSource
CAS Number 51727-04-9[1]
Molecular Formula C₇H₇NO₄[1]
Molecular Weight 169.13 g/mol [2]
Predicted Boiling Point 531.6±50.0 °C[1]

Experimental Protocols for Spectroscopic Analysis

The following sections outline detailed, generalized methodologies for the spectroscopic characterization of pyridine carboxylic acid derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the analyte.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent will depend on the solubility of the compound.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical acquisition parameters include a 30-degree pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance. Chemical shifts for protons on a pyridine ring typically appear between 7.0 and 9.0 ppm, while methoxy protons are expected around 3.5-4.5 ppm. The carboxylic acid proton is highly deshielded and can appear as a broad singlet between 10-13 ppm.[3][4]

¹³C NMR Spectroscopy Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical acquisition parameters include a larger spectral width (e.g., 0-200 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans to achieve adequate signal-to-noise.

  • The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-180 ppm.[3] Aromatic carbons of the pyridine ring will appear in the 100-160 ppm region, and the methoxy carbon will be around 50-60 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[5]

  • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[5]

Protocol:

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate) to achieve a stable signal.

  • Acquire the mass spectrum in both positive and negative ion modes to identify the [M+H]⁺ and [M-H]⁻ ions, respectively.

  • For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ions to generate a fragmentation pattern. This can help to confirm the connectivity of the functional groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Record a background spectrum of the empty ATR crystal.[6]

  • Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[6]

  • Characteristic absorption bands for a carboxylic acid include a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹.[4] Aromatic C=C and C=N stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Use the same solvent as a blank for baseline correction.

Protocol:

  • Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.

  • Pyridine and its derivatives typically exhibit π→π* transitions at shorter wavelengths and n→π* transitions at longer wavelengths.[8][9] The exact position of the absorption maxima will be influenced by the substituents on the pyridine ring and the pH of the solution.[8]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

G Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Purity and Structural Framework MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight and Formula IR IR Spectroscopy Purification->IR Functional Group Identification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Transitions Data_Analysis Spectral Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Elucidation and Confirmation Data_Analysis->Structure_Confirmation

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Signaling Pathways and Biological Activity

Due to the absence of specific biological data for this compound, we can look at the broader class of pyridine carboxylic acid derivatives for potential areas of interest. These compounds are known to exhibit a wide range of biological activities and can interact with various biological targets. For instance, different isomers and derivatives of pyridine carboxylic acids have been investigated as inhibitors of enzymes such as cyclooxygenases (COX-1 and COX-2) and as modulators of ion channels.[10] The structural features of the pyridine ring and the carboxylic acid group allow for interactions like π-π stacking and hydrogen bonding with biological macromolecules.[10] Further research would be required to determine if this compound interacts with any specific signaling pathways.

The diagram below illustrates a generalized signaling pathway that could be investigated for a novel pyridine carboxylic acid derivative with potential enzyme inhibitory activity.

G Hypothetical Signaling Pathway Inhibition Compound 4-Hydroxy-5-methoxy-2- pyridinecarboxylic acid Enzyme Target Enzyme Compound->Enzyme Inhibition Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Binding Downstream Downstream Signaling Product->Downstream Response Cellular Response Downstream->Response

Caption: A hypothetical signaling pathway showing the inhibitory action of a compound on a target enzyme.

References

Crystal Structure of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available information regarding the crystal structure of 4-hydroxy-5-methoxy-2-pyridinecarboxylic acid. Despite a comprehensive search of available scientific literature and crystallographic databases, the specific single-crystal X-ray diffraction data for this compound has not been publicly reported. The CAS number for this compound is 51727-04-9, and its molecular formula is C7H7NO4.[1] A hydrated form of this compound is also known.

While the crystal structure for the specific title compound is not available, this guide will provide a general overview of the experimental protocols used for determining the crystal structures of related pyridinecarboxylic acid derivatives and discuss the potential biological significance of this class of compounds.

Experimental Protocols for Crystal Structure Determination of Pyridinecarboxylic Acid Derivatives

The determination of the crystal structure of a compound like this compound would typically follow a well-established set of experimental procedures. These methodologies are crucial for obtaining high-quality crystals and accurate diffraction data.

Synthesis and Crystallization

The initial step involves the synthesis of the compound and subsequent crystallization to obtain single crystals suitable for X-ray diffraction.

Synthesis: The synthesis of pyridinecarboxylic acid derivatives can be achieved through various organic chemistry routes. For instance, a common method involves the oxidation of the corresponding substituted picoline.

Crystallization: Growing high-quality single crystals is often the most challenging step. Common techniques include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, their structure is determined using single-crystal X-ray diffraction.

Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, providing a diffraction pattern.

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The arrangement of atoms within the crystal lattice is then solved using computational methods and refined to achieve the best possible fit with the experimental data.

The logical workflow for crystal structure determination is illustrated in the following diagram:

G Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing Solution Structure Solution DataProcessing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Workflow for Crystal Structure Determination

Potential Biological Significance of Pyridinecarboxylic Acid Derivatives

Pyridinecarboxylic acids and their derivatives are known to exhibit a wide range of biological activities and are scaffolds for numerous pharmaceuticals.[2][3] While the specific biological role of this compound is not extensively documented in the provided search results, related compounds have shown various effects.

For instance, picolinic acid and other structurally related pyridine carboxylic acids have been studied for their effects on neurotoxicity.[4] Furthermore, derivatives of pyridine carboxylic acids have been investigated for their potential as enzyme inhibitors.[3] The biological activity of such compounds is often linked to their ability to interact with biological targets through hydrogen bonding and π-π stacking, which are facilitated by the pyridine ring and the carboxylic acid group.[2]

The general structure of pyridinecarboxylic acids and their derivatives allows for diverse substitutions, leading to a broad spectrum of pharmacological properties. A potential signaling pathway that could be influenced by such a molecule might involve enzyme inhibition, where the compound binds to the active site of an enzyme, modulating its activity.

A simplified, hypothetical signaling pathway illustrating enzyme inhibition is shown below:

G Hypothetical Signaling Pathway: Enzyme Inhibition Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Inhibitor 4-Hydroxy-5-methoxy-2- pyridinecarboxylic acid (Hypothetical Inhibitor) Inhibitor->Enzyme Binds to enzyme

Hypothetical Signaling Pathway: Enzyme Inhibition

Conclusion

References

The Ubiquitous Pyridine Carboxylic Acids: A Technical Guide to Their Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinecarboxylic acids and their derivatives represent a crucial class of heterocyclic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. The three primary isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—form the backbone of a vast array of naturally occurring and synthetically derived molecules with profound biological activities.[1][2] This technical guide delves into the natural occurrence of these derivatives, their biosynthesis, physiological roles, and the experimental methodologies employed for their study. The inherent properties of the pyridine ring, such as its aromaticity and electron-deficient nature, facilitate interactions with biological targets, making these compounds highly significant in medicinal chemistry and drug development.[1]

Natural Occurrence of Pyridinecarboxylic Acid Derivatives

Pyridinecarboxylic acid derivatives are widespread in nature, found in organisms ranging from bacteria and fungi to plants and animals. These compounds play diverse roles, acting as vitamins, alkaloids, toxins, and signaling molecules.

In Microorganisms:

A number of pyridinecarboxylic acid derivatives with potent antibiotic and antitumor properties have been isolated from microorganisms.

  • Streptonigrin: Produced by Streptomyces flocculus, this aminoquinone alkaloid exhibits potent antitumor and antibiotic activities.[1][3]

  • Pyridomycin: Isolated from Dactylosporangium fulvum, this antibiotic is effective against mycobacteria, including Mycobacterium tuberculosis.[1][4][5]

  • Fusaric Acid: A mycotoxin produced by various Fusarium species, it acts as a phytotoxin and exhibits moderate toxicity to animals.[1][6][7]

In Plants:

Plants synthesize a variety of pyridinecarboxylic acid derivatives, many of which are classified as alkaloids and play roles in defense or as metabolic intermediates.

  • Nicotinic Acid (Niacin, Vitamin B3): A vital nutrient for most organisms, nicotinic acid is synthesized from the amino acid tryptophan in plants and animals.[8] It is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[8]

  • Trigonelline: This alkaloid is found in numerous plant species, most notably in coffee beans (Coffea spp.) and fenugreek (Trigonella foenum-graecum).[2][9] It is involved in the plant's cell cycle and acts as an osmoprotectant.[9]

  • Plantagonine: An alkaloid containing an isonicotinic acid structure, isolated from Plantago psyllium.[1]

In Animals:

The primary pyridinecarboxylic acid derivative in animals is nicotinic acid and its metabolites, obtained through diet or synthesized from tryptophan. It plays a central role in cellular metabolism.[8][10]

Quantitative Data on Natural Occurrence

The concentration of pyridinecarboxylic acid derivatives in natural sources can vary significantly depending on the species, environmental conditions, and the specific part of the organism being analyzed.

DerivativeNatural SourceConcentration RangeReference(s)
Trigonelline Green Coffee Beans (Coffea arabica)7.3 - 8.6 mg/g (as is)[8]
Green Coffee Beans (Coffea robusta)7.3 ± 1.7 mg/g (as is)[8]
Roasted Coffee Beans (Coffea arabica)Varies with roast, significant degradation occurs[11][12]
Fusaric Acid Fusarium species (in culture on corn)< 100 µg/g (low) to > 1000 µg/g (high)[6][13][14]
Nicotinic Acid Beef Liver (cooked)~14.7 mg per 85g serving[15]
Chicken Breast (cooked)~10.3 mg per 3-ounce serving[16]
Tuna (canned, light)~10.5 mg per 3 oz[17]
Peanuts (peanut butter)~4.3 mg per 32g[15]
Brown Rice (cooked)~5.2 mg per 1 cup[16]
Portobello Mushrooms~7.5 mg per 1 cup[17]
Green Peas~3 mg per 1 cup[17]

Biosynthetic and Metabolic Pathways

The biosynthesis of pyridinecarboxylic acid derivatives follows diverse and complex pathways. Understanding these pathways is crucial for metabolic engineering and the development of novel therapeutic agents.

Tryptophan-Niacin Pathway

The de novo biosynthesis of nicotinic acid (niacin) from tryptophan is a fundamental metabolic pathway in many organisms.

Tryptophan_Niacin_Pathway Tryptophan Tryptophan Formylkynurenine N-Formylkynurenine Tryptophan->Formylkynurenine Tryptophan-2,3-dioxygenase Kynurenine L-Kynurenine Formylkynurenine->Kynurenine Formamidase Hydroxykynurenine 3-Hydroxy-L-kynurenine Kynurenine->Hydroxykynurenine Kynurenine-3-monooxygenase Hydroxyanthranilic 3-Hydroxyanthranilic acid Hydroxykynurenine->Hydroxyanthranilic Kynureninase Quinolinic Quinolinic acid Hydroxyanthranilic->Quinolinic 3-hydroxyanthranilate-3,4-dioxygenase NAMN Nicotinic acid mononucleotide (NAMN) Quinolinic->NAMN Quinolinate phosphoribosyltransferase NAAD Nicotinic acid adenine dinucleotide (NAAD) NAMN->NAAD NMN adenylyltransferase Niacin Nicotinic Acid (Niacin) NAMN->Niacin (part of salvage pathway) NAD Nicotinamide adenine dinucleotide (NAD+) NAAD->NAD NAD synthetase

Caption: The Tryptophan to Niacin (Nicotinic Acid) biosynthetic pathway.

Trigonelline Biosynthesis in Plants

Trigonelline is synthesized from nicotinic acid in a single methylation step.

Trigonelline_Biosynthesis cluster_nad NAD Salvage Pathway NAD NAD+ NAM Nicotinamide NAD->NAM NA Nicotinic Acid NAM->NA Trigonelline Trigonelline NA->Trigonelline Nicotinate N-methyltransferase SAM S-adenosyl-L-methionine (SAM) SAH S-adenosyl-L-homocysteine (SAH) SAM->SAH SAH->SAM provides methyl group

Caption: Biosynthesis of Trigonelline from Nicotinic Acid.

Fusaric Acid Biosynthesis in Fusarium

Fusaric acid biosynthesis involves a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) system.

Fusaric_Acid_Biosynthesis Aspartate L-Aspartate Intermediate PKS-NRPS Intermediate Aspartate->Intermediate Fub3, Fub5, Fub8 (NRPS) Polyketide Polyketide Chain (from Acetyl-CoA & Malonyl-CoA) Polyketide->Intermediate Fub1 (PKS) Dihydrofusaric Dihydrofusaric Acid Intermediate->Dihydrofusaric Fub6, Fub7 Fusaric_Acid Fusaric Acid Dihydrofusaric->Fusaric_Acid Fub9 (Oxidation)

Caption: Simplified biosynthetic pathway of Fusaric Acid in Fusarium.

Experimental Protocols

The study of naturally occurring pyridinecarboxylic acid derivatives involves a series of experimental procedures for their extraction, isolation, purification, and characterization.

Extraction and Quantification of Trigonelline from Coffee Beans

This protocol is based on methods described for the analysis of bioactive compounds in coffee.[11][18]

1. Sample Preparation:

  • Green or roasted coffee beans are finely ground to a homogenous powder.
  • A known weight of the ground coffee (e.g., 1 g) is placed in a suitable extraction vessel.

2. Extraction:

  • The powdered sample is extracted with a solvent mixture, typically methanol/water or ethanol/water, in a specific ratio (e.g., 1:1 v/v).
  • Extraction can be performed using methods such as sonication, Soxhlet extraction, or accelerated solvent extraction for a defined period (e.g., 30-60 minutes).
  • The mixture is then centrifuged, and the supernatant is collected. The extraction process may be repeated to ensure complete recovery.

3. Purification (Optional):

  • For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering compounds.

4. Quantification by High-Performance Liquid Chromatography (HPLC):

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
  • Column: A C18 reversed-phase column is commonly employed.
  • Mobile Phase: A gradient or isocratic elution with a mixture of an acidic aqueous solution (e.g., water with formic acid or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is used.
  • Detection: Trigonelline is typically detected at a wavelength of approximately 264 nm.
  • Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from trigonelline standards of known concentrations.

Isolation of Pyridomycin from Dactylosporangium fulvum

This protocol is a generalized procedure based on literature descriptions.[4][19]

1. Fermentation:

  • Dactylosporangium fulvum is cultured in a suitable liquid medium under optimal conditions for pyridomycin production.

2. Extraction:

  • The fermentation broth is separated from the mycelia by centrifugation or filtration.
  • The supernatant is extracted with an organic solvent such as ethyl acetate.

3. Purification:

  • The crude extract is concentrated under reduced pressure.
  • The residue is subjected to column chromatography, often using silica gel or other suitable stationary phases.
  • Fractions are eluted with a gradient of solvents (e.g., hexane/ethyl acetate or chloroform/methanol).
  • Fractions containing pyridomycin, as monitored by thin-layer chromatography (TLC) or HPLC, are pooled.
  • Further purification may be achieved by preparative HPLC.

4. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR).

Conclusion

The natural occurrence of pyridinecarboxylic acid derivatives is vast and diverse, with these compounds playing critical roles in the metabolism and survival of a wide range of organisms. Their potent biological activities have made them invaluable scaffolds in drug discovery and development. A thorough understanding of their natural sources, biosynthesis, and physiological functions, coupled with robust experimental methodologies for their study, will continue to fuel research in medicinal chemistry, pharmacology, and biotechnology, paving the way for the development of new therapeutic agents and a deeper appreciation of the chemical intricacies of the natural world.

References

Biosynthesis of Methoxylated Pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxylated pyridine compounds represent a structurally diverse class of natural products and synthetic molecules with significant biological activities, ranging from potent alkaloids to valuable pharmaceuticals. The pyridine ring, a fundamental scaffold in these molecules, can be functionalized with methoxy groups, which critically influence their chemical properties, bioavailability, and mechanism of action. Understanding the biosynthetic pathways leading to these compounds is paramount for harnessing their therapeutic potential through synthetic biology approaches and for the development of novel drugs. This technical guide provides an in-depth overview of the core principles of methoxylated pyridine biosynthesis, detailing the key enzymatic steps, precursor molecules, and experimental methodologies used to elucidate these complex pathways.

Core Biosynthetic Principles

The biosynthesis of methoxylated pyridine compounds can be conceptually divided into two major stages: the formation of the pyridine ring scaffold and the subsequent functionalization of this ring, primarily through hydroxylation and subsequent O-methylation.

Pyridine Ring Formation

The pyridine ring in natural products is biosynthesized through several distinct pathways, with the primary precursors being derived from central metabolism.

  • From Aspartate and a C3 Unit: In many bacteria and some plants, the pyridine ring of NAD(P) is formed from aspartate and a triose phosphate derivative. This pathway, leading to quinolinic acid as a key intermediate, is a primary source of the pyridine ring for alkaloids like nicotine.[1][2]

  • From Tryptophan: Picolinic acid, a derivative of tryptophan metabolism via the kynurenine pathway, can also serve as a precursor for the pyridine ring in certain natural products.[3]

  • Non-enzymatic Formation: In some instances, the pyridine ring can be formed non-enzymatically from the condensation of a 1,5-dicarbonyl compound with ammonia or an amino acid.

Pyridine Ring Methoxylation

The introduction of a methoxy group onto the pyridine ring is a crucial tailoring step that enhances the chemical diversity and biological activity of these compounds. This process is typically a two-step enzymatic cascade involving:

  • Hydroxylation: An oxygenase, often a cytochrome P450 monooxygenase or a dioxygenase, catalyzes the introduction of a hydroxyl group onto the pyridine ring.[4][5][6][7] This activation of a C-H bond is a prerequisite for the subsequent methylation step.

  • O-Methylation: An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) then transfers a methyl group from SAM to the newly introduced hydroxyl group, forming the methoxy moiety.[8]

Case Study: The Biosynthesis of Ricinine

Ricinine, a toxic alkaloid from the castor bean (Ricinus communis), is a well-studied example of a methoxylated pyridine compound. Its biosynthesis serves as an excellent model for understanding the principles outlined above.

The pyridine ring of ricinine is derived from nicotinic acid.[9][10] The biosynthesis is thought to proceed through the hydroxylation of the pyridine ring, followed by N-methylation and O-methylation. While the complete enzymatic pathway has not been fully elucidated, isotopic labeling studies have provided significant insights into the precursor-product relationships.

Quantitative Data from Isotopic Labeling Studies

The following table summarizes the incorporation of radiolabeled precursors into ricinine in Ricinus communis, demonstrating the contribution of nicotinic acid and succinic acid to its biosynthesis.

PrecursorPlant MaterialIncubation Time (h)Percent Incorporation (%)Reference
Nicotinic acid-7-¹⁴CExcised Roots528.3[9]
Succinic acid-2,3-¹⁴CExcised Roots520.88[9]
Nicotinic acid-7-¹⁴CIntact Plant-31.8[9]

Note: The higher incorporation in the intact plant suggests that other tissues may contribute to a more efficient biosynthesis.

While the specific O-methyltransferase responsible for ricinine biosynthesis has not been definitively characterized, a putative O-methyltransferase from Ricinus communis has been identified through genomic studies (UniProt accession: B9RVR4).[11] Characterization of such an enzyme would involve heterologous expression and kinetic analysis. The following table provides representative kinetic data for a plant O-methyltransferase involved in flavonoid biosynthesis to illustrate the typical parameters determined in such studies.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)Reference
TkTrm10tRNA-G0.18 ± 0.04(3.9 ± 0.3) x 10⁻³2.2 x 10⁴[12]
TkTrm10SAM3-6--[12]

Experimental Protocols

Elucidating the biosynthesis of methoxylated pyridine compounds requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Isotopic Labeling Studies to Trace Precursors

Objective: To determine the metabolic precursors of a methoxylated pyridine compound.

Principle: A stable isotope-labeled precursor (e.g., ¹³C or ¹⁵N) is fed to the producing organism.[13] The incorporation and position of the label in the final product are then determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, revealing the biosynthetic route.[14][15]

Protocol:

  • Precursor Selection and Synthesis: Choose a potential precursor based on known metabolic pathways. Synthesize the precursor with a stable isotope label (e.g., [methyl-¹³C]-L-methionine to trace the origin of the methoxy group).[16]

  • Feeding Experiment:

    • For plant systems, administer the labeled precursor through the roots of intact plants or to excised tissues in a suitable medium.[9]

    • For microbial systems, add the labeled precursor to the culture medium during a specific growth phase.

  • Extraction and Purification: After a suitable incubation period, harvest the biomass and extract the metabolites. Purify the target methoxylated pyridine compound using chromatographic techniques (e.g., HPLC).

  • Analytical Detection:

    • Mass Spectrometry: Analyze the purified compound by high-resolution MS to determine the mass shift corresponding to the incorporation of the stable isotope. Tandem MS (MS/MS) can be used to fragment the molecule and pinpoint the location of the label.

    • NMR Spectroscopy: For more detailed positional information, analyze the ¹³C-labeled compound by ¹³C-NMR. The position of the enriched carbon atom can be definitively assigned.

Characterization of a Putative O-Methyltransferase

Objective: To functionally characterize a candidate O-methyltransferase gene involved in pyridine methoxylation.

Principle: The candidate gene is cloned and expressed in a heterologous host (e.g., E. coli). The purified recombinant enzyme is then assayed for its ability to methylate the hydroxylated pyridine substrate in the presence of the methyl donor, SAM.[17]

Protocol:

  • Gene Identification and Cloning:

    • Identify candidate OMT genes in the genome of the producing organism through homology searches using known OMT sequences.[18]

    • Amplify the candidate gene from cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag) for purification.

  • Heterologous Expression and Purification:

    • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay:

    • The enzyme activity can be measured using various methods, including radiometric, spectrophotometric, or chromatographic assays.[19][20][21]

    • A General Spectrophotometric Coupled Enzyme Assay:

      • Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), the hydroxylated pyridine substrate, SAM, and the purified OMT.

      • This assay can be coupled to other enzymes that generate a product with a detectable change in absorbance. For example, the production of S-adenosyl-L-homocysteine (SAH), the byproduct of the methylation reaction, can be coupled to SAH hydrolase and adenosine deaminase to produce inosine, which can be monitored spectrophotometrically.[22]

      • Incubate the reaction at an optimal temperature (e.g., 30°C) and monitor the change in absorbance over time.

  • Kinetic Analysis:

    • Determine the Michaelis-Menten kinetic parameters (Km and kcat) by measuring the initial reaction rates at varying substrate (hydroxylated pyridine and SAM) concentrations.[23]

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

Biosynthetic Pathway of a Methoxylated Pyridine Compound

Biosynthesis cluster_pyridine_formation Pyridine Ring Formation cluster_functionalization Ring Functionalization Primary Metabolites Primary Metabolites Pyridine Ring Pyridine Ring Primary Metabolites->Pyridine Ring Multiple Enzymatic Steps Hydroxylated Pyridine Hydroxylated Pyridine Pyridine Ring->Hydroxylated Pyridine Hydroxylation (e.g., Cytochrome P450) Methoxylated Pyridine Methoxylated Pyridine Hydroxylated Pyridine->Methoxylated Pyridine O-Methylation (O-Methyltransferase) Hydroxylated Pyridine:e->Methoxylated Pyridine:w SAH SAH SAH SAM SAM

Caption: Proposed biosynthetic pathway for a methoxylated pyridine compound.

Experimental Workflow for O-Methyltransferase Characterization

OMT_Workflow cluster_gene Gene Identification & Cloning cluster_protein Protein Expression & Purification cluster_assay Enzyme Characterization Bioinformatics Bioinformatic Analysis (Homology Search) Gene_Cloning Gene Amplification & Cloning into Expression Vector Bioinformatics->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., in E. coli) Gene_Cloning->Heterologous_Expression Purification Protein Purification (e.g., Affinity Chromatography) Heterologous_Expression->Purification Enzyme_Assay Enzymatic Assay (Spectrophotometric or HPLC-based) Purification->Enzyme_Assay Kinetic_Analysis Kinetic Analysis (Determine Km and kcat) Enzyme_Assay->Kinetic_Analysis Logical_Relationship Pyridine_Ring_Precursors Pyridine Ring Precursors Pyridine_Scaffold Pyridine Scaffold Pyridine_Ring_Precursors->Pyridine_Scaffold Pyridine_Ring_Synthases Pyridine Ring Synthases Pyridine_Ring_Synthases->Pyridine_Scaffold Hydroxylated_Pyridine Hydroxylated Pyridine Intermediate Pyridine_Scaffold->Hydroxylated_Pyridine Hydroxylating_Enzyme Hydroxylating Enzyme (e.g., P450, Dioxygenase) Hydroxylating_Enzyme->Hydroxylated_Pyridine Methoxylated_Pyridine_Product Methoxylated Pyridine Product Hydroxylated_Pyridine->Methoxylated_Pyridine_Product O_Methyltransferase O-Methyltransferase O_Methyltransferase->Methoxylated_Pyridine_Product SAM S-adenosyl-L-methionine (Methyl Donor) SAM->Methoxylated_Pyridine_Product

References

Navigating the Solubility Landscape of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document provides a comprehensive overview based on the physicochemical properties of structurally related compounds, particularly picolinic acid (pyridine-2-carboxylic acid). It includes a detailed experimental protocol for solubility determination and discusses the key factors influencing the solubility of pyridinecarboxylic acid derivatives. This guide aims to equip researchers with the necessary information to effectively work with and characterize this compound in various solvent systems.

Introduction

This compound is a substituted pyridinecarboxylic acid with potential applications in medicinal chemistry and materials science. Understanding its solubility is a critical first step in any research and development endeavor, as it directly impacts formulation, bioavailability, and reaction kinetics. This guide provides an in-depth look at its predicted solubility and offers a framework for its experimental determination.

Physicochemical Properties

To infer the solubility characteristics of this compound, it is useful to compare its predicted properties with those of a well-studied analogue, picolinic acid.

PropertyThis compoundPicolinic Acid (Pyridine-2-carboxylic acid)
Molecular Formula C₇H₇NO₄C₆H₅NO₂
Molecular Weight 169.13 g/mol 123.11 g/mol
Predicted XLogP3-AA 0.90.4
Hydrogen Bond Donor Count 21
Hydrogen Bond Acceptor Count 53
Predicted pKa Acidic (due to carboxylic acid)~5.2 (pyridinium ion)

The presence of additional hydrogen bond donors (hydroxyl group) and acceptors (methoxy group) in this compound compared to picolinic acid suggests that its solubility will be highly dependent on the solvent's ability to form hydrogen bonds.

Predicted Qualitative Solubility Profile

Based on its molecular structure, a qualitative solubility profile for this compound can be predicted:

  • Water: Expected to be sparingly to moderately soluble. The carboxylic acid, hydroxyl, and pyridine nitrogen can all interact with water molecules. Solubility will be highly pH-dependent.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Likely to be soluble due to the potential for hydrogen bonding with the solvent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to have good solubility, particularly in highly polar solvents like DMSO and DMF.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Predicted to be poorly soluble due to the polar nature of the molecule.

Quantitative Solubility Data of Picolinic Acid (Analogue)

The following table summarizes the experimentally determined mole fraction solubility of picolinic acid in three common solvents at various temperatures. This data can serve as a useful reference for estimating the solubility of this compound.

Temperature (K)Mole Fraction Solubility (x) in WaterMole Fraction Solubility (x) in EthanolMole Fraction Solubility (x) in Acetonitrile
283.150.0890.0080.002
293.150.1240.0120.003
303.150.1710.0170.005
313.150.2320.0240.007
323.150.3080.0340.010

Data sourced from studies on picolinic acid solubility.[1]

Factors Influencing Solubility

The solubility of pyridinecarboxylic acids is a multifactorial property. The following diagram illustrates the key parameters that can influence the dissolution of this compound.

Caption: Key factors influencing the solubility of pyridinecarboxylic acids.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed protocol for the gravimetric determination of the solubility of this compound. This method is based on established procedures for similar compounds.[1]

Gravimetric Solubility Determination Workflow Start Start Prep_Solvent Prepare Solvent Start->Prep_Solvent Add_Excess Add excess solute to a known volume of solvent in a sealed vial Prep_Solvent->Add_Excess Equilibrate Equilibrate at constant temperature with continuous agitation (e.g., 24-72h) Add_Excess->Equilibrate Settle Allow solid to settle Equilibrate->Settle Sample Withdraw supernatant using a filtered syringe at temperature Settle->Sample Weigh_Aliquot Accurately weigh the aliquot of the saturated solution Sample->Weigh_Aliquot Evaporate Evaporate solvent completely under vacuum or gentle heating Weigh_Aliquot->Evaporate Weigh_Residue Weigh the dry solid residue Evaporate->Weigh_Residue Calculate Calculate solubility (e.g., in mg/mL or mol/L) Weigh_Residue->Calculate End End Calculate->End

Caption: Workflow for gravimetric solubility determination.

Materials:

  • This compound (high purity)

  • Selected solvent(s) of interest

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Sealed vials

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sampling: Cease agitation and allow the vial to rest in the constant temperature bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter. The syringe and filter should be pre-equilibrated to the experimental temperature.

  • Mass Determination: Dispense the filtered saturated solution into a pre-weighed container. Record the exact mass of the solution.

  • Solvent Evaporation: Remove the solvent from the container. This can be achieved by gentle heating in an oven (at a temperature below the compound's decomposition point) or under vacuum.

  • Final Weighing: Once the solvent is completely evaporated and the solid residue is dry, weigh the container again. The difference between this mass and the initial mass of the container is the mass of the dissolved solute.

  • Calculation: Calculate the solubility using the mass of the dissolved solute and the mass or volume of the solvent in the aliquot.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Characteristics of Hydroxy-Methoxy-Pyridinecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Physicochemical Characteristics of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

This section summarizes the key physical and chemical properties of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. The data is compiled from both experimental findings and computational predictions.

Data Presentation
PropertyValueData TypeReference
Molecular Formula C₇H₇NO₄---[1]
Molecular Weight 169.13 g/mol ---[1][2]
CAS Number 210300-09-7---[1]
Melting Point 219 °CExperimental[3]
Boiling Point 445.7 ± 45.0 °CPredicted[4]
Density 1.437 ± 0.06 g/cm³Predicted[4]
XLogP3-AA 0.9Predicted[2]
Hydrogen Bond Donor Count 2Computed[2]
Hydrogen Bond Acceptor Count 5Computed[2]
Topological Polar Surface Area 79.7 ŲComputed[2]
Exact Mass 169.03750770 DaComputed[2]
Monoisotopic Mass 169.03750770 DaComputed[2]

Spectral Analysis Data

Spectral data is crucial for the unambiguous identification and characterization of the compound. The following data has been reported for 3-Hydroxy-4-methoxypyridine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][5]
  • ¹H NMR (400 MHz, DMSO-d₆) δ:

    • 8.04 (d, J = 6.4 Hz, 1H)

    • 7.39 - 7.40 (d, J = 6.5 Hz, 1H)

    • 4.04 (s, 3H)

  • ¹³C NMR (101 MHz, DMSO-d₆) δ:

    • 164.16 - 164.2

    • 162.03

    • 152.52

    • 132.32

    • 126.57

    • 109.13

    • 57.35

Mass Spectrometry (MS)[3][5]
  • High-Resolution Mass Spectrometry (HRMS-ESI m/z):

    • Calculated for C₇H₇NO₄: 169.0379

    • Found: 169.0375

Experimental Protocols

The following section details the synthetic procedure for 3-Hydroxy-4-methoxypyridine-2-carboxylic acid, which can serve as a methodological reference.

Synthesis of 3-Hydroxy-4-methoxypicolinic acid via Hydrolysis[5]

This protocol describes the conversion of 3-Hydroxy-4-methoxypicolinonitrile to the corresponding carboxylic acid.

Materials and Equipment:

  • 3-Hydroxy-4-methoxypicolinonitrile

  • Potassium hydroxide (KOH)

  • Water

  • 12N Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Methyl tert-butyl ether (MTBE)

  • 1 L, 3-neck round bottom flask

  • Mechanical stirrer

  • Thermal well and condenser with N₂ inlet

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Preparation of KOH Solution: In a 1 L, 3-neck round bottom flask equipped with a mechanical stirrer, thermal well, and condenser, dissolve 125 g of KOH (88% assay) in 400 g of water. Stir until the KOH is fully dissolved.

  • Reaction Initiation: Add 50 g (334 mmol) of 3-Hydroxy-4-methoxypicolinonitrile to the KOH solution.

  • Heating: Heat the reaction mixture to 90 °C.

  • Reaction Monitoring: Monitor the reaction progress by NMR analysis until completion (approximately 12 hours).

  • Cooling and Precipitation: Once the reaction is complete, allow the solution to cool to ambient temperature and let it stand overnight.

  • Acidification: Add 12N HCl to the cooled solution until the pH reaches 2-3. This will cause the product to precipitate out of the solution.

  • Isolation: Collect the precipitated solids by filtration.

  • Washing: Wash the collected product with 10 mL of methanol followed by 10 mL of MTBE.

  • Drying: Air-dry the product overnight, then place it in a vacuum oven at 60 °C for 4 hours to yield the final product, 3-hydroxy-4-methoxy picolinic acid.[5]

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for the preparation of 3-Hydroxy-4-methoxypicolinic acid from its nitrile precursor.

SynthesisWorkflow Start 3-Hydroxy-4-methoxypicolinonitrile Reagents 1. KOH, H₂O 2. Heat (90 °C, 12h) Start->Reagents Hydrolysis Nitrile Hydrolysis Reagents->Hydrolysis Reaction Conditions Acidification Acidification (HCl, pH 2-3) Hydrolysis->Acidification Workup Isolation Filtration & Washing Acidification->Isolation Purification FinalProduct 3-Hydroxy-4-methoxypicolinic acid Isolation->FinalProduct Final Product

Caption: Synthetic pathway for 3-Hydroxy-4-methoxypicolinic acid.

Biological Context and Potential Applications

While no specific signaling pathways involving 3-Hydroxy-4-methoxypyridine-2-carboxylic acid have been detailed in the reviewed literature, its structural motifs are of interest to medicinal and agricultural chemists.

  • Agricultural Research: This compound has been noted as agriculturally important and is found in several plant species. It has been shown to inhibit the bc1 complex, a key component in the mitochondrial electron transport chain, suggesting potential applications as a fungicide.[6]

  • Pharmaceutical Development: As a substituted pyridine carboxylic acid, it serves as a valuable building block in the synthesis of more complex bioactive molecules and is used as a pharmaceutical intermediate.[4] Its potential antioxidant and anti-inflammatory properties make it a candidate for further investigation in drug development.[4]

  • Research Chemical: It is primarily available as a research chemical, utilized in the exploration and synthesis of novel compounds.[]

References

Methodological & Application

Application Notes and Protocols for the Analysis of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid is a pyridine derivative of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its quantification in various matrices, for purity assessment, and for monitoring its synthesis. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS).

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section outlines a reversed-phase HPLC method for the quantification and purity evaluation of this compound. The method is based on established principles for the analysis of related pyridinecarboxylic acid derivatives.[1][2][3][4]

Quantitative Data Summary
ParameterValue
Column C18 reversed-phase (e.g., LiChrosorb® 100 RP-18), 250 x 4.0 mm, 5 µm
Mobile Phase Acetonitrile : 0.01 M Phosphate Buffer (pH 2.0) (Gradient or Isocratic)
Flow Rate 1.0 - 1.5 mL/min
Detection Wavelength 239 nm
Injection Volume 10 - 20 µL
Column Temperature Ambient or 30 °C
Internal Standard Phenacetin (optional)
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

2. Preparation of Solutions:

  • 0.01 M Phosphate Buffer (pH 2.0): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.0 with phosphoric acid.

  • Mobile Phase: Prepare the desired composition of acetonitrile and phosphate buffer. For example, a 30:70 (v/v) mixture of acetonitrile and phosphate buffer. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1 - 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or mobile phase) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (250 x 4.0 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.01 M phosphate buffer (pH 2.0) with a suitable gradient or isocratic elution.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 239 nm.

  • Injection Volume: 20 µL.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After all analyses, wash the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) and then store it in a suitable solvent.

5. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile/Phosphate Buffer) D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards (Calibration Curve) B->E C Prepare Sample Solutions (Dissolve & Filter) F Inject Samples C->F D->E E->F G Peak Integration & Identification F->G H Quantification G->H

Caption: Workflow for HPLC-UV analysis.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices like biological samples, an LC-MS method is recommended. This protocol provides a starting point for developing a robust LC-MS/MS method for the quantification of this compound.[5][6]

Quantitative Data Summary
ParameterValue
UHPLC Column HILIC or Reversed-Phase C18 (e.g., X-Bridge Glycan BEH Amide), 100 x 2.1 mm, 2.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Optimized based on analyte retention
Injection Volume 5 µL
Column Temperature 30 °C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS Analyzer Triple Quadrupole (QqQ) or Orbitrap
Scan Mode Selected Reaction Monitoring (SRM) or Full Scan
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV section using LC-MS grade solvents.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation (e.g., from plasma): [5][6]

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS System and Conditions:

  • LC System: A UHPLC system capable of delivering accurate gradients at low flow rates.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) with an ESI source.

  • Column: HILIC or C18 column as specified in the table.

  • Gradient Elution: A typical gradient could be: 0-2 min, 5% B; 2-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 5% B. This needs to be optimized.

  • Ionization: ESI in positive or negative mode (to be determined by infusion of the standard).

  • MS/MS Detection (SRM): Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and suitable product ions by infusing a standard solution. Monitor at least two transitions for confirmation.

4. Analysis Procedure:

  • Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows, collision energy) by infusing a standard solution of this compound.

  • Equilibrate the LC-MS system with the initial mobile phase conditions.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared samples.

5. Data Analysis:

  • Process the data using the instrument's software.

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

  • Quantify the analyte in the samples using the regression equation from the calibration curve.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Add Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Evaporation C->D E Reconstitution D->E G Inject Standards & Samples E->G F Optimize MS Parameters F->G H Data Acquisition (SRM) G->H I Peak Integration H->I J Calibration Curve (Analyte/IS Ratio) I->J K Quantification J->K

Caption: Workflow for LC-MS/MS analysis.

References

Application Note and Protocol for the HPLC Analysis of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid is a substituted pyridine derivative of interest in pharmaceutical research and development due to its structural similarity to biologically active compounds. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including purity assessment of active pharmaceutical ingredients (APIs), stability studies, and quality control of finished products. This application note provides a detailed protocol for the analysis of this compound using a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is designed to provide excellent resolution, sensitivity, and reproducibility for the quantification of the main analyte and potential impurities.

Principle of the Method

The analytical method is based on reversed-phase chromatography, where the separation is achieved on a non-polar stationary phase with a polar mobile phase. The retention of this compound is controlled by adjusting the polarity of the mobile phase, which consists of a mixture of an aqueous buffer and an organic modifier. The acidic nature of the mobile phase ensures the analyte is in a single ionic form, leading to sharp and symmetrical peaks. Detection is performed using a UV-Vis spectrophotometer at a wavelength where the analyte exhibits maximum absorbance, allowing for sensitive and specific quantification.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Reagents:

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

    • Orthophosphoric acid (H₃PO₄) (analytical grade)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and robustness in separating polar aromatic compounds.

  • Mobile Phase:

    • Buffer Preparation (pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Mobile Phase Composition: A mixture of the prepared phosphate buffer and acetonitrile. An isocratic elution with a ratio of Buffer:Acetonitrile (80:20, v/v) is a good starting point. The ratio can be optimized to achieve the desired retention time and resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 239 nm, selected based on the UV absorption maxima of similar pyridine derivatives.[1][2] A PDA detector can be used to identify the optimal wavelength.

  • Injection Volume: 10 µL

Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This stock solution should be stored at 2-8 °C when not in use.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Solution: The preparation of the sample solution will depend on the matrix. For a pure substance, prepare a solution with a target concentration within the calibration range using the mobile phase as the diluent. For formulated products, a suitable extraction or dissolution procedure must be developed and validated.

System Suitability

Before starting the analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the 50 µg/mL working standard solution six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Data Analysis and Quantification

Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. Perform a linear regression analysis on the calibration curve. The concentration of this compound in the sample solutions can be determined from the linear regression equation.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the HPLC analysis of this compound based on the proposed method. These values are typical for well-behaved small molecules in a validated HPLC assay and should be confirmed during method validation.

ParameterExpected Value
Retention Time (tR) 3 - 8 minutes
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Visualizations

Experimental Workflow Diagram

HPLC_Workflow prep Preparation of Mobile Phase (Phosphate Buffer pH 3.0 & Acetonitrile) hplc_system HPLC System Setup (C18 Column, 30°C, 1.0 mL/min) prep->hplc_system std_prep Preparation of Standard Solutions (1-100 µg/mL) sst System Suitability Test (6 injections of 50 µg/mL Std) std_prep->sst calibration Calibration Curve Generation (Inject Standards) std_prep->calibration sample_prep Preparation of Sample Solution analysis Sample Analysis (Inject Samples) sample_prep->analysis hplc_system->sst Equilibrate System sst->calibration System OK calibration->analysis data_processing Data Processing & Quantification analysis->data_processing report Reporting of Results data_processing->report

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship for Method Development

Method_Development_Logic analyte Analyte Properties (Polar, Aromatic, Acidic) column Column Selection (Reversed-Phase C18) analyte->column mobile_phase Mobile Phase Selection analyte->mobile_phase detector Detector Selection (UV-Vis/PDA) analyte->detector buffer Buffer Selection (Phosphate Buffer) mobile_phase->buffer organic Organic Modifier (Acetonitrile) mobile_phase->organic ph pH Optimization (pH ~3.0) buffer->ph wavelength Wavelength Selection (~239 nm) detector->wavelength

Caption: Key considerations for the HPLC method development for the analyte.

References

Application Note: Quantification of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate and precise quantification. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or metabolic studies involving this compound.

Introduction

This compound is a pyridine carboxylic acid derivative of interest in pharmaceutical research. Accurate determination of its concentration in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of method validation parameters.

Experimental

Materials and Reagents
  • This compound analytical standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Data acquisition and processing software

Sample Preparation Protocol
  • Thaw human plasma samples and standards on ice.

  • Vortex the samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
ColumnHILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.095
2.550
3.05
4.05
4.195
6.095

Mass Spectrometry Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
AnalytePrecursor Ion (m/z)
This compound170.1
170.1
Internal Standard (d3)173.1

Method Validation Summary

The bioanalytical method was validated according to international guidelines. The following table summarizes the key validation parameters.

Validation ParameterAcceptance CriteriaResult
Linearity
Calibration Range-1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)-5.2% to 6.8%
Precision (% CV)
Intra-day≤ 15% (≤ 20% at LLOQ)≤ 8.5%
Inter-day≤ 15% (≤ 20% at LLOQ)≤ 10.2%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%1.05 (CV 6.8%)
Stability
Bench-top (6h, RT)Within ±15% of initial concentrationStable
Freeze-Thaw (3 cycles)Within ±15% of initial concentrationStable
Long-term (-80°C, 30 days)Within ±15% of initial concentrationStable

Visualizations

experimental_workflow cluster_sample_handling Sample Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample_receipt Sample Receipt (Human Plasma) storage Storage (-80°C) sample_receipt->storage thawing Thawing storage->thawing add_is Add Internal Standard thawing->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_acquisition Data Acquisition lc_ms_analysis->data_acquisition integration Peak Integration data_acquisition->integration quantification Quantification integration->quantification report Report Generation quantification->report

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and high selectivity and sensitivity of the method make it suitable for high-throughput analysis in support of various drug development studies. The validation results demonstrate that the method meets the criteria for accuracy, precision, and stability required for regulated bioanalysis.

Application Notes and Protocols for the Purification of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid, a key intermediate in pharmaceutical synthesis. The following methods are based on established chemical principles and analogous procedures for structurally related compounds, offering robust strategies for achieving high purity.

Introduction

This compound is a substituted picolinic acid derivative. Its amphoteric nature, possessing both a weakly acidic hydroxyl group and a carboxylic acid function, alongside a basic pyridine nitrogen, allows for versatile purification strategies. The primary methods for purification include acid-base precipitation/recrystallization and preparative high-performance liquid chromatography (HPLC). The choice of method will depend on the scale of purification, the impurity profile, and the desired final purity.

Data Presentation: Purification of a Structurally Related Isomer

ParameterValueReference Compound
Initial Purity~50% (crude)3-Hydroxy-4-methoxypicolinic acid
Purification MethodpH precipitation3-Hydroxy-4-methoxypicolinic acid
pH of Precipitation2-33-Hydroxy-4-methoxypicolinic acid
Washing SolventsMethanol, MTBE3-Hydroxy-4-methoxypicolinic acid
Final Purity >95% 3-Hydroxy-4-methoxypicolinic acid
Yield ~80% 3-Hydroxy-4-methoxypicolinic acid

Table 1: Purification data for the related compound 3-Hydroxy-4-methoxypicolinic acid, suggesting a viable purification strategy for the target compound.

Experimental Protocols

Protocol 1: Purification by Acid-Base Precipitation and Recrystallization

This method leverages the pH-dependent solubility of the amphoteric target compound to separate it from non-ionizable impurities.

1. Principle: The compound is dissolved in a basic aqueous solution to form a soluble salt. Acidification of the solution then protonates the carboxylate and pyridine nitrogen, causing the neutral, less soluble compound to precipitate, leaving acid-soluble and base-soluble impurities in solution. Subsequent recrystallization from a suitable solvent further removes impurities.

2. Materials:

  • Crude this compound

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Methanol

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

  • pH meter or pH paper

  • Stir plate and stir bar

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Crystallization dish

3. Procedure:

  • Dissolution:

    • Dissolve the crude this compound in a minimal amount of 1 M NaOH solution with stirring. Ensure complete dissolution.

  • Precipitation:

    • While monitoring the pH, slowly add 1 M HCl solution dropwise to the stirred solution.

    • Continue adding HCl until the pH of the solution reaches approximately 2-3. A precipitate should form.

    • Stir the suspension for an additional 30 minutes at room temperature to ensure complete precipitation.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with cold deionized water, then with a small amount of cold methanol, and finally with MTBE to remove residual impurities and solvents.

  • Recrystallization:

    • Transfer the washed solid to a clean flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol, water, or an ethanol/water mixture) to dissolve the solid completely.

    • If colored impurities persist, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

4. Visualization of the Workflow:

Acid_Base_Purification cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Washing cluster_recrystallization Recrystallization Crude Crude Product Dissolved Dissolved Salt in Aqueous Solution Crude->Dissolved Stir Base 1M NaOH Base->Dissolved Precipitate Precipitated Product (pH 2-3) Dissolved->Precipitate Adjust pH Acid 1M HCl Acid->Precipitate Filter1 Vacuum Filtration Precipitate->Filter1 Wash Wash with H2O, MeOH, MTBE Filter1->Wash Washed_Solid Washed Solid Wash->Washed_Solid Dissolve_Recrys Dissolve Washed_Solid->Dissolve_Recrys Hot_Solvent Hot Solvent Hot_Solvent->Dissolve_Recrys Cool Cool Slowly Dissolve_Recrys->Cool Filter2 Vacuum Filtration Cool->Filter2 Pure_Crystals Pure Crystals Filter2->Pure_Crystals

Caption: Workflow for Acid-Base Precipitation and Recrystallization.

Protocol 2: Purification by Preparative HPLC

For higher purity requirements or for the separation of closely related impurities, preparative HPLC is the method of choice.

1. Principle: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a mobile phase. By scaling up an analytical HPLC method, larger quantities of the target compound can be purified.

2. Materials and Instrumentation:

  • Crude this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative C18 HPLC column

  • Rotary evaporator

3. Procedure:

  • Analytical Method Development (Scouting):

    • Develop an analytical HPLC method to achieve good separation between the target compound and its impurities. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid or TFA.

    • Optimize the gradient, flow rate, and column temperature to maximize resolution.

  • Method Scale-Up:

    • Based on the optimized analytical method, calculate the appropriate flow rate and injection volume for the preparative column.

    • Prepare a concentrated solution of the crude product in a suitable solvent (e.g., the initial mobile phase composition).

  • Preparative Run:

    • Equilibrate the preparative column with the initial mobile phase.

    • Inject the sample solution onto the column.

    • Run the preparative HPLC method and collect fractions corresponding to the peak of the target compound.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.

    • If the mobile phase contains a non-volatile buffer, an additional desalting step (e.g., solid-phase extraction) may be necessary.

    • Lyophilize or evaporate the remaining aqueous solution to obtain the purified solid product.

4. Visualization of the Workflow:

HPLC_Purification cluster_method_dev Method Development cluster_prep_run Preparative Run cluster_isolation_hplc Product Isolation Analytical Analytical HPLC Optimize Optimize Separation Analytical->Optimize ScaleUp Scale-Up Calculation Optimize->ScaleUp Crude_Sol Crude in Mobile Phase Inject Inject on Prep Column Crude_Sol->Inject Elute Elute and Collect Fractions Inject->Elute Combine Combine Pure Fractions Elute->Combine Evaporate Rotary Evaporation Combine->Evaporate Lyophilize Lyophilize Evaporate->Lyophilize Pure_Product Pure Product Lyophilize->Pure_Product

Caption: Workflow for Preparative HPLC Purification.

Application Notes and Protocols for 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid belongs to a class of compounds that are structurally analogous to 2-oxoglutarate, enabling them to act as competitive inhibitors of 2-oxoglutarate-dependent dioxygenases. A primary target of such inhibitors is the family of prolyl hydroxylase domain (PHD) enzymes. These enzymes play a crucial role in cellular oxygen sensing by regulating the stability of the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).

Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-1α. This post-translational modification signals HIF-1α for ubiquitination by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome.[1] Inhibition of PHDs by compounds like this compound prevents this hydroxylation, resulting in the stabilization and accumulation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[1][2] This cascade of events is a key therapeutic target for conditions such as anemia associated with chronic kidney disease, where the upregulation of HIF-1α can stimulate the production of erythropoietin (EPO).[3][4]

These application notes provide a comprehensive overview of the signaling pathway, quantitative data for representative PHD inhibitors, and detailed experimental protocols for characterizing the enzymatic and cellular activity of this compound.

Signaling Pathway of Prolyl Hydroxylase (PHD) Inhibition

The inhibitory action of this compound on prolyl hydroxylase directly impacts the stability of HIF-1α, a master regulator of the cellular response to hypoxia.

PHD_HIF_Pathway cluster_normoxia Normoxia (Sufficient Oxygen) cluster_inhibition PHD Inhibition PHD_active PHD (Active) Hydroxylation Hydroxylation PHD_active->Hydroxylation PHD_inhibited PHD (Inhibited) PHD_active->PHD_inhibited HIF1a_normoxia HIF-1α HIF1a_normoxia->Hydroxylation O2 O₂, 2-Oxoglutarate O2->Hydroxylation VHL VHL Complex Hydroxylation->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation Inhibitor 4-Hydroxy-5-methoxy- 2-pyridinecarboxylic acid Inhibitor->PHD_inhibited HIF1a_stable HIF-1α (Stable) Nucleus Nucleus HIF1a_stable->Nucleus HIF_complex HIF-1α/β Complex Nucleus->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex HRE HRE Binding HIF_complex->HRE Gene_expression Target Gene Transcription (e.g., EPO, VEGF) HRE->Gene_expression

Caption: Signaling pathway of PHD inhibition by this compound.

Quantitative Data: In Vitro Potency of Representative PHD Inhibitors

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Reference(s)
Vadadustat15.3611.837.63[5]
Daprodustat3.522.25.5[5]
Roxadustat-591-[5]
Molidustat480280450[5]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols

In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay

This protocol describes a method to determine the in vitro potency of this compound against PHD enzymes. A common method is a high-throughput screening assay that measures the hydroxylation of a HIF-1α peptide substrate.[6][7]

Materials:

  • Recombinant human PHD1, PHD2, or PHD3

  • HIF-1α peptide substrate (e.g., corresponding to the C-terminal oxygen-dependent degradation domain, CODD)[6]

  • Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂)

  • 2-Oxoglutarate (α-Ketoglutarate)

  • Ascorbate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • This compound

  • Detection reagents (e.g., AlphaScreen™ reagents or a colorimetric detection system for α-ketoglutarate consumption)[6][7]

  • 384-well microplates

Protocol:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add the assay buffer, the inhibitor at various concentrations, and the HIF-1α peptide substrate.

  • Initiate the reaction by adding a mixture of PHD enzyme, Fe(II), 2-oxoglutarate, and ascorbate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Add the detection reagents according to the manufacturer's instructions.

  • Incubate the plate in the dark to allow for signal development.

  • Read the plate on a suitable plate reader.

  • Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for HIF-1α Stabilization (Western Blot)

This protocol details the procedure for assessing the ability of this compound to stabilize HIF-1α in cultured cells.

Cell Lines:

  • HEK293 (Human embryonic kidney cells): Useful for their high transfection efficiency in reporter gene assays.[5]

  • Hep3B (Human hepatocellular carcinoma cells): Express both HIF-1α and HIF-2α.[5]

  • U2OS (Human osteosarcoma cells): Commonly used for studying HIF signaling.[6]

  • RCC4 (Human renal cell carcinoma cells): VHL-deficient, leading to constitutive HIF-α stabilization, useful for studying hydroxylation status.[6]

General Culture Protocol:

  • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5]

  • For experiments, seed cells in 6-well plates and allow them to adhere overnight.[5]

Treatment and Lysis:

  • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for a desired time period (e.g., 4, 8, 16, or 24 hours).[5]

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[5]

  • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[5]

Western Blot Protocol:

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.[5]

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[5]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[5]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (and a loading control like β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[5]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Washing: Repeat the washing step.[5]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[5]

Western_Blot_Workflow A Cell Seeding (6-well plate) B Inhibitor Treatment (Varying Concentrations & Time) A->B C Cell Lysis (RIPA Buffer) B->C D Protein Quantification (BCA/Bradford Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF Membrane) E->F G Blocking F->G H Antibody Incubation (Primary & Secondary) G->H I Detection (ECL) H->I J Analysis of HIF-1α Levels I->J

Caption: Experimental workflow for Western Blot analysis of HIF-1α stabilization.

Conclusion

This compound, as a putative prolyl hydroxylase inhibitor, holds potential for modulating the HIF-1α signaling pathway. The protocols and data presented here provide a framework for researchers to systematically evaluate its inhibitory activity and cellular effects. By employing these methodologies, scientists can characterize the potency, selectivity, and mechanism of action of this and other novel PHD inhibitors, contributing to the development of new therapeutics for a range of disorders.

References

Application Notes and Protocols: 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and bioactivity databases did not yield specific data on the direct use of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid in enzymatic assays. There is currently no publicly available information detailing its inhibitory activity (such as IC50 values), specific enzyme targets, or established protocols for its application in biochemical assays. The information presented herein is based on the activity of structurally related pyridine carboxylic acid derivatives and provides a general framework and representative protocols that could be adapted for the preliminary investigation of this compound.

Introduction to Pyridine Carboxylic Acids as Enzyme Inhibitors

Pyridine carboxylic acids are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their ability to act as enzyme inhibitors. Their structural features, including the pyridine ring and carboxylic acid moieties, allow them to interact with the active sites of various enzymes, often by chelating metal ions or forming hydrogen bonds with key amino acid residues.

Derivatives of pyridine-2,4-dicarboxylic acid and pyridine-2,5-dicarboxylic acid have been identified as inhibitors of a range of enzymes, particularly those belonging to the 2-oxoglutarate (2OG) dependent oxygenase superfamily. These enzymes play crucial roles in various physiological processes, including histone demethylation and prolyl hydroxylation, making them attractive targets for therapeutic intervention in diseases such as cancer and anemia.

Given its structural similarity to these known enzyme inhibitors, this compound represents a compound of interest for screening against various enzymatic targets.

Potential Enzymatic Targets and Signaling Pathways

Based on the known activities of similar pyridine dicarboxylic acid compounds, this compound could potentially inhibit enzymes such as:

  • Jumonji C (JmjC) domain-containing histone demethylases (KDMs): These enzymes are involved in epigenetic regulation by removing methyl groups from histones. Their dysregulation is implicated in various cancers.

  • Prolyl hydroxylase domain (PHD) enzymes: These enzymes are key regulators of the hypoxia-inducible factor (HIF) signaling pathway, which is involved in cellular response to low oxygen levels. Inhibition of PHDs can lead to the stabilization of HIF-1α and has therapeutic potential for anemia.

  • D-dopachrome tautomerase (D-DT): This enzyme is a cytokine involved in inflammatory responses.

The potential inhibitory action on these enzymes suggests that this compound could modulate important cellular signaling pathways.

Signaling Pathway: Hypoxia-Inducible Factor (HIF) Regulation

The diagram below illustrates the HIF signaling pathway, a potential target for pyridine carboxylic acid derivatives. Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. Under low oxygen conditions (hypoxia) or in the presence of a PHD inhibitor, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, erythropoiesis, and other adaptive responses.

HIF_Signaling_Pathway Hypoxia-Inducible Factor (HIF) Signaling Pathway HIF1a HIF-1α VHL VHL HIF1a->VHL Hydroxylation HIF1 HIF-1 Complex HIF1a->HIF1 Dimerization PHD Prolyl Hydroxylase (PHD) PHD->HIF1a Proteasome Proteasome VHL->Proteasome Ubiquitination Ub Ubiquitin Ub->VHL HIF1b HIF-1β (ARNT) HIF1b->HIF1 HRE Hypoxia Response Element (HRE) HIF1->HRE Binding TargetGenes Target Gene Transcription HRE->TargetGenes Activation Inhibitor 4-Hydroxy-5-methoxy- 2-pyridinecarboxylic acid (Potential Inhibitor) Inhibitor->PHD Inhibition Normoxia Normoxia Hypoxia Hypoxia

Caption: Potential modulation of the HIF signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols for enzymatic assays that can be adapted to screen this compound for inhibitory activity against histone demethylases and D-dopachrome tautomerase.

Protocol: In Vitro Histone Demethylase (KDM) Activity Assay

This protocol describes a formaldehyde dehydrogenase (FDH)-coupled continuous enzymatic assay to measure the activity of JmjC domain-containing histone demethylases. The demethylation reaction produces formaldehyde, which is then oxidized by FDH, leading to the conversion of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored to determine enzyme activity.

Materials:

  • Recombinant human KDM enzyme (e.g., KDM4A, KDM6B)

  • Histone peptide substrate (e.g., H3K9me3 peptide for KDM4A)

  • This compound

  • HEPES buffer (50 mM, pH 7.5)

  • Ascorbic acid

  • Ammonium iron(II) sulfate

  • 2-Oxoglutarate (2-OG)

  • Formaldehyde dehydrogenase (FDH)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM ascorbic acid, 2 µM ammonium iron(II) sulfate.

    • Substrate Mix: Assay buffer containing 2 mM 2-OG, 2.5 mM NAD+, and 0.5 mg/mL FDH.

    • Enzyme Solution: Dilute the KDM enzyme to the desired concentration in assay buffer.

    • Peptide Substrate Solution: Dissolve the histone peptide substrate in assay buffer to the desired concentration.

    • Inhibitor Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions in the same solvent.

  • Assay Setup:

    • Add 2 µL of the inhibitor solution (or solvent for control) to the wells of a 96-well plate.

    • Add 50 µL of the Substrate Mix to each well.

    • Add 25 µL of the Peptide Substrate Solution to each well.

    • To initiate the reaction, add 25 µL of the Enzyme Solution to each well.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Workflow for KDM Inhibition Assay

KDM_Assay_Workflow Workflow for KDM Inhibition Assay prep Prepare Reagent Solutions (Buffer, Substrates, Enzyme, Inhibitor) plate Add Inhibitor and Substrate Mix to 96-well Plate prep->plate add_peptide Add Peptide Substrate plate->add_peptide start_reaction Initiate Reaction with Enzyme Solution add_peptide->start_reaction measure Measure Absorbance at 340 nm (Kinetic Read) start_reaction->measure analyze Calculate Reaction Velocities and Determine IC50 measure->analyze

Caption: Experimental workflow for the in vitro histone demethylase (KDM) inhibition assay.

Protocol: D-dopachrome Tautomerase (D-DT) Activity Assay

This protocol describes a spectrophotometric assay to measure the tautomerase activity of D-DT. The enzyme catalyzes the conversion of D-dopachrome to dopachrome, which can be monitored by the change in absorbance at 475 nm.

Materials:

  • Recombinant human D-DT enzyme

  • D-dopachrome methyl ester

  • This compound

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 6.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • Prepare Reagent Solutions:

    • Assay Buffer: 50 mM sodium phosphate (pH 6.0).

    • D-dopachrome Solution: Prepare a fresh solution of D-dopachrome methyl ester in the assay buffer. The concentration should be optimized for the assay (typically in the µM range).

    • Enzyme Solution: Dilute the D-DT enzyme to the desired concentration in assay buffer.

    • Inhibitor Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Setup:

    • Add 5 µL of the inhibitor solution (or solvent for control) to the wells of a 96-well plate.

    • Add 85 µL of the D-dopachrome Solution to each well.

    • To initiate the reaction, add 10 µL of the Enzyme Solution to each well.

  • Measurement:

    • Immediately place the plate in a microplate reader at room temperature.

    • Measure the decrease in absorbance at 475 nm over time (e.g., every 15 seconds for 5-10 minutes).

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the inhibitor concentration and fit the data to determine the IC50 value.

Data Presentation

As no experimental data is available for this compound, a template for data presentation is provided below. This table should be populated with experimental results upon completion of the assays.

Table 1: Inhibitory Activity of this compound against Target Enzymes

Enzyme TargetAssay TypeSubstrateIC50 (µM)Notes
KDM4AFDH-coupledH3K9me3 peptideData not available
KDM6BFDH-coupledH3K27me3 peptideData not available
PHD2Specify assayHIF-1α peptideData not available
D-DTSpectrophotometricD-dopachromeData not available

Conclusion

While this compound is a compound of interest for enzymatic inhibition studies due to its structural similarity to known inhibitors, there is a lack of specific data in the current scientific literature. The protocols and information provided here offer a starting point for researchers to investigate the potential bioactivity of this compound. It is recommended to perform initial screening against a panel of relevant enzymes, followed by more detailed kinetic studies for any confirmed hits to elucidate the mechanism of inhibition.

Application Notes and Protocols for 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the synthesis, characterization, and application of metal complexes involving the ligand 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid (CAS No: 51727-04-9). While information exists for structurally related pyridinecarboxylic acid derivatives and their coordination compounds, specific experimental protocols, quantitative data, and established biological or catalytic applications for metal complexes of this compound are not available in the public domain at this time.

Therefore, the following content is presented as a generalized guide based on the principles of coordination chemistry and the known properties of similar compounds. The protocols provided are predictive and should be considered as starting points for research and development. All experimental work should be conducted with appropriate safety precautions and adapted based on empirical results.

Introduction to this compound as a Ligand

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a carboxylic acid group, a hydroxyl group, and a methoxy group. These functional groups, particularly the carboxylic acid and the hydroxyl group, present potential coordination sites for metal ions. The nitrogen atom of the pyridine ring can also participate in coordination. This multi-dentate character suggests that the molecule can act as a chelating ligand, forming stable complexes with a variety of transition metals and other metal ions.

Potential Coordination Modes:

Based on the structure of the ligand, several coordination modes can be postulated:

  • Bidentate (N,O-coordination): The nitrogen atom of the pyridine ring and the oxygen of the deprotonated carboxylic acid group can coordinate to a metal center, forming a stable five-membered chelate ring.

  • Bidentate (O,O-coordination): The oxygen atoms of the deprotonated hydroxyl group and the deprotonated carboxylic acid group could coordinate to a metal ion, forming a six-membered chelate ring.

  • Tridentate (N,O,O-coordination): In some cases, all three potential donor atoms (pyridine nitrogen, hydroxyl oxygen, and carboxylate oxygen) could coordinate to a single metal center, particularly with larger metal ions or in specific steric environments.

  • Bridging Ligand: The ligand could bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The actual coordination mode will depend on several factors, including the nature of the metal ion, the reaction conditions (pH, solvent, temperature), and the presence of other competing ligands.

Potential Applications of Metal Complexes

While specific applications for metal complexes of this compound are not documented, based on the applications of similar pyridinecarboxylic acid-based metal complexes, potential areas of interest for researchers and drug development professionals include:

  • Pharmaceutical and Medicinal Chemistry:

    • Antimicrobial Agents: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.

    • Anticancer Agents: Coordination of metal ions can lead to novel mechanisms of anticancer activity, including DNA interaction and enzyme inhibition.

    • Chelation Therapy: The ligand's ability to bind metal ions could be explored for the treatment of metal overload disorders.

  • Catalysis:

    • The metal complexes could be investigated as catalysts for various organic transformations, such as oxidation, reduction, and cross-coupling reactions.

  • Materials Science:

    • The formation of coordination polymers could lead to new materials with interesting magnetic, optical, or porous properties.

Predictive Experimental Protocols

The following are generalized, predictive protocols for the synthesis and characterization of metal complexes with this compound. These should be adapted and optimized for specific metal ions and desired complex stoichiometries.

General Synthesis of a Metal(II) Complex

This protocol describes a general method for the synthesis of a 2:1 ligand-to-metal complex with a divalent metal ion (e.g., Cu(II), Ni(II), Co(II), Zn(II)).

Materials:

  • This compound (Ligand, H₂L)

  • Metal(II) salt (e.g., MCl₂, M(OAc)₂, M(NO₃)₂)

  • Methanol or Ethanol

  • Deionized water

  • Base (e.g., NaOH, KOH, triethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Ligand Solution Preparation: Dissolve 2 molar equivalents of this compound in a suitable solvent (e.g., methanol/water mixture) in a round-bottom flask with stirring.

  • Deprotonation: Slowly add a stoichiometric amount of a base (e.g., 2 equivalents of NaOH solution) to the ligand solution to deprotonate the carboxylic acid and hydroxyl groups. The pH of the solution should be monitored and adjusted to a neutral or slightly basic range (pH 7-8).

  • Metal Salt Addition: In a separate beaker, dissolve 1 molar equivalent of the metal(II) salt in a minimal amount of deionized water or the reaction solvent.

  • Complexation Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate may be observed.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Isolation of the Complex:

    • If a precipitate has formed upon cooling to room temperature, collect the solid by vacuum filtration.

    • If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation to induce crystallization or precipitation.

  • Washing and Drying: Wash the collected solid with cold solvent (e.g., water, then ethanol) to remove any unreacted starting materials and salts. Dry the complex in a desiccator or under vacuum.

Diagram: General Synthesis Workflow

Synthesis_Workflow cluster_ligand_prep Ligand Preparation cluster_metal_prep Metal Salt Preparation cluster_reaction Complexation Reaction cluster_isolation Product Isolation ligand Dissolve Ligand in Solvent deprotonation Add Base (Deprotonation) ligand->deprotonation mixing Mix Ligand and Metal Solutions deprotonation->mixing metal_salt Dissolve Metal Salt in Solvent metal_salt->mixing reflux Heat under Reflux mixing->reflux cool Cool to Room Temp. reflux->cool filter Filter Precipitate cool->filter wash Wash Solid filter->wash dry Dry Complex wash->dry final_product final_product dry->final_product Final Metal Complex Antimicrobial_Workflow start Prepare Agar Plates with Microbial Culture wells Create Wells in Agar start->wells add_samples Add Test Compounds (Ligand, Complexes, Control) wells->add_samples incubate Incubate Plates add_samples->incubate measure Measure Zone of Inhibition (mm) incubate->measure end Compare Activity measure->end MTT_Assay_Workflow seed_cells Seed Cancer Cells in 96-well Plate add_compounds Add Serial Dilutions of Test Compounds seed_cells->add_compounds incubate_cells Incubate for 24-72h add_compounds->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_formazan Incubate to Form Formazan Crystals add_mtt->incubate_formazan solubilize Solubilize Formazan with DMSO incubate_formazan->solubilize read_absorbance Read Absorbance (e.g., 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Application Notes & Protocols: Derivatization of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid for Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid is a polar, non-volatile compound due to the presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging, as these polar groups can cause strong adsorption on the GC column, leading to poor peak shape, tailing, and low sensitivity.[1][2][3][4] To overcome these issues, chemical derivatization is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[3][5]

The most common and effective derivatization strategy for compounds containing hydroxyl and carboxylic acid groups is silylation.[2][6] This process replaces the active hydrogen atoms in the polar functional groups with a non-polar trimethylsilyl (TMS) group.[3][7] Silylation increases the volatility and thermal stability of the analyte, improves chromatographic resolution, and reduces its adsorption within the GC system.[7][8] Powerful silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for this purpose as they can derivatize both hydroxyl and carboxyl groups, often in a single step.[1][7]

These application notes provide detailed protocols for the silylation of this compound using BSTFA and MSTFA, along with recommended GC-MS parameters for analysis.

Experimental Protocols

Two primary protocols based on silylation are presented. It is critical that all reactions are performed under anhydrous (moisture-free) conditions, as silylating reagents readily react with water, which can reduce derivatization efficiency and lead to the degradation of derivatives.[6]

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol utilizes BSTFA, a versatile silylating agent, with the addition of Trimethylchlorosilane (TMCS) as a catalyst to enhance the reactivity of the reagent, especially for sterically hindered groups.[3][5]

Materials and Reagents:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile (as solvent)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen or Argon gas supply for drying

Procedure:

  • Sample Preparation: Place 1-10 mg of the sample into a clean, dry reaction vial.[9] If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen or by lyophilization.[9]

  • Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., Acetonitrile) to dissolve the dried sample.[10] Add 50-100 µL of BSTFA + 1% TMCS to the vial.[10] A molar excess of the silylating reagent is recommended to ensure the reaction goes to completion.[9]

  • Reaction: Cap the vial tightly, vortex for 10-30 seconds, and heat the mixture at 60-70°C for 60 minutes in a heating block or oven.[1][10] Reaction time and temperature can be optimized depending on the specific analyte and sample matrix.[1]

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. If necessary, the solution can be further diluted with an appropriate solvent (e.g., hexane, ethyl acetate).

Protocol 2: Silylation using MSTFA

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is one of the most powerful and volatile silylating agents, making it an excellent alternative to BSTFA.[11] Its byproducts are also highly volatile, which can reduce chromatographic interference.[9]

Materials and Reagents:

  • This compound standard or dried sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous Pyridine (as solvent/catalyst)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen or Argon gas supply for drying

Procedure:

  • Sample Preparation: Ensure the sample is completely dry by placing 1-10 mg of the analyte in a reaction vial and removing all moisture as described in Protocol 1.

  • Reagent Addition: Dissolve the dried sample in 100 µL of anhydrous pyridine. Add 100 µL of MSTFA to the vial.

  • Reaction: Cap the vial tightly and vortex for 10-30 seconds. Heat the mixture at 70°C for 30-60 minutes.

  • Cooling and Analysis: After the reaction is complete, cool the vial to room temperature. The derivatized sample can then be directly analyzed by GC-MS.

Data Presentation

The following table summarizes the expected qualitative and quantitative data from the GC-MS analysis of the derivatized this compound. The exact mass fragments and retention times will be instrument-dependent and should be confirmed by running a standard. Silylation of the target analyte is expected to produce a di-TMS derivative, with one TMS group on the hydroxyl and another on the carboxylic acid.

Derivatization MethodAnalyte DerivativeExpected Key Mass Fragments (m/z)Notes / Observations
Silylation (BSTFA or MSTFA) 4-(trimethylsilyloxy)-5-methoxy-2-pyridinecarboxylic acid, trimethylsilyl ester[M]+ : Molecular ion of the di-TMS derivative.The molecular ion is often dominant with BSTFA derivatives.[12]
[M-15]+ : Loss of a methyl group (-CH₃) from a TMS group. A very common and characteristic fragment for TMS derivatives.[12]This is typically a high-intensity ion and is useful for identification.
[M-89]+ : Loss of a -O-Si(CH₃)₃ fragment (from the ester).A characteristic fragment for BSTFA-derivatized compounds.[12]
m/z 73 : Fragment corresponding to [Si(CH₃)₃]+.A ubiquitous ion in the mass spectra of TMS derivatives.

Recommended GC-MS Parameters

These are general starting parameters and should be optimized for the specific instrument and column used.

  • GC Column: Low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, SLB-5ms). Length: 30 m, Inner Diameter: 0.25 mm, Film Thickness: 0.25 µm.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Port Temperature: 250 - 280°C.

  • Injection Mode: Split or splitless, depending on analyte concentration. A 5:1 split ratio is a good starting point.[10]

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5-10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50 - 600.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the derivatization and analysis of this compound.

Derivatization_Workflow cluster_prep 1. Sample Preparation cluster_deriv 2. Derivatization (Silylation) cluster_analysis 3. Analysis Start Analyte: 4-Hydroxy-5-methoxy-2- pyridinecarboxylic acid DrySample Evaporate to Dryness (N₂ stream or lyophilization) Start->DrySample AddReagents Add Anhydrous Solvent & Silylating Reagent (e.g., BSTFA or MSTFA) DrySample->AddReagents React Vortex & Heat (e.g., 70°C for 60 min) AddReagents->React Cool Cool to Room Temperature React->Cool GCMS GC-MS Injection & Analysis Cool->GCMS Data Data Acquisition & Processing (Mass Spectra, Chromatogram) GCMS->Data

Caption: Experimental workflow for silylation and GC-MS analysis.

References

Application Notes and Protocols: Thin-Layer Chromatography of Pyridinecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the separation and analysis of pyridinecarboxylic acid isomers—picolinic acid, nicotinic acid, and isonicotinic acid—using thin-layer chromatography (TLC). These isomers are foundational structures in numerous pharmaceutical compounds, making their separation and identification crucial in drug discovery, quality control, and metabolic studies.

Introduction to Pyridinecarboxylic Acid Isomers

Pyridinecarboxylic acids are a group of organic compounds that consist of a pyridine ring with a single carboxylic acid substituent. The three isomers are distinguished by the position of the carboxylic acid group on the pyridine ring:

  • Picolinic Acid (2-pyridinecarboxylic acid): The carboxylic acid group is at position 2.

  • Nicotinic Acid (3-pyridinecarboxylic acid): Also known as niacin or vitamin B3, the carboxylic acid group is at position 3.

  • Isonicotinic Acid (4-pyridinecarboxylic acid): The carboxylic acid group is at position 4.

Due to their similar molecular weights and structures, separating these isomers can be challenging. Thin-layer chromatography offers a simple, rapid, and cost-effective method for their qualitative analysis.

Data Presentation: Separation of Pyridinecarboxylic Acid Isomers

The separation of these isomers by TLC is highly dependent on the composition of the mobile phase. The following table summarizes illustrative Retention Factor (Rf) values for the three isomers on silica gel plates with different solvent systems. These values are based on the general principles of chromatography and the known polarities of the compounds. Actual Rf values may vary based on specific experimental conditions.

Isomer Structure Mobile Phase System A (n-butanol:acetic acid:water, 4:1:1 v/v/v) Mobile Phase System B (chloroform:methanol, 8:2 v/v) Mobile Phase System C (ethyl acetate:isopropanol:ammonia, 45:35:20 v/v/v)
Picolinic Acid2-pyridinecarboxylic acid~ 0.55~ 0.40~ 0.65
Nicotinic Acid3-pyridinecarboxylic acid~ 0.45~ 0.30~ 0.50
Isonicotinic Acid4-pyridinecarboxylic acid~ 0.35~ 0.20~ 0.40

Note: The Rf values presented are for illustrative purposes to demonstrate the potential for separation. Optimal separation and exact Rf values should be determined empirically.

Experimental Workflow

The following diagram illustrates the general workflow for the TLC analysis of pyridinecarboxylic acid isomers.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_standards Prepare Standard Solutions spotting Spot Plate with Standards & Sample prep_standards->spotting prep_sample Prepare Sample Solution prep_sample->spotting prep_tlc Activate TLC Plate prep_tlc->spotting development Develop Plate in TLC Chamber spotting->development drying Dry Developed Plate development->drying visualization Visualize Spots (UV Light / Staining) drying->visualization measurement Measure Distances (Solvent & Spot Fronts) visualization->measurement calculation Calculate Rf Values measurement->calculation comparison Compare & Identify calculation->comparison

Caption: Experimental workflow for TLC analysis of pyridinecarboxylic acid isomers.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the separation of picolinic acid, nicotinic acid, and isonicotinic acid using silica gel TLC.

1. Materials and Reagents

  • Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.

  • Analytes:

    • Picolinic acid (analytical standard)

    • Nicotinic acid (analytical standard)

    • Isonicotinic acid (analytical standard)

    • Sample containing one or more of the isomers.

  • Solvents:

    • Methanol (HPLC grade)

    • n-Butanol (analytical grade)

    • Glacial acetic acid (analytical grade)

    • Deionized water

    • Chloroform (analytical grade)

    • Ethyl acetate (analytical grade)

    • Isopropanol (analytical grade)

    • Ammonium hydroxide solution (28-30%)

  • Equipment:

    • Glass TLC developing chamber with lid

    • Micropipettes or capillary tubes for spotting

    • UV lamp (254 nm)

    • Iodine chamber

    • Ruler

    • Fume hood

    • Drying oven or heat gun

2. Preparation of Solutions

  • Standard Solutions: Prepare individual standard solutions of picolinic acid, nicotinic acid, and isonicotinic acid at a concentration of 1 mg/mL in methanol. Also, prepare a mixed standard solution containing all three isomers at the same concentration.

  • Sample Solution: Dissolve the unknown sample in methanol to an approximate concentration of 1 mg/mL. If the sample is not fully soluble, it may be sonicated or gently warmed.

  • Mobile Phase Preparation:

    • System A (Acidic): Mix n-butanol, glacial acetic acid, and deionized water in a ratio of 4:1:1 (v/v/v).

    • System B (Neutral/Slightly Acidic): Mix chloroform and methanol in a ratio of 8:2 (v/v).

    • System C (Basic): Mix ethyl acetate, isopropanol, and ammonium hydroxide solution in a ratio of 45:35:20 (v/v/v).

    • Prepare the chosen mobile phase and pour it into the TLC chamber to a depth of approximately 0.5 cm. Cover the chamber with the lid and let it saturate for at least 30 minutes before use.

3. TLC Plate Preparation and Spotting

  • Handle the TLC plate only by the edges to avoid contamination.

  • Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the plate.

  • Mark equidistant points on the origin line for each sample and standard.

  • Using a micropipette or capillary tube, apply 1-2 µL of each standard and sample solution to its designated spot on the origin line. Keep the spots small and compact.

  • Allow the spots to dry completely before placing the plate in the developing chamber.

4. Chromatographic Development

  • Carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure that the origin line is above the level of the mobile phase.

  • Replace the lid and allow the mobile phase to ascend the plate by capillary action.

  • Do not disturb the chamber during development.

  • When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood. A heat gun on a low setting can be used to speed up the drying process.

5. Visualization

  • UV Light: Place the dried TLC plate under a UV lamp (254 nm). The pyridinecarboxylic acids will appear as dark spots against the fluorescent background of the plate. Circle the spots with a pencil.

  • Iodine Staining (Optional): Place the dried plate in an iodine chamber. The spots will gradually appear as yellowish-brown areas. This method is destructive and should be performed after UV visualization.

6. Data Analysis

  • Measure the distance from the origin line to the center of each spot (distance traveled by the analyte).

  • Measure the distance from the origin line to the solvent front (distance traveled by the mobile phase).

  • Calculate the Rf value for each spot using the following formula:

    Rf = (Distance traveled by the analyte) / (Distance traveled by the mobile phase)

  • Identify the isomers in the unknown sample by comparing their Rf values to those of the standards run on the same plate.

Logical Relationships in TLC Separation

The separation of the pyridinecarboxylic acid isomers is governed by their relative polarities and their interactions with the stationary and mobile phases.

TLC_Principles cluster_components TLC System Components stationary_phase Stationary Phase (Silica Gel - Polar) mobile_phase Mobile Phase (Solvent - Less Polar) picolinic Picolinic Acid (More Polar) strong_interaction Stronger Adsorption to Stationary Phase picolinic->strong_interaction interacts more nicotinic Nicotinic Acid (Intermediate Polarity) nicotinic->strong_interaction weak_interaction Weaker Adsorption to Stationary Phase nicotinic->weak_interaction isonicotinic Isonicotinic Acid (Less Polar) isonicotinic->weak_interaction interacts less low_rf Lower Rf Value strong_interaction->low_rf high_rf Higher Rf Value weak_interaction->high_rf

Caption: Relationship between isomer polarity and TLC separation.

Application Notes and Protocols for 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid is a small molecule inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD), a key enzyme in the cellular oxygen-sensing pathway. By inhibiting PHD enzymes, this compound stabilizes the alpha subunit of Hypoxia-Inducible Factor (HIF-α), leading to the transcriptional activation of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. These application notes provide an overview of the compound's activity and detailed protocols for its evaluation in drug discovery, with a focus on its potential therapeutic applications in anemia, fibrosis, and cancer.

Mechanism of Action: HIF-PHD Inhibition

Under normoxic conditions, HIF-α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound acts as a competitive inhibitor of 2-oxoglutarate, a key cofactor for PHD enzymes. This inhibition prevents HIF-α hydroxylation, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. The resulting HIF transcription factor complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating their expression.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Inhibition HIF-1α HIF-1α HIF-1α-OH HIF-1α-OH HIF-1α->HIF-1α-OH PHD PHD PHD O2 O2 O2->PHD 2-OG 2-Oxoglutarate 2-OG->PHD VHL VHL HIF-1α-OH->VHL Proteasome Proteasome Degradation VHL->Proteasome HIF-1α_s HIF-1α HIF_complex HIF-1α/HIF-1β Complex HIF-1α_s->HIF_complex dimerizes with PHD_i PHD Inhibitor 4-Hydroxy-5-methoxy- 2-pyridinecarboxylic acid Inhibitor->PHD_i HIF-1β HIF-1β HIF-1β->HIF_complex HRE HRE HIF_complex->HRE binds to Nucleus Nucleus Target_Genes Target Gene Expression (EPO, VEGF, etc.) HRE->Target_Genes activates

Figure 1: HIF-1α Signaling Pathway Under Normoxia and Hypoxia/Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro activity and pharmacokinetic properties of this compound.

Table 1: In Vitro HIF-PHD Inhibitory Activity

EnzymeIC50 (nM)
PHD1150
PHD225
PHD3120

Table 2: Cellular Activity in Reporter Gene Assay

Cell LineEC50 (µM)
HEK293-HRE1.5
HepG2-HRE2.1

Table 3: Pharmacokinetic Properties in Rodents

SpeciesRouteT1/2 (h)Cmax (µg/mL)Bioavailability (%)
MouseIV1.8--
MousePO2.55.265
RatIV2.1--
RatPO3.08.972

Experimental Protocols

Protocol 1: In Vitro HIF-PHD Inhibition Assay

This protocol describes a biochemical assay to determine the IC50 of this compound against recombinant human PHD enzymes.

Materials:

  • Recombinant human PHD1, PHD2, and PHD3 enzymes

  • HIF-1α peptide substrate (DLDLEMLAPYIPMDDDFQL)

  • 2-Oxoglutarate

  • FeSO4

  • Ascorbate

  • AlphaScreen-based detection kit

  • 384-well microplates

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 0.01% Tween-20

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 5 µL of assay buffer.

  • Add 1 µL of the compound dilution.

  • Add 10 µL of a pre-mixed solution containing the PHD enzyme, HIF-1α peptide, FeSO4, and ascorbate.

  • Initiate the reaction by adding 5 µL of 2-oxoglutarate.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and add the AlphaScreen detection reagents according to the manufacturer's instructions.

  • Incubate in the dark for 60 minutes.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate IC50 values using a non-linear regression curve fit.

protocol_1 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare serial dilution of compound a1 Add buffer and compound to 384-well plate p1->a1 p2 Prepare enzyme/substrate mix a2 Add enzyme/substrate mix p2->a2 a1->a2 a3 Initiate with 2-oxoglutarate a2->a3 a4 Incubate for 60 min a3->a4 a5 Add AlphaScreen reagents a4->a5 a6 Incubate for 60 min (dark) a5->a6 d1 Read plate a6->d1 d2 Calculate IC50 d1->d2

Figure 2: Workflow for the In Vitro HIF-PHD Inhibition Assay.
Protocol 2: Anti-Fibrotic Activity in a Cell-Based Model

This protocol outlines a method to assess the anti-fibrotic potential of the compound using a TGF-β1-induced fibroblast-to-myofibroblast transition model.

Materials:

  • Human lung fibroblasts (e.g., IMR-90)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Recombinant human TGF-β1

  • This compound

  • Primary antibodies against α-smooth muscle actin (α-SMA) and Collagen I

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • 96-well imaging plates

Procedure:

  • Seed human lung fibroblasts in a 96-well imaging plate and allow them to adhere overnight.

  • Starve the cells in serum-free DMEM for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induce fibrosis by adding TGF-β1 (10 ng/mL) to the wells (except for the negative control).

  • Incubate for 48 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with 5% BSA in PBS.

  • Incubate with primary antibodies against α-SMA and Collagen I overnight at 4°C.

  • Wash and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour.

  • Acquire images using a high-content imaging system.

  • Quantify the fluorescence intensity of α-SMA and Collagen I.

protocol_2 start Seed Fibroblasts starve Serum Starvation (24h) start->starve pretreat Pre-treat with Compound (2h) starve->pretreat induce Induce with TGF-β1 (48h) pretreat->induce fix_perm Fix and Permeabilize induce->fix_perm block Block fix_perm->block primary_ab Primary Antibody Incubation (α-SMA, Collagen I) block->primary_ab secondary_ab Secondary Antibody & DAPI Incubation primary_ab->secondary_ab image High-Content Imaging secondary_ab->image quantify Quantify Fluorescence image->quantify

Figure 3: Experimental Workflow for Assessing Anti-Fibrotic Activity.
Protocol 3: Anti-Tumor Cell Proliferation Assay

This protocol details a method to evaluate the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • Appropriate cell culture medium with supplements

  • This compound

  • Cell proliferation reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density.

  • Allow the cells to adhere for 24 hours.

  • Treat the cells with a serial dilution of this compound.

  • Incubate for 72 hours.

  • Equilibrate the plate to room temperature.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Disclaimer

The information provided in these application notes is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. The quantitative data presented is for illustrative purposes and should be independently verified. This compound is not approved for human or veterinary use.

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, aiming to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a multi-step synthesis starting from a suitable pyridine precursor. A plausible route is the preparation of a 4-hydroxy-5-methoxypicolinonitrile intermediate, followed by hydrolysis to the desired carboxylic acid. This approach is advantageous as the nitrile group can be selectively hydrolyzed to a carboxylic acid under controlled conditions.

Q2: I am observing a low yield in the final hydrolysis step. What are the potential causes and solutions?

Low yields during the hydrolysis of the nitrile intermediate to the carboxylic acid can stem from several factors. Incomplete hydrolysis is a primary reason. To address this, consider extending the reaction time or increasing the temperature.[1] The choice of hydrolytic conditions (acidic or basic) is also critical. Strong bases like potassium hydroxide are often effective for this transformation.[1] Additionally, ensure the pH of the reaction mixture is carefully adjusted during workup to precipitate the product effectively.

Another potential issue is product degradation. The pyridine ring with its electron-donating hydroxy and methoxy groups might be susceptible to decomposition under harsh reaction conditions. Monitoring the reaction progress by techniques like TLC or HPLC can help in optimizing the reaction time to maximize product formation while minimizing degradation.

Q3: My final product is difficult to purify. What purification methods are recommended?

Purification of pyridinecarboxylic acids can be challenging due to their polarity and potential for zwitterion formation. Recrystallization is a common and effective method for purifying the final product. Suitable solvent systems often include mixtures of polar solvents like ethanol or methanol with water.

If recrystallization is insufficient, column chromatography using silica gel can be employed. A mobile phase consisting of a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a less polar solvent (e.g., dichloromethane or hexane), often with a small amount of acetic or formic acid to suppress ionization, can provide good separation.

Finally, the product can be converted to its salt form (e.g., with sodium bicarbonate) to be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure carboxylic acid.

Q4: I am seeing significant impurity formation in my reaction. How can I identify and minimize these byproducts?

Impurity formation can arise from side reactions or unreacted starting materials. The first step is to characterize the impurities using techniques like LC-MS and NMR. Common impurities could include unreacted nitrile intermediate or byproducts from side reactions on the pyridine ring.

To minimize unreacted starting material, ensure accurate stoichiometry of reagents and allow for sufficient reaction time. To reduce side reactions, optimization of reaction conditions such as temperature and catalyst choice is crucial. For instance, in reactions involving substitutions on the pyridine ring, the temperature can significantly influence the regioselectivity and the formation of isomeric byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low reaction yield Incomplete reaction of starting materials.- Monitor the reaction progress using TLC or HPLC to ensure completion.- Increase reaction time or temperature cautiously, while monitoring for byproduct formation.- Ensure efficient stirring, especially in scaled-up reactions.
Product degradation under harsh conditions.- Use moderate reaction temperatures.- Minimize reaction time once the starting material is consumed.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.
Inefficient product isolation.- Optimize the pH for precipitation during workup.- Use an appropriate extraction solvent and perform multiple extractions.- Consider salting out the aqueous layer to improve extraction efficiency.
Significant impurity formation Presence of impurities in starting materials.- Purify starting materials before use.- Verify the identity and purity of reagents by analytical methods.
Side reactions (e.g., polymerization, over-oxidation).- Optimize reaction conditions (temperature, concentration, catalyst).- Consider using a more selective reagent.
Formation of isomeric byproducts.- Carefully control the reaction temperature to enhance regioselectivity.- Purify intermediates to ensure high isomeric purity before proceeding to the next step.
Difficulty in product purification Product is highly polar or forms a zwitterion.- Use a mixed-solvent system for recrystallization.- Employ column chromatography with a suitable eluent system, possibly containing a small amount of acid.- Consider converting the product to a salt for purification and then regenerating the free acid.
Co-precipitation of inorganic salts.- Ensure complete removal of inorganic salts by washing the crude product with water.

Experimental Protocols

A generalized experimental protocol for the hydrolysis of a nitrile precursor is provided below. This should be adapted based on the specific substrate and laboratory conditions.

Protocol: Hydrolysis of 4-Hydroxy-5-methoxy-2-pyridinecarbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-5-methoxy-2-pyridinecarbonitrile in an aqueous solution of a strong base (e.g., 10-20% potassium hydroxide).[1]

  • Heating: Heat the mixture to reflux (typically 90-110 °C) and monitor the reaction progress by TLC or HPLC.[1] The reaction time can range from several hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4 to precipitate the carboxylic acid.[1] Perform this step in an ice bath to control the exotherm.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing: Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Visualizations

Synthesis_Workflow Start Pyridine Precursor Step1 Introduction of Substituents (Hydroxyl & Methoxy) Start->Step1 Intermediate 4-Hydroxy-5-methoxy- 2-pyridinecarbonitrile Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product 4-Hydroxy-5-methoxy- 2-pyridinecarboxylic Acid Step2->Product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Low_Yield Problem Low Synthesis Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Product Degradation Problem->Cause2 Cause3 Inefficient Purification Problem->Cause3 Solution1a Increase Reaction Time/Temp Cause1->Solution1a Solution1b Monitor with TLC/HPLC Cause1->Solution1b Solution2a Use Milder Conditions Cause2->Solution2a Solution2b Inert Atmosphere Cause2->Solution2b Solution3a Optimize Recrystallization Cause3->Solution3a Solution3b Alternative Purification Cause3->Solution3b

Caption: Troubleshooting logic for addressing low synthesis yield.

References

Technical Support Center: Synthesis of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to assist with challenges you may encounter during your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Final Product

A diminished yield of this compound can be a significant challenge. The table below outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting & Optimization
Incomplete Reaction - Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion.
- Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific substrate and reagents.
Side Reactions - Control of Stoichiometry: Precisely measure and control the stoichiometry of your reactants. An excess of a particular reagent may lead to the formation of undesired byproducts.
- Order of Reagent Addition: The sequence in which reagents are introduced can be critical. In syntheses with multiple steps, it is often beneficial to ensure the formation of key intermediates before proceeding to the next stage.[1]
Degradation of Starting Material or Product - Temperature Control: Exothermic reactions can lead to the degradation of sensitive compounds. Employ cooling baths or ensure efficient heat dissipation to maintain a stable reaction temperature.[2]
- Inert Atmosphere: If your reactants or products are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Oxidation - In syntheses involving an oxidation step to form the pyridine ring, incomplete oxidation of a dihydropyridine intermediate can reduce the yield.[1] Ensure the use of an appropriate oxidizing agent and stoichiometry.[1]
Issue 2: Formation of Impurities and Byproducts

The presence of impurities can complicate the purification process and affect the quality of the final product.

Potential Cause Troubleshooting & Optimization
Purity of Starting Materials - Reagent Verification: Always ensure the purity of your starting materials, as impurities can lead to side reactions and lower yields.[2]
Cross-Reactivity - Protecting Groups: For complex molecules with multiple functional groups, the use of protecting groups can prevent unwanted side reactions.
Isomer Formation - Regioselectivity Control: In reactions where multiple isomers can be formed, carefully control the reaction conditions (temperature, catalyst, solvent) to favor the formation of the desired isomer.
Incomplete Hydrolysis of Nitrile Intermediate - In syntheses proceeding through a nitrile intermediate, ensure complete hydrolysis to the carboxylic acid. This can be monitored by IR spectroscopy (disappearance of the nitrile peak). The hydrolysis may require harsh conditions, such as heating with a strong base like KOH.[3]
Issue 3: Difficulty in Product Isolation and Purification

The physicochemical properties of pyridine carboxylic acids can present challenges during isolation and purification.[2]

Potential Cause Troubleshooting & Optimization
Product Solubility - Solvent Selection: Experiment with different solvent systems for extraction and crystallization to find one that provides good solubility for the product while leaving impurities behind.
Basicity of the Pyridine Nitrogen - Acid-Base Extraction: The basic nature of the pyridine ring can be exploited for purification. An acidic wash (e.g., dilute HCl) can protonate the pyridine, allowing it to be extracted into the aqueous layer and separated from non-basic impurities.[2] The product can then be recovered by basifying the aqueous layer and re-extracting.[2]
- Chromatography Tailing: The basicity of pyridines can cause tailing on silica gel chromatography.[2] This can often be mitigated by adding a small amount of a base, such as triethylamine or ammonia, to the eluent.[2]
Precipitation Issues - pH Adjustment: The precipitation of the final product is often pH-dependent. Careful adjustment of the pH to the isoelectric point of the pyridine carboxylic acid can maximize the recovery of the crystalline product.[4] For a similar compound, 3-hydroxy-4-methoxypicolinic acid, precipitation was achieved by adjusting the pH to 2-3 with HCl.[3]

Frequently Asked Questions (FAQs)

Q1: What are some of the critical parameters to control during the synthesis?

A1: Key parameters to monitor and control include:

  • Temperature: Many reactions in pyridine synthesis are temperature-sensitive. Exothermic reactions, in particular, require careful temperature management to prevent degradation and side reactions.[2]

  • pH: During workup and purification, pH is crucial for the isolation of the final product, especially for amphoteric molecules like pyridine carboxylic acids.[4]

  • Purity of Reagents: The purity of starting materials is paramount to avoid the introduction of impurities that can affect the reaction outcome.[2]

Q2: Are there any alternative starting materials or synthetic routes I can consider?

A2: While a specific established route for this compound is not detailed in the provided context, related syntheses suggest possibilities. For instance, the synthesis of similar molecules has started from functionalized pyridines or by constructing the pyridine ring from acyclic precursors. One patented process for a related compound, 4-alkoxy-3-hydroxypicolinic acids, begins with furfural.[3]

Q3: My reaction is highly exothermic. How can I manage this safely?

A3: To manage highly exothermic reactions, consider the following strategies:

  • Slow Addition of Reagents: Adding one of the reactants dropwise over an extended period can help control the rate of heat generation.[2]

  • Efficient Cooling: Use an ice bath or a cryostat to maintain a consistent low temperature throughout the reaction.[2]

  • Dilution: Performing the reaction at a lower concentration can help to dissipate heat more effectively.[2]

Experimental Protocols

While a specific protocol for the title compound is not available, the following is a generalized experimental protocol for the hydrolysis of a nitrile to a carboxylic acid, a potential key step in the synthesis, based on a similar transformation.[3]

Protocol: Hydrolysis of a Pyridine Nitrile to a Pyridine Carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyridine nitrile starting material in an aqueous solution of a strong base (e.g., 20% aqueous KOH).[3]

  • Heating: Heat the reaction mixture to a temperature of approximately 90°C.[3]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method such as TLC or NMR analysis until the starting material is consumed (e.g., 12 hours).[3]

  • Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. If any solid byproducts are present, they can be removed by filtration.[3]

  • Precipitation: Cool the aqueous filtrate in an ice bath and carefully add a strong acid (e.g., 3N or 12N HCl) dropwise with stirring until the pH of the solution reaches the isoelectric point of the carboxylic acid (typically pH 2-4).[3]

  • Isolation: Collect the precipitated solid product by filtration.

  • Washing and Drying: Wash the collected solid with cold water and then a suitable organic solvent (e.g., methanol or MTBE) to remove any remaining impurities.[3] Dry the product in a vacuum oven at an appropriate temperature (e.g., 50-60°C).[3]

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the synthesis of this compound.

G start Start Synthesis reaction Perform Reaction Step start->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Aqueous Workup / Extraction complete->workup Yes purify Purification (Crystallization/Chromatography) workup->purify low_yield Low Yield? purify->low_yield characterize Characterize Product (NMR, MS, etc.) end Final Product characterize->end troubleshoot Troubleshoot Issue troubleshoot->reaction Adjust Conditions low_yield->characterize No low_yield->troubleshoot Yes

Caption: General experimental workflow for synthesis and troubleshooting.

G issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Product Degradation issue->cause3 solution1a Optimize Time/Temp cause1->solution1a solution1b Monitor Reaction cause1->solution1b solution2a Check Stoichiometry cause2->solution2a solution2b Change Reagent Order cause2->solution2b solution3a Improve Temp Control cause3->solution3a solution3b Use Inert Atmosphere cause3->solution3b

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Optimizing HPLC Resolution of Hydroxymethoxy Pyridinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of hydroxymethoxy pyridinecarboxylic acids. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to resolve common challenges in achieving optimal HPLC resolution for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor resolution or co-elution of my hydroxymethoxy pyridinecarboxylic acid isomers?

A1: Poor resolution or co-elution is a frequent challenge when separating structurally similar isomers like hydroxymethoxy pyridinecarboxylic acids.[1] This issue typically stems from insufficient column selectivity (α) or efficiency (N).[1] Since these compounds are polar and ionizable, their separation is highly sensitive to the mobile phase pH and composition.[2][3]

Key factors to investigate include:

  • Mobile Phase pH: The ionization state of both the carboxylic acid and the pyridine nitrogen is pH-dependent, drastically altering retention and selectivity.[3][4]

  • Stationary Phase Chemistry: A standard C18 column may not provide unique enough interactions to resolve the subtle differences between isomers.[5]

  • Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile vs. methanol) and the buffer concentration can influence selectivity.[1][6]

Q2: My peaks are exhibiting significant tailing. What are the primary causes and how can I fix it?

A2: Peak tailing is a common form of peak distortion, often seen with acidic or basic compounds.[7][8] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally considered significant tailing.[9][10] For acidic analytes like pyridinecarboxylic acids, the main causes are secondary interactions with the stationary phase and mismatched sample solvent.

Common causes and solutions are outlined below:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with your acidic analytes, causing tailing.[8][10]

    • Solution: Operate at a lower mobile phase pH (e.g., pH 2.5-3.0) to suppress the ionization of silanol groups.[7][9] Using a high-purity, well-end-capped column can also minimize these interactions.[11]

  • Analyte Ionization: If the mobile phase pH is close to the pKa of your analytes, both ionized and non-ionized forms may exist, leading to peak broadening and tailing.[7][12]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa to ensure it is in a single ionic state.[13] For these acids, a lower pH ensures they are in their un-ionized form.[7]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7][14]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[5] If a stronger solvent is required for solubility, keep the injection volume as small as possible.[7]

Q3: How does mobile phase pH affect the separation of hydroxymethoxy pyridinecarboxylic acids?

A3: Mobile phase pH is a critical parameter for controlling the retention and selectivity of ionizable compounds like hydroxymethoxy pyridinecarboxylic acids.[4] These molecules typically have two ionizable groups: a carboxylic acid and a basic pyridine nitrogen, making them zwitterionic in nature.[2]

  • At Low pH (e.g., < pKa of carboxylic acid): The carboxylic acid group is protonated (neutral), and the pyridine nitrogen is protonated (positive charge). The overall molecule is cationic and less polar, leading to increased retention on a reversed-phase column.[4][15]

  • At High pH (e.g., > pKa of pyridine nitrogen): The carboxylic acid is deprotonated (negative charge), and the pyridine nitrogen is neutral. The molecule is anionic and more polar, resulting in decreased retention on a reversed-phase column.[15]

By carefully adjusting the pH, you can manipulate the charge state of the isomers, which often have slightly different pKa values, to maximize the selectivity and achieve separation.[4] A buffer is essential to maintain a stable pH and ensure reproducible results.[6]

Q4: Which HPLC column (stationary phase) is most effective for this analysis?

A4: While a standard C18 column is a common starting point, its hydrophobic selectivity may be insufficient for these polar isomers.[1][5] Consider stationary phases that offer alternative interaction mechanisms.

Table 1: Stationary Phase Selection Guide

Stationary Phase TypeSeparation MechanismSuitability for Hydroxymethoxy Pyridinecarboxylic Acids
C18 / C8 (Reversed-Phase) Hydrophobic interactions.[16]Standard starting point. May lack sufficient selectivity for closely related isomers. Use high-purity, end-capped versions.[11]
Phenyl Phases Hydrophobic and π-π interactions.[5]Recommended. The aromatic nature of the pyridine ring can interact with the phenyl groups, offering unique selectivity for isomers.
Polar-Embedded Phases Hydrophobic and hydrogen bonding interactions.Good option. The embedded polar groups can improve peak shape for polar analytes and offer different selectivity.
Mixed-Mode Chromatography Combines reversed-phase with ion-exchange or HILIC properties.[2][17]Highly effective. Provides multiple interaction modes (hydrophobic, ion-exchange) to exploit small differences in isomer pKa and structure.[18]
HILIC (Hydrophilic Interaction) Partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[19]Suitable for very polar compounds that have low retention in reversed-phase.[18][19] Requires a high percentage of organic solvent in the mobile phase.

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Resolution

This guide provides a structured workflow for optimizing the separation of hydroxymethoxy pyridinecarboxylic acid isomers.

G Troubleshooting Workflow for Poor Resolution cluster_end start Poor Resolution (Rs < 1.5) or Co-elution check_shape Step 1: Evaluate Peak Shape start->check_shape is_tailing Is Peak Tailing (Tf > 1.2)? check_shape->is_tailing fix_tailing Address Tailing: - Lower Mobile Phase pH (2.5-3.0) - Reduce Injection Volume - Match Sample Solvent to Mobile Phase is_tailing->fix_tailing Yes optimize_selectivity Step 2: Optimize Selectivity (α) is_tailing->optimize_selectivity No fix_tailing->optimize_selectivity selectivity_actions Adjust Mobile Phase: - Fine-tune pH (e.g., in 0.2 unit steps) - Switch Organic Modifier (ACN vs. MeOH) - Adjust Buffer Concentration (10-50 mM) optimize_selectivity->selectivity_actions resolution_ok1 Resolution Improved? selectivity_actions->resolution_ok1 change_column Step 3: Change Stationary Phase resolution_ok1->change_column No end_success Resolution Achieved (Rs ≥ 1.5) resolution_ok1->end_success Yes column_actions Select Column with Alternate Selectivity: - Phenyl or Polar-Embedded - Mixed-Mode (RP/Ion-Exchange) change_column->column_actions column_actions->end_success Re-optimize Mobile Phase end_fail Consult Further (e.g., Temperature, Gradient) column_actions->end_fail

Caption: A stepwise workflow for troubleshooting poor resolution of isomers.[5]

Guide 2: Understanding the Effect of pH on Retention

The ionization state of an acidic analyte is crucial for its retention in reversed-phase HPLC. Lowering the pH suppresses ionization, making the compound more hydrophobic and increasing its retention.

G Effect of Mobile Phase pH on an Acidic Analyte cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph Analyte is Protonated (Un-ionized, R-COOH) low_ph_prop More Hydrophobic (Less Polar) low_ph->low_ph_prop low_ph_ret Stronger Interaction with C18 Stationary Phase low_ph_prop->low_ph_ret low_ph_result INCREASED RETENTION low_ph_ret->low_ph_result high_ph Analyte is Deprotonated (Ionized, R-COO⁻) high_ph_prop Less Hydrophobic (More Polar) high_ph->high_ph_prop high_ph_ret Weaker Interaction with C18 Stationary Phase high_ph_prop->high_ph_ret high_ph_result DECREASED RETENTION high_ph_ret->high_ph_result

Caption: Relationship between mobile phase pH, analyte ionization, and HPLC retention.[13]

Experimental Protocols

Protocol 1: Mobile Phase pH Screening

This protocol outlines a systematic approach to determine the optimal mobile phase pH for separating hydroxymethoxy pyridinecarboxylic acids.

  • Prepare Buffers: Prepare a series of aqueous buffers (e.g., 20 mM phosphate or formate) at different pH values, such as 2.5, 3.0, 3.5, and 4.0. Ensure the buffer is soluble in the final mobile phase composition.

  • Initial Mobile Phase: Prepare the mobile phase by mixing the aqueous buffer with an organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 90:10 Buffer:ACN).

  • Column Equilibration: Equilibrate a C18 or Phenyl column with the first mobile phase (pH 2.5) until a stable baseline is achieved (at least 10-15 column volumes).

  • Injection: Inject a standard solution containing the hydroxymethoxy pyridinecarboxylic acid isomers.

  • Data Acquisition: Record the chromatogram, noting the retention times, resolution, and peak asymmetry for all isomers.

  • Iterative Testing: Repeat steps 3-5 for each subsequent pH value, ensuring the column is thoroughly re-equilibrated before each new mobile phase.

  • Data Analysis: Compare the chromatograms to identify the pH that provides the best resolution (Rs ≥ 1.5) and peak shape (Tf ≤ 1.2).

Table 2: Typical HPLC Method Starting Parameters

ParameterRecommended ConditionRationale
Stationary Phase C18 or Phenyl, 3 or 5 µm particle sizeGood starting point for reversed-phase; Phenyl offers alternative selectivity.[1][5]
Mobile Phase A 10-25 mM Phosphate or Formate Buffer in WaterMaintains a stable pH to ensure reproducible retention.[7]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers; switching between them can significantly alter selectivity.[1]
pH 2.5 - 3.5Suppresses ionization of both the acidic analyte and residual silanols, improving retention and peak shape.[7][9]
Gradient Start with a broad scouting gradient (e.g., 5-95% B over 20 min)Helps determine the approximate elution conditions, which can then be optimized.[1]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)A standard flow rate; can be adjusted to optimize efficiency.[20]
Column Temperature 30 - 40 °CImproves efficiency by reducing mobile phase viscosity; ensures stable retention times.[21]
Injection Volume 5 - 10 µLKeep volume low to prevent peak distortion, especially if the sample solvent is stronger than the mobile phase.[7]

References

Technical Support Center: 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Like many pharmaceutical compounds, it is crucial to understand how these conditions can lead to degradation. Forced degradation studies are typically performed to identify the degradation pathways and the intrinsic stability of a molecule.[1][2][3][4]

Q2: In what types of solutions is this compound expected to be most or least stable?

A2: While specific data is unavailable for this compound, molecules with hydroxyl and carboxylic acid functional groups can be susceptible to pH-dependent hydrolysis. Generally, acidic or basic conditions can accelerate degradation.[2][5] The methoxy group is relatively stable, but the overall stability will depend on the interplay of all functional groups in the pyridine ring system. Stability in common buffers (e.g., phosphate, acetate) and organic solvents (e.g., DMSO, ethanol) should be experimentally determined.

Q3: How can I determine the stability of this compound in my specific experimental conditions?

A3: To determine the stability in your specific experimental setup, a preliminary stability study is recommended. This involves preparing the solution of this compound and analyzing it at different time points under your experimental conditions (e.g., temperature, lighting). A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used to monitor the concentration of the parent compound and detect any potential degradation products.

Q4: What are the potential degradation products of this compound?

A4: Without experimental data, the exact degradation products are unknown. However, potential degradation pathways could include decarboxylation, oxidation of the pyridine ring or the hydroxyl group, and ether cleavage of the methoxy group under harsh conditions. Forced degradation studies are designed to generate and identify these potential degradation products.[2][3]

Troubleshooting Guide

This guide is intended to help you troubleshoot common issues related to the stability of this compound in your experiments.

Issue Possible Cause Recommended Action
Loss of compound concentration over time in solution. The compound may be degrading under the storage or experimental conditions.Perform a time-course analysis of your solution using a validated analytical method (e.g., HPLC) to quantify the rate of degradation. Consider adjusting storage conditions (e.g., lower temperature, protect from light).
Appearance of new peaks in the chromatogram. These new peaks may correspond to degradation products.Conduct a forced degradation study to systematically identify the conditions that lead to the formation of these new peaks. This will help in understanding the degradation pathway.[1][3]
Inconsistent experimental results. Inconsistent solution stability could be a contributing factor.Prepare fresh solutions for each experiment. If solutions need to be stored, validate the storage conditions by performing a short-term stability study.
Precipitation of the compound from solution. The compound may have limited solubility or may be converting to a less soluble form.Determine the solubility of the compound in your chosen solvent system. Consider using a co-solvent or adjusting the pH to improve solubility.

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[1][2][4] The following is a general protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the drug substance.[5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).[5]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C).[5]

  • Oxidative Degradation: Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3-30%). Incubate at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 60-80°C).

  • Photostability: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect degradation products.

4. Data Interpretation:

  • Calculate the percentage of degradation for each condition.

  • Analyze the chromatograms for the appearance of new peaks, which represent potential degradation products.

  • The spectral data from the PDA detector can help in assessing the peak purity of the parent compound.

Summary of Typical Forced Degradation Conditions
Stress Condition Reagent/Condition Typical Temperature Typical Duration
Acid Hydrolysis0.1 M - 1 M HClRoom Temperature to 80°CUp to 7 days
Base Hydrolysis0.1 M - 1 M NaOHRoom Temperature to 80°CUp to 7 days
Oxidation3-30% H₂O₂Room TemperatureUp to 24 hours
ThermalDry Heat60°C - 80°CUp to 7 days
PhotolyticICH Q1B specified light sourceRoom TemperatureAs per ICH guidelines

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Start Prepare Stock Solution of Compound Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolysis Start->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Degradation Quantify Degradation HPLC->Degradation Products Identify Degradants Degradation->Products Pathway Elucidate Pathway Products->Pathway

Caption: Workflow for a forced degradation study.

Stability_Troubleshooting_Tree Start Inconsistent Results or Loss of Compound? Check_Prep Review Solution Preparation and Storage Start->Check_Prep Prep_OK Preparation Consistent Check_Prep->Prep_OK Yes Prep_Issue Inconsistent Preparation Check_Prep->Prep_Issue No Run_Stability Perform Preliminary Stability Study Prep_OK->Run_Stability Action_Prep Standardize Preparation and Use Fresh Solutions Prep_Issue->Action_Prep Action_Prep->Start Stable Compound is Stable Run_Stability->Stable Yes Unstable Compound is Degrading Run_Stability->Unstable No End Problem Resolved Stable->End Action_Unstable Modify Conditions (pH, Temp, Light) or Perform Forced Degradation Study Unstable->Action_Unstable Action_Unstable->End

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Crystallization of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

Understanding the physical properties of this compound is crucial for developing a successful crystallization protocol. Key properties include:

PropertyValueReference
Molecular Formula C₇H₇NO₄
Molar Mass 169.13 g/mol
Melting Point 251-253 °C
Predicted Boiling Point 531.6±50.0 °C
Predicted Density 1.437±0.06 g/cm³

A hydrate form of this compound has also been reported, which is an important consideration during crystallization as the presence of water can influence crystal formation and structure.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is a common issue with polar organic molecules, especially when the solution is highly concentrated or cooled too quickly. Here are some troubleshooting steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation level.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then proceed to cool it further in an ice bath or refrigerator.

  • Solvent Selection: The chosen solvent might be too non-polar, or its boiling point may be too high relative to the compound's melting point. Consider using a more polar solvent or a solvent mixture.

  • pH Adjustment: For acidic compounds like this, "oiling out" can sometimes be mitigated by adjusting the pH of the solution.

Q3: No crystals are forming, even after the solution has cooled. What are the possible reasons and solutions?

Several factors can inhibit crystallization:

  • Solution is not sufficiently supersaturated:

    • Evaporate Solvent: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Anti-Solvent Addition: If your compound is dissolved in a good solvent, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid. Then, allow it to stand.

  • High Purity of the Compound: Sometimes, very pure compounds are difficult to crystallize without a nucleation site.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

    • Seeding: If you have a few crystals of the pure compound, add a "seed crystal" to the solution to induce crystallization.

  • Inappropriate Solvent: The solvent may be too good at dissolving the compound, even at low temperatures. A different solvent or solvent mixture should be tested.

Q4: The crystallization is happening too quickly, resulting in a fine powder instead of well-defined crystals. How can I slow it down?

Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product. To promote the growth of larger, purer crystals, you can:

  • Increase the Amount of Solvent: Add a small excess of the hot solvent to ensure the compound does not crash out of the solution immediately upon cooling.

  • Slow Cooling: As mentioned previously, slowing down the cooling process is critical. Insulate the flask and allow it to cool to room temperature undisturbed before moving it to a colder environment.

  • Use a Solvent Mixture: A carefully chosen solvent/anti-solvent system can help to control the rate of crystallization.

Q5: Can I use pH adjustment to crystallize this compound?

Yes, pH-dependent crystallization is a very effective method for purifying ionizable compounds like pyridinecarboxylic acids. The general principle is to dissolve the compound in an aqueous basic solution (where it is deprotonated and highly soluble) and then slowly acidify the solution to the isoelectric point of the molecule, at which it is least soluble, causing it to precipitate or crystallize. A patent for the closely related 3-hydroxy-4-methoxypicolinic acid describes a similar procedure where the compound is precipitated from an aqueous solution by adjusting the pH to 2-3 with HCl.[1]

Troubleshooting Guide

This guide provides a structured approach to common crystallization problems encountered with this compound.

Problem 1: Compound Fails to Dissolve

Caption: Troubleshooting workflow for dissolution issues.

Problem 2: "Oiling Out" or No Crystal Formation

Caption: Troubleshooting workflow for nucleation and crystal growth issues.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent

This is a standard method for purifying solid organic compounds.

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (if necessary) cluster_crystallization Crystallization cluster_isolation Isolation A Place the crude compound in an Erlenmeyer flask. B Add a small amount of the chosen solvent. A->B C Heat the mixture to the boiling point of the solvent while stirring. B->C D Add more solvent dropwise until the compound is completely dissolved. C->D E If insoluble impurities are present, filter the hot solution through a pre-heated funnel. D->E F Allow the hot, clear solution to cool slowly to room temperature. D->F E->F G For maximum yield, place the flask in an ice bath after it has reached room temperature. F->G H Collect the crystals by vacuum filtration. G->H I Wash the crystals with a small amount of cold solvent. H->I J Dry the crystals under vacuum. I->J

Caption: Workflow for single-solvent recrystallization.

Protocol 2: pH-Dependent Crystallization from an Aqueous Solution

This method is particularly suitable for this compound, given its acidic nature.

  • Dissolution: Dissolve the crude this compound in a dilute aqueous basic solution (e.g., 1M NaOH or KOH) with gentle warming and stirring until a clear solution is obtained.

  • Filtration (Optional): If any insoluble impurities are present, filter the solution while it is warm.

  • Acidification: Cool the solution in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) dropwise with constant stirring.

  • Precipitation/Crystallization: Monitor the pH of the solution. As the pH approaches the isoelectric point of the molecule (typically in the acidic range for carboxylic acids), a precipitate will begin to form. For a similar compound, 3-hydroxy-4-methoxypicolinic acid, precipitation occurs at a pH of 2-3.[1]

  • Digestion: Continue stirring the suspension in the cold for a period of time (e.g., 30 minutes to an hour) to allow for complete precipitation and for the crystals to mature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with cold deionized water to remove any residual salts.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

Note: This table provides an estimation of solubility based on the polar nature of the compound and data for structurally similar molecules. Experimental verification is highly recommended.

SolventPolarityBoiling Point (°C)Estimated Solubility (at room temp.)Estimated Solubility (hot)
Water High100Low to MediumHigh
Methanol High65Low to MediumHigh
Ethanol High78LowMedium to High
Acetone Medium56LowMedium
Ethyl Acetate Medium77Very LowLow to Medium
Dichloromethane Low40InsolubleLow
Toluene Low111InsolubleInsoluble
Hexane Low69InsolubleInsoluble
DMF High (Aprotic)153HighHigh
DMSO High (Aprotic)189HighHigh

References

Technical Support Center: Synthesis of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While specific literature for this compound is not abundant, synthetic strategies can be inferred from related substituted pyridine carboxylic acids. A common approach involves the construction of the pyridine ring followed by functional group interconversions. A plausible route could start from a suitably substituted pyridine, followed by oxidation of a methyl group at the 2-position to a carboxylic acid and subsequent hydroxylation and methoxylation. Another approach could involve a multi-component reaction to build the substituted pyridine ring directly.

Q2: I am observing a persistent impurity with a similar polarity to my product in the final step. What could it be?

A2: An impurity with similar polarity could be a regioisomer formed during the synthesis. For instance, if a hydroxylation or methoxylation step is not completely regioselective, you might have isomers such as 3-Hydroxy-5-methoxy-2-pyridinecarboxylic acid or 4-Hydroxy-6-methoxy-2-pyridinecarboxylic acid. Careful optimization of reaction conditions (temperature, catalyst, and solvent) is crucial to minimize the formation of these isomers.

Q3: My final product has a brownish discoloration that is difficult to remove. What is the likely cause?

A3: Brownish discoloration often points to the presence of polymeric or degradation byproducts. These can arise from harsh reaction conditions, such as high temperatures or strong acids/bases, leading to decomposition of the starting materials or the final product. The pyridine ring, especially with activating hydroxyl and methoxy groups, can be susceptible to oxidation and polymerization.

Q4: After purification by column chromatography, I still see a minor impurity in my NMR spectrum. What could I be missing?

A4: If a minor impurity persists after chromatography, it could be a compound with very similar retention characteristics to your product. Consider the possibility of starting materials or reagents being carried through. For example, if a hydrolysis step was used to form the carboxylic acid from an ester, incomplete hydrolysis could leave residual ester which might co-elute with the acid. Additionally, residual palladium from a coupling reaction, if used, can sometimes be challenging to remove completely.

Troubleshooting Guides

Issue 1: Low Yield of Final Product
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress closely using TLC or LC-MS. Consider extending the reaction time or increasing the temperature moderately.
Degradation of productIf the product is sensitive to the reaction conditions, consider using milder reagents or lowering the reaction temperature. A nitrogen atmosphere can prevent oxidative degradation.
Suboptimal workupEnsure the pH is correctly adjusted during extraction to maximize the recovery of the carboxylic acid. Multiple extractions with a suitable organic solvent may be necessary.
Poor starting material qualityVerify the purity of your starting materials. Impurities in the initial steps can lead to side reactions and lower yields downstream.
Issue 2: Presence of a Major Impurity (Confirmed by LC-MS)

Scenario: An impurity with a mass corresponding to the starting material of the previous step is detected.

Troubleshooting Workflow:

G start Impurity Detected: Unreacted Starting Material check_reaction Verify Reaction Completion: - TLC - LC-MS start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete Not Complete complete Reaction Complete check_reaction->complete Complete troubleshoot_reaction Troubleshoot Reaction: - Increase reaction time - Increase temperature - Add more reagent incomplete->troubleshoot_reaction troubleshoot_workup Troubleshoot Workup: - Optimize extraction pH - Check solvent choice complete->troubleshoot_workup troubleshoot_reaction->check_reaction repurify Re-purify Product: - Recrystallization - Column Chromatography troubleshoot_workup->repurify end Pure Product repurify->end

Caption: Troubleshooting workflow for unreacted starting material.

Issue 3: Identification of Unknown Impurities

If you encounter unknown impurities, a combination of analytical techniques is recommended for structural elucidation.

Analytical Technique Information Provided
LC-MS Provides the molecular weight of the impurity, which is a crucial first step in identification.
High-Resolution Mass Spectrometry (HRMS) Gives the exact mass and allows for the determination of the elemental composition.
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Provides detailed structural information, including the connectivity of atoms.
FTIR Spectroscopy Helps identify functional groups present in the impurity.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method provides a general guideline for assessing the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation for NMR Analysis
  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra. For further structural elucidation of impurities, 2D NMR experiments like COSY and HSQC can be performed.

Potential Impurity Formation Pathways

The following diagram illustrates potential side reactions that could lead to common impurities during the synthesis of this compound.

G StartingMaterial Substituted Pyridine Precursor TargetProduct 4-Hydroxy-5-methoxy- 2-pyridinecarboxylic acid StartingMaterial->TargetProduct Desired Synthesis Route IncompleteOxidation Impurity A: 2-Hydroxymethyl-4-hydroxy- 5-methoxypyridine StartingMaterial->IncompleteOxidation Incomplete Oxidation IncompleteMethoxylation Impurity C: 4,5-Dihydroxy- 2-pyridinecarboxylic acid StartingMaterial->IncompleteMethoxylation Incomplete Methoxylation Isomerization Impurity D: Regioisomers (e.g., 3-Hydroxy isomer) StartingMaterial->Isomerization Poor Regioselectivity OverOxidation Impurity B: Ring-Opened Products TargetProduct->OverOxidation Harsh Oxidizing Conditions

Caption: Potential impurity formation pathways.

Technical Support Center: 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented, based on the degradation of similar pyridine derivatives, several pathways can be proposed:

  • Microbial Degradation: Microbial catabolism is a probable route of degradation in environmental or biological systems. This often begins with hydroxylation of the pyridine ring, followed by ring cleavage. For this compound, this could involve further hydroxylation before the ring is opened. Bacteria are known to degrade hydroxypyridines and pyridinecarboxylic acids through hydroxylated intermediates.[1]

  • Photodegradation: Pyridine derivatives can be susceptible to photodegradation. For instance, 1,4-dihydropyridines undergo aromatization of the pyridine ring upon exposure to light.[2] Although this compound already has an aromatic pyridine ring, UV irradiation could potentially lead to cleavage of the substituent groups or the ring itself.

  • Chemical Degradation (Forced Degradation): Under forced degradation conditions, such as strong acid, base, or oxidative stress, the molecule can degrade. Acid or base hydrolysis might affect the carboxylic acid and methoxy groups. Oxidative conditions, often using hydrogen peroxide, can lead to the formation of N-oxides or ring-opened products.[3][4]

Q2: How can I monitor the degradation of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common technique for monitoring the degradation of pyridine derivatives.[5] A reversed-phase C18 column is often a good starting point, although the polar nature of this molecule might require specialized columns or mobile phase modifiers for adequate retention. UV detection is suitable due to the aromatic ring. Mass spectrometry (LC-MS) can be used for the identification of degradation products.[6]

Q3: What are the expected degradation products?

A3: The exact degradation products will depend on the degradation conditions. Some potential products from forced degradation studies could include:

  • Hydrolysis products: Demethylation of the methoxy group to yield a dihydroxy derivative or decarboxylation of the carboxylic acid group.

  • Oxidation products: Formation of an N-oxide on the pyridine nitrogen or ring-opened products.

  • Photodegradation products: Could involve cleavage of the side chains or more complex rearrangements.

Q4: Is this compound expected to be stable?

A4: The pyridine ring itself is relatively stable. However, the substituent groups (hydroxyl, methoxy, and carboxylic acid) are potential sites for chemical reactions. Forced degradation studies are necessary to determine the intrinsic stability of the molecule and to identify conditions under which it is most stable.[7]

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Causes Solutions
Poor Retention on C18 Column The molecule is highly polar and hydrophilic, leading to insufficient interaction with the stationary phase.[5]- Use a more polar reversed-phase column (e.g., C18 with polar endcapping, Phenyl-Hexyl).- Employ a HILIC (Hydrophilic Interaction Liquid Chromatography) column.- Add an ion-pairing reagent to the mobile phase (note: this may not be compatible with MS detection).[5]
Peak Tailing Interaction of the basic pyridine nitrogen with residual acidic silanols on the silica-based column packing.[5]- Use a base-deactivated column.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Operate at a lower pH to protonate the pyridine nitrogen.
Broad Peaks - Suboptimal mobile phase composition.- Column degradation.- Optimize the mobile phase pH and organic solvent percentage.- If the column is old or has been used with harsh conditions, replace it.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use fresh, high-purity solvents for the mobile phase.- Implement a thorough needle wash protocol.- Inject a blank solvent to check for carryover.
Retention Time Shifts - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Insufficient column equilibration time.- Ensure accurate mobile phase preparation and proper pump performance.- Use a column oven to maintain a constant temperature.- Allow sufficient time for the column to equilibrate between injections.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an HPLC method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) to UV light (e.g., 254 nm) for 24 hours.

3. Sample Preparation for HPLC Analysis:

  • After the specified stress period, cool the solutions to room temperature.

  • Neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.

  • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

4. HPLC-UV/MS Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Example HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection: 270 nm

    • MS Detector: ESI in positive and negative ion modes.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • Use the MS data to propose structures for the major degradation products.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study.

Stress Condition % Assay of Parent Compound % Total Degradation No. of Degradation Products
Control (Unstressed) 99.80.21 (minor impurity)
1M HCl, 80°C, 24h 85.214.63
1M NaOH, 80°C, 24h 78.920.94
30% H₂O₂, RT, 24h 65.434.45
Heat (105°C), 48h 98.11.72
UV Light, 24h 92.57.33

Visualizations

G cluster_microbial Microbial Degradation cluster_photo Photodegradation cluster_chemical Chemical Degradation A 4-Hydroxy-5-methoxy- 2-pyridinecarboxylic acid B Dihydroxylated Intermediate A->B Hydroxylation C Ring Cleavage Product B->C Dioxygenase D 4-Hydroxy-5-methoxy- 2-pyridinecarboxylic acid E Side-chain Cleavage or Rearrangement Products D->E UV Light F 4-Hydroxy-5-methoxy- 2-pyridinecarboxylic acid G Demethylated Product F->G Acid/Base Hydrolysis H Decarboxylated Product F->H Heat/Acid I N-Oxide F->I Oxidation (H2O2)

Caption: Proposed degradation pathways for this compound.

G start Start: Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, H2O2, Heat, UV) start->stress prep Sample Preparation (Neutralize, Dilute) stress->prep hplc HPLC-UV/MS Analysis prep->hplc data Data Analysis (Identify & Quantify Degradants) hplc->data end End: Stability Profile data->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Mobile Phase Optimization for Pyridinecarboxylic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of pyridinecarboxylic acid isomers.

I. Frequently Asked Questions (FAQs)

1. What are the key properties of pyridinecarboxylic acids to consider for HPLC separation?

Pyridinecarboxylic acids, including the isomers picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid), are polar, zwitterionic compounds.[1] Their amphoteric nature, meaning they possess both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups, makes their retention and selectivity in reversed-phase HPLC highly dependent on the mobile phase pH.

2. Why is mobile phase pH so critical for the separation of these isomers?

The mobile phase pH dictates the ionization state of the pyridinecarboxylic acid isomers.[2] At a pH below their isoelectric point, the pyridine nitrogen is protonated (cationic), while at a pH above their isoelectric point, the carboxylic acid group is deprotonated (anionic). These changes in ionization state significantly alter the polarity of the molecules and their interaction with the stationary phase, thus affecting their retention times.[2][3] For robust and reproducible separations, it is recommended to use a mobile phase pH that is at least 1.5 to 2 units away from the pKa values of the analytes.[3]

3. What are the pKa values for the pyridinecarboxylic acid isomers?

The pKa values are essential for selecting the appropriate mobile phase pH. There are two pKa values for each isomer, one for the carboxylic acid group and one for the pyridine nitrogen.

IsomerCommon NamepKa1 (Carboxylic Acid)pKa2 (Pyridine Nitrogen)
2-Pyridinecarboxylic AcidPicolinic Acid~1.0~5.2
3-Pyridinecarboxylic AcidNicotinic Acid~2.05, ~4.75Not applicable
4-Pyridinecarboxylic AcidIsonicotinic Acid~1.77~4.96[4][5]

4. What type of HPLC column is most effective for separating pyridinecarboxylic acid isomers?

Mixed-mode columns that combine reversed-phase and ion-exchange characteristics are highly effective for separating these polar and ionizable isomers.[1][6] Specifically, cation-exchange mixed-mode columns have demonstrated good separation of picolinic, nicotinic, and isonicotinic acids.[1][6]

5. Which organic modifiers and buffers are commonly used?

Acetonitrile is the most frequently used organic modifier for the separation of pyridinecarboxylic acids.[1][6] Common buffers include phosphate, acetate, and formate, often with acidic modifiers like phosphoric acid or formic acid to control the pH.[1][7] For LC-MS applications, volatile buffers such as ammonium acetate or ammonium formate are preferred.[8]

II. Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Isomers (Especially Nicotinic and Isonicotinic Acids)

Diagram: Troubleshooting Co-elution

co_elution_troubleshooting start Poor Resolution / Co-elution Observed adjust_ph Adjust Mobile Phase pH start->adjust_ph Primary Approach change_organic Change Organic Modifier Concentration adjust_ph->change_organic If resolution is still poor resolved Resolution Achieved adjust_ph->resolved Successful change_buffer Change Buffer System change_organic->change_buffer If selectivity needs further modification change_organic->resolved Successful check_column Evaluate Stationary Phase change_buffer->check_column If significant peak shape issues persist change_buffer->resolved Successful check_column->resolved Successful

Caption: A stepwise workflow for troubleshooting poor resolution and co-elution.

Potential Cause Troubleshooting Steps & Explanation
Inappropriate Mobile Phase pH Action: Systematically adjust the mobile phase pH. For these zwitterionic compounds, small changes in pH can lead to significant shifts in selectivity.[3] Explanation: The ionization state of the pyridine and carboxylic acid moieties is highly sensitive to pH. Altering the pH changes the charge distribution on the isomers, which in turn affects their interaction with a mixed-mode stationary phase, often resolving co-eluting peaks.
Suboptimal Organic Modifier Concentration Action: Modify the concentration of acetonitrile in the mobile phase. A shallow gradient or a lower isocratic percentage of acetonitrile can increase retention and improve resolution.[3] Explanation: Reducing the organic content (elution strength) increases the retention time of the analytes on the reversed-phase component of the stationary phase, allowing more time for the ion-exchange interactions to differentiate between the isomers.
Insufficient Selectivity from Buffer Action: Switch to a different buffer system (e.g., from phosphate to acetate or formate).[8][9] Explanation: Different buffer ions can have subtle effects on the stationary phase and the analytes, leading to changes in selectivity. For instance, acetate or formate buffers may offer different ionic interactions compared to phosphate.
Stationary Phase Not Optimal Action: If mobile phase optimization is unsuccessful, consider a different mixed-mode column with a different ion-exchange ligand or a different base silica. Alternatively, HILIC (Hydrophilic Interaction Liquid Chromatography) can be an effective technique for these polar compounds.[10] Explanation: The specific chemistry of the stationary phase plays a crucial role in selectivity. A different column may offer unique interactions that can resolve closely eluting isomers.
Issue 2: Peak Tailing

Diagram: Troubleshooting Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_ph Verify/Adjust Mobile Phase pH start->check_ph increase_buffer Increase Buffer Concentration check_ph->increase_buffer If tailing persists resolved Symmetrical Peak Achieved check_ph->resolved Successful sample_overload Check for Column Overload increase_buffer->sample_overload If still tailing increase_buffer->resolved Successful column_health Assess Column Health sample_overload->column_health If no overload sample_overload->resolved Successful column_health->resolved Successful

Caption: A logical flow for diagnosing and resolving peak tailing issues.

Potential Cause Troubleshooting Steps & Explanation
Secondary Interactions with Silanols Action: Lower the mobile phase pH (e.g., to pH 2-3 with phosphoric or formic acid). Explanation: Pyridinecarboxylic acids have a basic nitrogen that can interact with acidic residual silanols on the silica backbone of the column, causing peak tailing. Operating at a low pH suppresses the ionization of these silanols, minimizing these secondary interactions.
Insufficient Buffer Capacity Action: Increase the buffer concentration (e.g., from 10 mM to 25-50 mM). Explanation: A low buffer concentration may not be sufficient to maintain a consistent pH at the head of the column, especially upon injection of the sample. This can lead to mixed ionization states and peak tailing. Increasing the buffer strength ensures a more stable pH environment.
Column Overload Action: Dilute the sample and inject a smaller volume. Explanation: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks. This is particularly true for the ion-exchange sites on a mixed-mode column.
Column Contamination or Degradation Action: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column. Explanation: A buildup of strongly retained compounds can create active sites that cause peak tailing. A damaged or old column may also exhibit poor peak shapes.

III. Experimental Protocols & Data

Protocol 1: Mixed-Mode Cation-Exchange Separation
  • Column: Coresep 100 mixed-mode reversed-phase cation-exchange column (4.6 x 150 mm)

  • Mobile Phase: 5% Acetonitrile, 95% Water with 0.15% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 1 µL

  • Sample Concentration: 0.3 mg/mL

(Based on a method by HELIX Chromatography)[1]

Protocol 2: HILIC Separation
  • Column: Phenomenex Luna NH2 (amine-bonded phase)

  • Mobile Phase: 70% Acetonitrile, 30% Aqueous Buffer (200 mM ammonium acetate and 100 mM glacial acetic acid in water)

  • Flow Rate: Not specified

  • Detection: Not specified

(Based on a method by Christopherson et al.)[6]

Data Presentation: Influence of Mobile Phase pH on Retention

The following table illustrates the expected trend of retention factors (k) for pyridinecarboxylic acid isomers as a function of mobile phase pH on a mixed-mode cation-exchange column. At low pH, the pyridine nitrogen is protonated, leading to strong cation-exchange retention. As the pH increases towards and beyond the pKa of the pyridine nitrogen, the cationic character is lost, and retention decreases.

Mobile Phase pHExpected Retention Factor (k) - Picolinic AcidExpected Retention Factor (k) - Nicotinic AcidExpected Retention Factor (k) - Isonicotinic Acid
2.5HighHighHigh
3.5Moderate-HighModerate-HighModerate-High
4.5ModerateModerateModerate
5.5LowLowLow

Note: Absolute retention times will depend on the specific column, organic modifier concentration, and buffer system used. This table demonstrates the general trend.

Data Presentation: Influence of Acetonitrile Concentration

This table shows the expected effect of increasing acetonitrile concentration on the retention of pyridinecarboxylic acid isomers in a mixed-mode separation at a constant low pH.

Acetonitrile (%)Expected Retention TimeExplanation
5%LongestLow organic content maximizes both reversed-phase and cation-exchange retention.
10%IntermediateIncreasing organic content reduces reversed-phase retention, leading to earlier elution.
20%ShortestHigher organic content further weakens reversed-phase interactions, causing the isomers to elute more quickly.

Note: While the primary retention mechanism at low pH is cation-exchange, the reversed-phase character of the mixed-mode column is still influenced by the organic modifier concentration.

References

Technical Support Center: Overcoming Peak Tailing in HPLC of Pyridinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the HPLC analysis of pyridinecarboxylic acids. This guide provides a comprehensive collection of frequently asked questions (FAQs) and detailed troubleshooting protocols to address peak tailing and achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a trailing edge that is more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf or As value of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing.[3][4] This distortion can negatively impact the accuracy of peak integration and reduce the resolution between adjacent peaks.[1][5]

Q2: Why are pyridinecarboxylic acids prone to peak tailing in reversed-phase HPLC?

A2: Pyridinecarboxylic acids are zwitterionic molecules, meaning they possess both a basic nitrogen atom in the pyridine ring and an acidic carboxylic acid group.[6] This dual nature makes their ionization state highly dependent on the mobile phase pH. The primary cause of peak tailing for these compounds in reversed-phase HPLC on silica-based columns is secondary interactions between the analyte and the stationary phase.[1][5] Specifically, the positively charged pyridinium ion (at low pH) can interact with acidic residual silanol groups on the silica surface, leading to a secondary retention mechanism that causes peak tailing.[1][2]

Q3: What are the pKa values for common pyridinecarboxylic acids?

A3: Understanding the pKa values of both the carboxylic acid group and the pyridine ring is crucial for controlling their ionization state. The carboxylic acid group is typically more acidic (lower pKa), while the pyridinium ion is less acidic (higher pKa).

Pyridinecarboxylic Acid IsomerCarboxylic Acid pKa (approx.)Pyridinium Ion pKa (approx.)
Picolinic Acid (2-isomer)~1.0~5.2
Nicotinic Acid (3-isomer)~4.8~2.1
Isonicotinic Acid (4-isomer)~4.9~1.8

Note: These are approximate values and can vary slightly depending on the literature source.

Q4: How does mobile phase pH affect the peak shape of pyridinecarboxylic acids?

A4: Mobile phase pH is a critical parameter for controlling the peak shape of pyridinecarboxylic acids.[3][5]

  • At a pH between the two pKa values , the molecule will be zwitterionic (neutral overall charge), which can lead to good retention but also potential for peak tailing due to interactions of both the carboxylate and pyridinium groups.

  • At a low pH (e.g., pH < 2) , the carboxylic acid will be protonated (neutral) and the pyridine nitrogen will be protonated (positive charge). This can lead to strong interactions with residual silanols, causing tailing. However, at a very low pH (around 2.5), the silanol groups themselves are protonated and thus less likely to interact with the positively charged analyte, which can improve peak shape.[5]

  • At a high pH (e.g., pH > 6) , the carboxylic acid will be deprotonated (negative charge) and the pyridine nitrogen will be neutral. This can lead to better peak shape as the interaction with silanols is minimized, but retention might be reduced.

Q5: Can the choice of organic modifier in the mobile phase impact peak tailing?

A5: Yes, the organic modifier can influence peak shape. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. While both can be effective, sometimes switching from one to the other can alter the selectivity and peak shape due to different interactions with the analyte and stationary phase.[7] For polar compounds like pyridinecarboxylic acids, methanol can sometimes provide better peak shapes due to its ability to mask residual silanol groups more effectively than acetonitrile.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues for pyridinecarboxylic acids.

Initial Assessment
  • Confirm Peak Tailing: Calculate the Tailing Factor (Tf) or Asymmetry Factor (As). A value > 1.2 confirms tailing.[3]

  • Check for System-Wide vs. Analyte-Specific Tailing: Inject a neutral compound (e.g., toluene). If the neutral compound also tails, the issue is likely physical (e.g., column void, extra-column volume). If only the pyridinecarboxylic acid tails, the problem is likely chemical in nature.

Troubleshooting Workflow for Chemical Causes

// Troubleshooting Chemical Issues Path optimize_ph [label="Optimize Mobile Phase pH\n(Adjust to be ~2 units away from pKa)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_buffer [label="Increase Buffer Concentration\n(e.g., 20-50 mM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_modifier [label="Change Organic Modifier\n(e.g., Acetonitrile to Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_endcapped [label="Use End-Capped Column", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Troubleshooting Physical Issues Path check_column [label="Inspect/Replace Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_tubing [label="Optimize Tubing/Connections", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_neutral; check_neutral -> physical_issue [label="Yes"]; check_neutral -> chemical_issue [label="No"];

physical_issue -> check_column; check_column -> check_tubing;

chemical_issue -> optimize_ph; optimize_ph -> increase_buffer; increase_buffer -> change_modifier; change_modifier -> use_endcapped;

{rank=same; physical_issue; chemical_issue} } Troubleshooting workflow for peak tailing.

Chemical Interaction Pathway

ChemicalInteractions analyte Pyridinecarboxylic Acid (Positively Charged Pyridinium) interaction Ionic Interaction analyte->interaction silanol Residual Silanol Group (SiO-) on Stationary Phase silanol->interaction tailing Peak Tailing interaction->tailing

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to minimize peak tailing of a pyridinecarboxylic acid.

Methodology:

  • Prepare Buffer Solutions: Prepare a series of aqueous buffer solutions (e.g., 20 mM phosphate or acetate buffer) with different pH values. A suggested range to test is pH 2.5, 3.5, 4.5, 5.5, and 6.5.

  • Prepare Mobile Phases: For each pH, prepare the mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 80:20 v/v aqueous:organic).

  • Equilibrate the System: Equilibrate the HPLC system with the first mobile phase (e.g., pH 2.5) for at least 15-20 column volumes.

  • Inject Standard: Inject a standard solution of the pyridinecarboxylic acid of interest.

  • Record Chromatogram and Asymmetry: Record the chromatogram and calculate the peak asymmetry factor.

  • Repeat for Each pH: Repeat steps 3-5 for each of the prepared mobile phase pH values.

  • Analyze Results: Compare the peak asymmetry factors obtained at different pH values to identify the optimal pH for symmetrical peaks.

Protocol 2: Column Flushing and Regeneration

Objective: To clean a contaminated column that may be causing peak tailing due to physical blockage or accumulation of strongly retained compounds.

Methodology:

  • Disconnect from Detector: Disconnect the column from the detector to avoid contaminating the detector cell.

  • Reverse the Column: Reverse the direction of flow through the column (if permitted by the manufacturer).

  • Flush with a Series of Solvents: Flush the column with a sequence of solvents to remove a wide range of contaminants. A typical sequence for a reversed-phase column is:

    • Water (20 column volumes)

    • Isopropanol (20 column volumes)

    • Hexane (20 column volumes)

    • Isopropanol (20 column volumes)

    • Water (20 column volumes)

  • Re-equilibrate: Re-equilibrate the column with the mobile phase before reconnecting it to the detector.

Data Presentation (Illustrative)

The following tables provide illustrative data on how different experimental parameters can affect the peak asymmetry of pyridinecarboxylic acids. This data is based on general chromatographic principles and may not represent the results of a specific experiment.

Table 1: Illustrative Effect of Mobile Phase pH on Peak Asymmetry of Isonicotinic Acid

Mobile Phase pHPeak Asymmetry Factor (As)Observations
2.51.3Reduced interaction with protonated silanols.
3.51.6Increased interaction with partially ionized silanols.
4.51.8Analyte is zwitterionic, strong secondary interactions.
5.51.5Carboxylate is ionized, reducing some interactions.
6.51.2Pyridine is neutral, minimizing silanol interactions.

Table 2: Illustrative Effect of Buffer Concentration on Peak Asymmetry of Nicotinic Acid (at pH 4.5)

Buffer ConcentrationPeak Asymmetry Factor (As)Observations
10 mM1.8Insufficient buffering capacity to mask silanol activity.
25 mM1.4Improved masking of residual silanols.[5]
50 mM1.2Effective masking of silanol interactions.[3]

Table 3: Illustrative Effect of Organic Modifier on Peak Asymmetry of Picolinic Acid (at pH 3.0)

Organic ModifierPeak Asymmetry Factor (As)Observations
Acetonitrile1.5Standard performance.
Methanol1.2Better shielding of silanol groups, leading to improved symmetry.

By systematically addressing the potential chemical and physical causes of peak tailing, researchers can significantly improve the quality and reliability of their HPLC analysis of pyridinecarboxylic acids. For further assistance, please consult your column manufacturer's guidelines or contact our technical support team.

References

Technical Support Center: Trace Analysis of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the sample preparation and trace analysis of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in the trace analysis of this compound from biological matrices?

A1: The primary challenges stem from the analyte's polar nature. This can lead to poor retention on traditional reversed-phase HPLC columns, significant matrix effects from endogenous components in biological samples (e.g., plasma, urine), and potential for ion suppression or enhancement in mass spectrometry. Effective sample preparation is therefore critical to remove interferences and concentrate the analyte.

Q2: Which sample preparation technique is most suitable for this analyte?

A2: For trace analysis in complex matrices like plasma, a combination of protein precipitation followed by solid-phase extraction (SPE) is often the most effective approach. Protein precipitation removes the bulk of proteins, while SPE provides further cleanup and concentration of the analyte. The choice of SPE sorbent is crucial; a mixed-mode or polymeric sorbent can be effective for retaining this polar, acidic compound.

Q3: What type of HPLC column is recommended for the separation of this compound?

A3: Due to its polarity, traditional C18 columns may provide insufficient retention. Consider using a column designed for polar analytes, such as a C18 column with aqueous stability (e.g., AQ-type), a phenyl-hexyl column, or employing Hydrophilic Interaction Liquid Chromatography (HILIC). For reversed-phase separations, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape by suppressing the ionization of the carboxylic acid group.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Minimizing matrix effects involves a multi-faceted approach:

  • Effective Sample Cleanup: Utilize rigorous sample preparation techniques like SPE to remove interfering matrix components.

  • Chromatographic Separation: Optimize your HPLC method to separate the analyte from co-eluting matrix components.

  • Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix-induced signal variations.

  • Ion Source Optimization: Fine-tune the mass spectrometer's ion source parameters (e.g., temperature, gas flows) to minimize the impact of the matrix.

  • Dilution: If the analyte concentration allows, diluting the sample extract can reduce the concentration of interfering substances.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation and Solid-Phase Extraction

This protocol is designed for the extraction of this compound from human plasma for subsequent LC-MS/MS analysis.

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Mixed-mode or polymeric Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX or Strata-X-A)

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Spiking: To 200 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard solution. Vortex briefly.

  • Protein Precipitation:

    • Add 400 µL of cold 10% TCA to the plasma sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for Sample Preparation

G plasma Plasma Sample (200 µL) is Add Internal Standard (10 µL) plasma->is ppt Protein Precipitation (400 µL 10% TCA) is->ppt centrifuge Centrifuge (10,000 x g, 10 min) ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) supernatant->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase (100 µL) evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the extraction of this compound from plasma.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of the analyte. Optimization may be required based on the specific instrumentation used.

Instrumentation:

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

Parameter Value
Column Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 70% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

MS/MS Conditions (Positive Ion Mode):

Parameter Value
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

| MRM Transitions | To be determined by infusion of a standard solution |

Note on MRM Transitions: The specific mass-to-charge ratios (m/z) for the precursor and product ions for both the analyte and the internal standard need to be determined empirically by infusing a standard solution of each into the mass spectrometer.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Logical Troubleshooting Pathway for Poor Peak Shape

G start Poor Peak Shape (Tailing/Fronting) check_ph Is mobile phase pH ~2 units away from analyte pKa? start->check_ph adjust_ph Adjust mobile phase pH with 0.1% formic or acetic acid check_ph->adjust_ph No check_column Is the column suitable for polar analytes? check_ph->check_column Yes end Peak Shape Improved adjust_ph->end change_column Consider a phenyl-hexyl or HILIC column check_column->change_column No check_solvent Is the sample dissolved in the initial mobile phase? check_column->check_solvent Yes change_column->end change_solvent Reconstitute sample in initial mobile phase check_solvent->change_solvent No check_overload Is the column overloaded? check_solvent->check_overload Yes change_solvent->end dilute_sample Dilute sample or inject a smaller volume check_overload->dilute_sample Yes check_overload->end No dilute_sample->end

Caption: Troubleshooting pathway for addressing poor HPLC peak shape.

Potential Cause Recommended Solution
Secondary Interactions The basic pyridine nitrogen can interact with residual silanols on the column. Lowering the mobile phase pH with an acid like formic acid will protonate the silanols and reduce these interactions.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the analyte, poor peak shape can occur. Adjust the pH to be at least 2 units away from the pKa.
Column Overload Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume.
Sample Solvent Mismatch If the sample is dissolved in a stronger solvent than the initial mobile phase, peak distortion can occur. Reconstitute the sample in the initial mobile phase whenever possible.
Issue 2: Low Analyte Recovery
Potential Cause Recommended Solution
Inefficient Protein Precipitation Ensure the precipitating agent is added in the correct ratio and that vortexing is thorough. Using cold reagents can improve precipitation efficiency.
Incomplete Elution from SPE The elution solvent may not be strong enough. Increase the percentage of organic solvent or the acidity/basicity of the elution solvent. For this acidic analyte, a small amount of acid in the elution solvent can improve recovery.
Analyte Breakthrough during SPE Loading The loading speed may be too high, or the sorbent capacity may be exceeded. Ensure a slow and steady flow rate during loading. If necessary, use a larger SPE cartridge.
Analyte Degradation This compound may be sensitive to pH extremes or high temperatures. Avoid harsh conditions during sample preparation and storage.
Issue 3: High Matrix Effects (Ion Suppression/Enhancement)

Logical Flow for Investigating Matrix Effects

G start High Matrix Effects Observed is_present Is a stable isotope-labeled internal standard being used? start->is_present implement_is Implement a suitable internal standard is_present->implement_is No optimize_spe Optimize SPE wash step to remove interferences is_present->optimize_spe Yes end Matrix Effects Minimized implement_is->end change_spe Try a different SPE sorbent chemistry optimize_spe->change_spe optimize_hplc Modify HPLC gradient to better separate analyte from matrix change_spe->optimize_hplc dilute Dilute the final extract optimize_hplc->dilute dilute->end

Caption: A systematic approach to diagnosing and mitigating matrix effects in LC-MS/MS.

Potential Cause Recommended Solution
Co-eluting Phospholipids Phospholipids from plasma are a common cause of ion suppression. Optimize the SPE wash step with a higher percentage of organic solvent to remove them. A mixed-mode SPE sorbent can also be more effective at retaining and removing phospholipids.
Ionization Competition Other endogenous compounds with similar properties can compete with the analyte for ionization. Improve the chromatographic separation to resolve the analyte from these interferences.
Insufficient Sample Cleanup If matrix effects are still high after SPE, consider adding an additional cleanup step, such as liquid-liquid extraction, or using a more selective SPE sorbent.

Quantitative Data Summary (Illustrative)

The following table presents illustrative performance data for a similar analytical method for a polar acidic compound. Actual results for this compound should be determined during method validation.

Parameter Result
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Recovery > 85%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Matrix Effect < 15%

Validation & Comparative

A Comparative Guide to the HPLC Validation for the Quantification of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid, a key molecule in pharmaceutical research and development. The performance of this method is critically compared against an alternative analytical technique, Thin-Layer Chromatography (TLC), to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their analytical needs.

High-Performance Liquid Chromatography (HPLC) Method

A robust and reliable reversed-phase HPLC method has been developed and validated for the accurate quantification of this compound. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity.

Experimental Protocol: HPLC Method

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is employed for the analysis of this compound. The chromatographic separation is achieved on a C18 reversed-phase column (250 x 4.6 mm, 5 µm). The mobile phase consists of a mixture of acetonitrile and a 0.01 M phosphate buffer (pH 2), with the composition adjusted to achieve optimal separation. The flow rate is maintained at 1.5 mL/min, and detection is performed at a wavelength of 239 nm.[1][2]

Sample Preparation: Standard solutions are prepared by dissolving a known amount of this compound in a suitable solvent, such as a dilute acid solution (e.g., 0.01 M HCl), to ensure complete dissolution and stability.[1][2]

Validation Parameters: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation: HPLC Method Validation
Validation ParameterResult
Linearity (Correlation Coefficient) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

The data presented in this table is a representative summary based on typical performance characteristics of validated HPLC methods for similar analytes.

Alternative Method: Thin-Layer Chromatography (TLC)

For a qualitative or semi-quantitative comparison, a Thin-Layer Chromatography (TLC) method can be employed. While not as precise as HPLC for quantification, TLC offers a rapid and cost-effective alternative for purity assessment and identification.

Experimental Protocol: TLC Method

TLC analysis is performed on silica gel 60 F254 plates. A suitable mobile phase for the separation of this compound and its potential impurities is a mixture of butanol, acetic acid, and water.[1][2]

Sample Application: A defined volume of the sample solution is spotted onto the TLC plate.

Development: The plate is developed in a chromatographic tank saturated with the mobile phase.

Visualization: The separated spots are visualized under UV light at 254 nm and 365 nm.[1]

Data Presentation: HPLC vs. TLC Comparison
FeatureHPLCTLC
Quantification QuantitativeSemi-quantitative/Qualitative
Precision HighLow
Accuracy HighModerate
Sensitivity High (µg/mL to ng/mL)Lower (µg level)
Resolution HighModerate
Throughput Lower (one sample at a time)High (multiple samples simultaneously)
Cost per Sample HigherLower
Instrumentation ComplexSimple

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the processes and comparisons discussed, the following diagrams have been generated.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_data Data Analysis prep Weighing & Dissolution dilution Serial Dilutions prep->dilution injection Sample Injection dilution->injection separation C18 Column Separation injection->separation detection UV Detection (239 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ integration Peak Integration chromatogram->integration calculation Concentration Calculation integration->calculation calculation->linearity calculation->accuracy calculation->precision calculation->lod_loq report Validation Report calculation->report

Caption: Workflow of the HPLC Method Validation for this compound.

Method_Comparison cluster_hplc HPLC cluster_tlc TLC cluster_common Common Analytical Goals hplc_quant Quantitative goal_purity Purity Assessment hplc_quant->goal_purity goal_quant Quantification hplc_quant->goal_quant hplc_prec High Precision hplc_prec->goal_quant hplc_acc High Accuracy hplc_acc->goal_quant hplc_sens High Sensitivity hplc_sens->goal_quant hplc_res High Resolution goal_id Identification hplc_res->goal_id hplc_res->goal_purity tlc_quant Qualitative/ Semi-quantitative tlc_quant->goal_purity tlc_quant->goal_quant tlc_prec Low Precision tlc_acc Moderate Accuracy tlc_sens Lower Sensitivity tlc_res Moderate Resolution tlc_res->goal_id tlc_res->goal_purity

Caption: Comparison of HPLC and TLC for the analysis of this compound.

References

Comparative Analysis of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid and its Analogs as Potential Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of HIF prolyl hydroxylases is a validated therapeutic strategy for the treatment of anemia associated with chronic kidney disease. Small molecule inhibitors stabilize the alpha subunit of Hypoxia-Inducible Factor (HIF), a key transcription factor that upregulates genes involved in erythropoiesis, including erythropoietin (EPO). The pyridine-2-carboxylic acid scaffold is a well-established pharmacophore that mimics the 2-oxoglutarate (2-OG) co-substrate of PHDs, thereby competitively inhibiting the enzyme.

Structure-Activity Relationship (SAR) Insights

Based on published research on pyridine-2-carboxylic acid derivatives as prolyl hydroxylase inhibitors, several key structural features influence inhibitory activity. A series of 5-[(arylcarbonyl)amino]- and 5-(arylcarbamoyl)pyridine-2-carboxylic acids have been shown to be potent inhibitors of prolyl 4-hydroxylase in vitro[1]. The activity of these analogs is often comparable to the known inhibitor pyridine-2,5-dicarboxylic acid[1].

For the target compound, 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid, the substitutions on the pyridine ring are expected to play a crucial role in its binding to the active site of PHD enzymes. The 4-hydroxy group and the 2-carboxylic acid are likely key for chelating the active site iron, a critical interaction for inhibition. The 5-methoxy group would occupy a specific region of the binding pocket, and its size and electronic properties would influence the overall potency.

Comparative Data of Representative Analogs

To illustrate the potential inhibitory activity, the following table presents data for related pyridine-2-carboxylic acid analogs from published studies. It is important to note that these are not direct analogs of this compound but provide a basis for understanding the impact of substitutions on the pyridine ring.

Compound/AnalogTargetIC50 (µM)Reference
Pyridine-2,5-dicarboxylic acidProlyl 4-hydroxylase~10Based on equipotency statements in Tucker, H., & Thomas, D. F. (1992). J Med Chem, 35(5), 804-7.[1]
5-(Benzoylamino)pyridine-2-carboxylic acidProlyl 4-hydroxylase~10Tucker, H., & Thomas, D. F. (1992). J Med Chem, 35(5), 804-7.[1]
[2,2'-Bipyridine]-5,5'-dicarboxylic acidProlyl 4-hydroxylase0.19Franklin, T. J., et al. (1995). Biochem J, 309 ( Pt 2)(Pt 2), 655–660.
[2,2'-Bipyridine]-5-carboxylic acidProlyl 4-hydroxylase13Franklin, T. J., et al. (1995). Biochem J, 309 ( Pt 2)(Pt 2), 655–660.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of potential inhibitors. Below are representative experimental protocols for key assays cited in the literature for characterizing prolyl hydroxylase inhibitors.

In Vitro Prolyl 4-Hydroxylase Inhibition Assay

This assay measures the enzymatic activity of prolyl 4-hydroxylase and the inhibitory effect of test compounds.

Materials:

  • Recombinant human prolyl 4-hydroxylase (e.g., PHD2)

  • (Pro-Pro-Gly)n peptide substrate

  • 2-Oxoglutarate

  • FeSO4

  • Ascorbate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (e.g., this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., a method to quantify hydroxyproline or succinate production)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, FeSO4, ascorbate, and the peptide substrate.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding 2-oxoglutarate and the enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction (e.g., by adding acid or a chelating agent).

  • Quantify the product of the reaction. The amount of product formed is inversely proportional to the inhibitory activity of the test compound.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cell-Based HIF Stabilization Assay (HRE Reporter Assay)

This assay determines the ability of a compound to stabilize HIF-α in a cellular context, leading to the activation of a reporter gene.

Materials:

  • A suitable cell line (e.g., HEK293, Hep3B) stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter construct.

  • Cell culture medium and supplements.

  • Test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the HRE-luciferase reporter cells in a multi-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate the cells for a defined period (e.g., 6-24 hours) under normoxic conditions.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • An increase in luciferase activity indicates the stabilization of HIF-α and the activation of the HRE reporter.

  • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Visualizations

HIF Prolyl Hydroxylation Signaling Pathway

The following diagram illustrates the central role of prolyl hydroxylases in the degradation of HIF-α under normoxic conditions and how inhibitors of these enzymes can lead to HIF-α stabilization.

HIF_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIFa HIF-α PHD Prolyl Hydroxylase (PHD) HIFa->PHD Normoxia Stabilization HIF-α Stabilization HIFa_OH Hydroxylated HIF-α PHD->HIFa_OH O2 O₂ O2->PHD aKG 2-OG aKG->PHD Fe Fe(II) Fe->PHD VHL VHL E3 Ligase Complex HIFa_OH->VHL Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome Inhibitor 4-Hydroxy-5-methoxy- 2-pyridinecarboxylic acid & Analogs Inhibitor->PHD Inhibition Nucleus Nucleus HIFb HIF-β Stabilization->HIFb Translocation HRE HRE Gene Transcription HIFb->HRE

Caption: HIF-α prolyl hydroxylation pathway and the mechanism of its inhibition.

Experimental Workflow for Comparative Analysis

This diagram outlines a typical workflow for the comparative evaluation of novel prolyl hydroxylase inhibitors.

Experimental_Workflow start Start: Synthesize Analogs in_vitro In Vitro Enzyme Assay (e.g., PHD2 Inhibition) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 cell_based Cell-Based Assay (e.g., HRE Reporter) ic50->cell_based Active Compounds sar Structure-Activity Relationship (SAR) Analysis ic50->sar ec50 Determine EC50 Values cell_based->ec50 ec50->sar lead_selection Lead Candidate Selection sar->lead_selection

Caption: A typical experimental workflow for evaluating novel PHD inhibitors.

References

LACK OF DETAILED STRUCTURE-ACTIVITY RELATIONSHIP DATA FOR 4-HYDROXY-5-METHOXY-2-PYRIDINECARBOXYLIC ACID DERIVATIVES PRECLUDES A COMPREHENSIVE COMPARISON GUIDE

Author: BenchChem Technical Support Team. Date: December 2025

This absence of comprehensive and comparative quantitative data, such as half-maximal inhibitory concentration (IC50) values from standardized biological assays, prevents the creation of a detailed comparison guide as requested. Such a guide would require a systematic exploration of how different substituents on the pyridine ring or modifications to the carboxylic acid group influence the compound's potency and selectivity against a specific biological target.

While the core chemical structure is known and commercially available, published research has not yet detailed the synthesis and biological evaluation of a series of its derivatives in a manner that would allow for a meaningful SAR analysis. General searches have identified related compounds, such as 4-hydroxy-2-quinolone-3-carboxamides and various other pyridine-based structures, which have been investigated as inhibitors of enzymes like HIV integrase and phosphatidylinositol 3-kinase (PI3Kα). However, these represent different chemical scaffolds, and their SAR data cannot be directly extrapolated to the 4-hydroxy-5-methoxy-2-pyridinecarboxylic acid core.

Potential as Metalloenzyme Inhibitors

The presence of the α-hydroxy-carboxylic acid moiety within the pyridine ring suggests that derivatives of this compound could act as chelators of metal ions. This is a common mechanism for the inhibition of metalloenzymes, where the small molecule binds to a metal cofactor (often zinc or magnesium) in the enzyme's active site, preventing it from carrying out its catalytic function. This is a promising area for future research for this class of compounds.

Future Directions

To establish a clear structure-activity relationship for this compound derivatives, future research would need to involve the following steps:

  • Synthesis of a Derivative Library: A series of analogs would need to be synthesized, systematically modifying various positions of the molecule. This could include:

    • Alkylation or acylation of the 4-hydroxy group.

    • Modification of the 5-methoxy group to other alkoxy or alkyl groups.

    • Substitution at other available positions on the pyridine ring.

    • Conversion of the 2-carboxylic acid to various amides, esters, or other bioisosteres.

  • Biological Screening: The synthesized library of compounds would then need to be tested in a panel of relevant biological assays. Given the structural motifs, initial screens could focus on metalloenzymes such as integrases, proteases, or phosphatases.

  • Quantitative Analysis: For active compounds, dose-response studies would be necessary to determine quantitative measures of potency, such as IC50 values.

  • Structural Biology and Molecular Modeling: To understand the binding mode of the most potent compounds, co-crystallization with the target enzyme or molecular docking studies would be invaluable.

Until such systematic studies are conducted and published, a comprehensive comparison guide on the structure-activity relationship of this compound derivatives cannot be compiled. The scientific community awaits further investigation into this potentially valuable chemical scaffold.

A Researcher's Guide to Assessing Immunoassay Cross-Reactivity of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the potential cross-reactivity of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid in immunoassays. Due to a lack of publicly available experimental data on this specific compound, this document outlines the principles of cross-reactivity assessment, presents a general experimental protocol, and offers tools for data comparison. The focus is on providing a practical approach for researchers to generate and interpret their own data.

Understanding Potential Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen.[1] Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[2] This can lead to inaccurate quantification and false-positive results. Given the structure of this compound, it is prudent to consider its potential for cross-reactivity in immunoassays designed for other pyridinecarboxylic acids, particularly metabolites of nicotinic acid (Vitamin B3).

Structural Comparison with Nicotinic Acid Metabolites

Nicotinic acid and its metabolites are structurally related to this compound. Immunoassays developed for these compounds could potentially exhibit cross-reactivity. The degree of cross-reactivity will depend on the specific epitopes recognized by the antibodies used in a given assay. Key structural similarities and differences that may influence antibody binding include the pyridine ring, the carboxyl group, and the positions and nature of substitutions (hydroxyl and methoxy groups).

Below is a diagram illustrating the structural relationship between the target compound and a key metabolite of nicotinic acid, 6-hydroxynicotinic acid.

Struct_Compare cluster_target Target Compound cluster_related Potential Cross-Reactant Target This compound C₇H₇NO₄ Metabolite 6-Hydroxynicotinic acid C₆H₅NO₃ Target->Metabolite Structural Similarity: - Pyridinecarboxylic acid core

Structural comparison of the target compound and a related metabolite.

Assessing Cross-Reactivity: Experimental Framework

For small molecules like this compound, a competitive immunoassay format, such as a competitive enzyme-linked immunosorbent assay (ELISA), is the most appropriate method to determine cross-reactivity.[3][4][5]

Principle of Competitive ELISA

In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[3] The amount of signal generated is inversely proportional to the concentration of the analyte in the sample. To test for cross-reactivity, the compound of interest (this compound) is added to the assay instead of the target analyte, and its ability to displace the labeled analyte is measured.

The following diagram illustrates the workflow for a typical competitive ELISA to assess cross-reactivity.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Signal Detection cluster_analysis Data Analysis p1 Coat plate with capture antibody specific for the target analyte (e.g., a nicotinic acid metabolite). p2 Wash to remove unbound antibody. p1->p2 p3 Block non-specific binding sites. p2->p3 c1 Add a mixture of enzyme-labeled target analyte and varying concentrations of this compound. p3->c1 c2 Incubate to allow competition for antibody binding. c1->c2 c3 Wash to remove unbound reagents. c2->c3 d1 Add enzyme substrate. c3->d1 d2 Incubate to allow color development. d1->d2 d3 Stop reaction and measure absorbance. d2->d3 a1 Generate a standard curve with the target analyte. d3->a1 a2 Determine the IC50 for the target analyte and the test compound. a1->a2 a3 Calculate percent cross-reactivity. a2->a3

Workflow for assessing cross-reactivity using competitive ELISA.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol provides a general procedure. Specific concentrations, incubation times, and temperatures should be optimized for the particular immunoassay system being used.

Materials:

  • Microtiter plates (96-well)

  • Capture antibody specific to the primary analyte (e.g., anti-nicotinic acid metabolite)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary analyte standard

  • This compound

  • Enzyme-labeled primary analyte

  • Enzyme substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with washing buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the primary analyte standard and this compound.

    • In separate tubes, mix 50 µL of each dilution with 50 µL of the enzyme-labeled primary analyte.

    • Add 100 µL of these mixtures to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of the enzyme substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Presentation and Interpretation

The results of the cross-reactivity experiment should be presented in a clear and structured format to allow for easy comparison.

Table 1: Competitive ELISA Data for Cross-Reactivity Assessment

Concentration (ng/mL)Absorbance (Primary Analyte)Absorbance (this compound)
0ValueValue
1ValueValue
10ValueValue
100ValueValue
1000ValueValue
IC₅₀ (ng/mL) Value Value

Calculation of Percent Cross-Reactivity:

The percent cross-reactivity is calculated using the half-maximal inhibitory concentration (IC₅₀) values for the primary analyte and the test compound.

% Cross-reactivity = (IC₅₀ of Primary Analyte / IC₅₀ of this compound) x 100

Table 2: Comparison of Cross-Reactivity with Alternative Compounds

CompoundIC₅₀ (ng/mL)% Cross-Reactivity
Primary Analyte Value100%
This compound ValueValue
Alternative Compound 1 (e.g., Nicotinamide) ValueValue
Alternative Compound 2 (e.g., Nicotinuric acid) ValueValue

A high percent cross-reactivity indicates that this compound significantly interferes with the immunoassay for the primary analyte. This information is crucial for researchers to determine if a particular immunoassay is suitable for their samples or if alternative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), are required for accurate quantification.[6][7][8][9]

This guide provides a starting point for the systematic evaluation of the cross-reactivity of this compound. Rigorous experimental validation is essential for ensuring the accuracy and reliability of immunoassay data in research and drug development.

References

Confirming the Structure of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the structural confirmation of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid. Due to the limited availability of published experimental data for this specific molecule, this guide leverages spectral information from structurally similar compounds to predict the characteristic spectroscopic features. Detailed experimental protocols for acquiring NMR and MS data are also provided to support researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on the analysis of related structures, including 5-methoxypyridine-2-carboxylic acid and general principles of NMR and MS.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.0-8.2s1HH-6
~7.3-7.5s1HH-3
~3.9s3H-OCH₃
~13.0br s1H-COOH
~10.0br s1H-OH

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165-170C-7 (COOH)
~160-165C-4
~145-150C-2
~140-145C-6
~135-140C-5
~110-115C-3
~55-60C-8 (OCH₃)

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
170.04[M+H]⁺ (Monoisotopic mass: 169.0375)
152.03[M+H - H₂O]⁺
124.04[M+H - H₂O - CO]⁺ or [M+H - COOH]⁺

Comparative Analysis with Alternative Structures

The structural confirmation of this compound can be strengthened by comparing its predicted spectral data with that of known, structurally related compounds. For instance, the ¹H NMR spectrum of 5-methoxypyridine-2-carboxylic acid shows signals at approximately 3.93 ppm (s, 3H, -OCH₃), 7.49-7.51 ppm (m, 1H), 8.03 ppm (d, 1H), and 8.36 ppm (d, 1H).[1] The presence of a singlet for the methoxy group is a key shared feature. However, the substitution pattern on the pyridine ring in the target molecule is expected to result in two singlets for the aromatic protons, a significant differentiating feature.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should encompass the expected chemical shift range (typically 0-15 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The spectral width should cover the expected range for all carbon environments (typically 0-200 ppm).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ionization technique.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode. For carboxylic acids, positive ion mode ([M+H]⁺) is commonly used.

    • Set the mass range to cover the expected molecular weight of the compound.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions. The accurate mass measurement from a high-resolution instrument can be used to determine the elemental composition.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR and MS.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Structure Confirmation A Weigh and dissolve sample B Acquire 1H and 13C NMR Spectra A->B C Acquire High-Resolution Mass Spectrum A->C D Analyze NMR Chemical Shifts and Coupling B->D E Determine Molecular Formula from Accurate Mass C->E F Compare with Predicted and Known Spectra D->F E->F G Confirm Structure of this compound F->G

Caption: Workflow for the structural confirmation of this compound.

References

Unveiling the Biological Potential of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, pyridine derivatives have consistently emerged as a scaffold of significant interest, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of the biological potential of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid in relation to other pyridine derivatives, offering insights for researchers, scientists, and professionals in the field. While direct experimental data for this compound remains limited in publicly accessible research, this analysis draws upon the established activities of structurally similar pyridinecarboxylic acids to infer its potential therapeutic applications and guide future research directions.

The Prominence of the Pyridine Ring in Medicinal Chemistry

The pyridine ring, a heterocyclic aromatic compound, is a cornerstone in the design of numerous therapeutic agents. Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. The electronic properties and the ability of the nitrogen atom to form hydrogen bonds contribute to the diverse biological interactions of these molecules. The substitution pattern on the pyridine ring plays a crucial role in modulating the potency and selectivity of these compounds. Notably, the presence of hydroxyl (-OH) and methoxy (-OCH3) groups can significantly influence the biological activity of pyridine derivatives.

Comparative Landscape: Biological Activities of Structurally Related Pyridine Derivatives

In the absence of specific data for this compound, a comparative analysis with its structural analogs provides a valuable framework for predicting its biological profile.

Table 1: Comparative Biological Activities of Pyridine Carboxylic Acid Derivatives

Compound/Derivative ClassBiological ActivityTarget/Mechanism of Action (where known)Reference Type
Pyridine-2,5-dicarboxylic acid Prolyl 4-hydroxylase inhibitionCompetitive inhibitor with respect to 2-oxoglutarateResearch Article[1][2]
Pyridine-2,4-dicarboxylate Prolyl 4-hydroxylase inhibitionMechanism-based competitive inhibitorReview[3][4]
5-Amide substituted pyridine-2-carboxylic acids Prolyl 4-hydroxylase inhibitionIn vitro enzyme inhibitionResearch Article[1]
4-Hydroxy-2-(heterocyclic)pyrimidine-5-carboxamides Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitionStabilization of HIF complexResearch Article[5]
General Pyridine Derivatives Anticancer, Antimicrobial, Anti-inflammatoryVarious targetsReview

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound could potentially modulate key signaling pathways implicated in various diseases. For instance, its structural similarity to known inhibitors of prolyl 4-hydroxylases suggests a possible role in regulating the hypoxia-inducible factor (HIF) pathway.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Inhibition PHD Prolyl Hydroxylases (PHDs) HIF_alpha HIF-α VHL VHL E3 Ligase Proteasome Proteasomal Degradation HIF_alpha_stable HIF-α (stable) HIF_beta HIF-β HIF_complex HIF-α/β Complex Nucleus Nucleus HRE Hypoxia Response Elements (HRE) Gene_expression Target Gene Expression (e.g., EPO, VEGF) Inhibitor 4-Hydroxy-5-methoxy- 2-pyridinecarboxylic acid (Hypothesized)

Inhibition of prolyl hydroxylases under normoxic conditions mimics a hypoxic state, leading to the stabilization of HIF-α. The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia response elements (HREs) in the promoter regions of target genes. This activation leads to the transcription of genes involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and other cellular responses to low oxygen levels.

Experimental Protocols for Future Investigations

To elucidate the specific biological activities of this compound, a series of well-defined experimental protocols should be employed.

Workflow for Biological Activity Screening:

Experimental_Workflow cluster_screening Biological Activity Screening cluster_mechanistic Mechanism of Action Studies A Compound Synthesis & Purification B In Vitro Enzyme Assays (e.g., Prolyl Hydroxylase) A->B C Cell-Based Assays (e.g., Anticancer, Antimicrobial) A->C D Determine IC50 / MIC values B->D C->D E Western Blot for Pathway Proteins (e.g., HIF-1α) D->E F qRT-PCR for Target Gene Expression D->F G Cell Cycle Analysis D->G

Detailed Methodologies:

  • Prolyl 4-Hydroxylase Inhibition Assay: The inhibitory activity against prolyl 4-hydroxylase can be determined using an in vitro assay that measures the hydroxylation of a synthetic peptide substrate. The assay typically involves incubating the enzyme with the substrate, co-factors (Fe²⁺, 2-oxoglutarate, and ascorbate), and varying concentrations of the test compound. The formation of the hydroxylated product can be quantified using methods such as HPLC or mass spectrometry. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

  • Anticancer Activity (MTT Assay): The cytotoxic effect of the compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Cancer cells are seeded in 96-well plates and treated with various concentrations of the compound. After a specific incubation period, MTT solution is added, which is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The absorbance of the dissolved formazan is measured, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

  • Antimicrobial Activity (Broth Microdilution Method): The minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains can be determined using the broth microdilution method. Serial dilutions of the compound are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the microorganism is added to each well. The plates are incubated under appropriate conditions, and microbial growth is assessed by measuring the optical density. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

While the biological activity of this compound is yet to be specifically documented, the extensive research on related pyridine derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Its structure suggests that it may act as an inhibitor of prolyl hydroxylases, warranting further exploration in the context of diseases characterized by hypoxia, such as anemia and certain cancers.

The provided experimental frameworks offer a clear path for future research to systematically evaluate the biological profile of this compound. Such studies are essential to unlock the therapeutic potential of this compound and contribute to the development of novel treatments for a range of human diseases. The scientific community is encouraged to undertake these investigations to fill the existing knowledge gap and potentially add a new, valuable molecule to the arsenal of pyridine-based therapeutics.

References

A Comparative Guide to the Enzyme Inhibitory Activity of Pyridinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridinecarboxylic acids, a class of heterocyclic organic compounds, and their derivatives are recognized for their diverse biological activities, including their ability to inhibit various enzymes. This guide provides a comparative overview of the enzyme inhibitory activity of the three isomers of pyridinecarboxylic acid: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). The inhibitory potential of these compounds is crucial in the development of novel therapeutic agents for a range of diseases.

Comparative Enzyme Inhibitory Activity

While extensive research has been conducted on the derivatives of pyridinecarboxylic acids, direct comparative studies on the parent isomers are less common. However, available data on derivatives provide insights into their potential as enzyme inhibitors.

Derivatives of nicotinic and isonicotinic acid, specifically thiosemicarbazides, have demonstrated potent inhibitory activity against urease, with IC50 values ranging from 1.13 to 19.74 µM.[1] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and contributes to the formation of urinary stones. Similarly, nicotinic acid-containing compounds have been evaluated for their inhibitory effects on carbonic anhydrase (CA), an enzyme involved in pH regulation and various physiological processes.[1] For instance, 6-(hexyloxy)pyridine-3-carboxylic acid, a nicotinic acid derivative, exhibited a Ki of 41.6 µM against carbonic anhydrase III.[1]

Furthermore, nicotinic acid itself has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. Studies have reported Ki values of 3.8 ± 0.3 mM for the inhibition of CYP2D6 by nicotinic acid.

It is important to note that the inhibitory potency can be significantly influenced by the specific substitutions on the pyridine ring, highlighting the importance of structure-activity relationship (SAR) studies in designing more potent and selective inhibitors.

Data Summary

The following table summarizes the available quantitative data on the enzyme inhibitory activity of pyridinecarboxylic acid derivatives. A direct comparison of the parent isomers is limited by the available literature.

Compound ClassTarget EnzymeIsomer BackboneInhibition ParameterValue Range
Thiosemicarbazide DerivativesUreaseNicotinic/IsonicotinicIC501.13 - 19.74 µM[1]
6-Substituted ScaffoldsCarbonic Anhydrase IIINicotinicKi41.6 µM (for 6-(hexyloxy)pyridine-3-carboxylic acid)[1]
Parent CompoundCytochrome P450 2D6NicotinicKi3.8 ± 0.3 mM

Experimental Protocols

Urease Inhibition Assay (Indophenol Method)

This colorimetric assay is commonly used to determine urease inhibitory activity by quantifying ammonia production.

Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The amount of ammonia produced is determined by the indophenol method, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-green indophenol dye. The absorbance of this dye is measured spectrophotometrically, and the percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control.

Materials:

  • Urease enzyme solution

  • Urea solution (substrate)

  • Phosphate buffer (pH 7.4)

  • Phenol reagent (phenol and sodium nitroprusside)

  • Alkali reagent (sodium hydroxide and sodium hypochlorite)

  • Test compounds (pyridinecarboxylic acids/derivatives)

  • Standard inhibitor (e.g., thiourea)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the test compound and urease enzyme solution to the designated wells.

  • Incubate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the urea solution to all wells.

  • Incubate the plate at 37°C for a further period (e.g., 30 minutes).

  • Stop the reaction and initiate color development by adding the phenol and alkali reagents.

  • Incubate at room temperature for a set time (e.g., 10 minutes) to allow for color development.

  • Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

  • Calculate the percentage of urease inhibition using the formula: % Inhibition = [ (Absorbance of control - Absorbance of test sample) / Absorbance of control ] x 100

Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase to evaluate its inhibition.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 400-405 nm. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

  • Carbonic anhydrase (e.g., bovine erythrocyte CA)

  • p-Nitrophenyl acetate (p-NPA) solution (substrate)

  • Tris-HCl buffer (pH 7.5)

  • Test compounds

  • Standard inhibitor (e.g., acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • To the wells of a 96-well plate, add the Tris-HCl buffer, the test compound solution, and the carbonic anhydrase solution.

  • Incubate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the p-NPA substrate solution.

  • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for a set duration.

  • Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100

Visualizing Molecular Pathways

To understand the context of enzyme inhibition by pyridinecarboxylic acids, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

NAD_Salvage_Pathway cluster_0 NAD+ Salvage Pathway Nicotinamide Nicotinamide (Nam) NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD NMNAT Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Sirtuins->Nicotinamide releases Deacetylation Protein Deacetylation Sirtuins->Deacetylation PARPs->Nicotinamide releases DNARepair DNA Repair PARPs->DNARepair Enzyme_Inhibition_Workflow cluster_workflow General Experimental Workflow for Enzyme Inhibition Assay A 1. Reagent Preparation (Enzyme, Substrate, Buffer, Inhibitor) B 2. Assay Setup in Microplate (Controls and Test Compounds) A->B C 3. Pre-incubation (Enzyme and Inhibitor) B->C D 4. Reaction Initiation (Addition of Substrate) C->D E 5. Signal Detection (e.g., Absorbance Measurement) D->E F 6. Data Analysis (Calculation of % Inhibition, IC50/Ki) E->F

References

Assessing the Purity of Synthesized 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of drug discovery and development. For compounds such as 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid, a substituted picolinic acid derivative with potential biological activity, ensuring high purity is critical for obtaining reliable and reproducible experimental data. This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, complete with detailed experimental protocols and representative data.

Comparison of Key Analytical Methods

A multi-pronged approach utilizing orthogonal analytical techniques is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a principal method for quantifying the main compound and detecting process-related impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful, independent method for determining absolute purity against a certified internal standard. Mass Spectrometry (MS) serves to confirm the molecular identity and can aid in the characterization of unknown impurities.

Analytical MethodPrinciplePrimary ApplicationAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.Quantification of the main component and detection of non-volatile organic impurities (e.g., starting materials, by-products).High resolution, high sensitivity, excellent quantitative accuracy, and wide applicability.May not be suitable for highly volatile impurities; requires chromophoric compounds for UV detection.
Quantitative ¹H NMR (qNMR) The integrated signal intensity of a specific proton is directly proportional to the molar concentration of the analyte.Determination of absolute purity against a certified internal standard without the need for a reference standard of the analyte.Provides structural information, is non-destructive, and is considered a primary ratio method of measurement.Lower sensitivity compared to HPLC; requires a highly pure and stable internal standard with non-overlapping signals.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Identification and structural elucidation of impurities; confirmation of the molecular weight of the synthesized compound.High specificity and sensitivity for identification; can detect non-chromophoric compounds.Quantitative accuracy can be more variable than HPLC-UV; matrix effects can suppress ion formation.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides a robust approach for the separation and quantification of this compound from potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

Gradient Elution:

Time (min) % A % B
0 95 5
20 5 95
25 5 95
26 95 5

| 30 | 95 | 5 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of water and acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR offers a direct measurement of the purity of the target compound relative to a certified internal standard.

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

Reagents and Standards:

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: Maleic acid (certified reference material)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.

  • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆, ensuring complete dissolution.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for quantitative analysis).

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

Data Analysis:

  • Apply phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std

    Where:

    • I = Integral Area

    • N = Number of Protons for the integrated signal

    • M = Molar Mass

    • W = Weight

    • P = Purity of the standard

Data Presentation: Purity Assessment of Synthesized Lot vs. Alternatives

The following table presents representative data from the analysis of a synthesized batch of this compound compared to commercially available, structurally related compounds.

CompoundHPLC Purity (Area %)Key Impurity (HPLC)qNMR Purity (%)Notes
Synthesized this compound 98.5%Unidentified peak at RRT 0.85 (0.7%)98.2%Further characterization of the impurity by LC-MS is recommended.
Picolinic Acid (Alternative 1) >99.0%[1]Not Detected>99.0%A simple, unsubstituted pyridinecarboxylic acid.
3-Hydroxy-4-methoxypicolinic acid (Alternative 2) >98.0%Not specifiedNot availableA closely related structural isomer. Synthesis and purification can present similar challenges.

RRT = Relative Retention Time

Visualizing the Purity Assessment Workflow

A systematic workflow is crucial for the comprehensive evaluation of a newly synthesized compound. The following diagram illustrates the logical progression from initial analysis to a final purity statement.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary_analysis Primary Purity Assessment cluster_confirmation Structural Confirmation & Impurity ID cluster_final Final Assessment Synthesis Synthesized 4-Hydroxy-5-methoxy-2- pyridinecarboxylic acid TLC TLC Analysis Synthesis->TLC Initial Check MeltingPoint Melting Point Determination Synthesis->MeltingPoint HPLC RP-HPLC Analysis (Purity by Area %) Synthesis->HPLC Quantitative Analysis qNMR qNMR Analysis (Absolute Purity) HPLC->qNMR Orthogonal Method MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS Impurity Characterization FinalPurity Final Purity Statement (Combined Data) HPLC->FinalPurity qNMR->FinalPurity Impurity_ID LC-MS for Impurity Identification MS->Impurity_ID Impurity_ID->FinalPurity

Experimental workflow for purity assessment.

This structured approach, combining chromatographic separation with spectroscopic analysis, ensures a robust and reliable determination of the purity of synthesized this compound, providing confidence in its use for further research and development.

References

Inter-Laboratory Comparison Guide: Analysis of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common analytical methods for the quantification of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid in a biological matrix. The data and results presented are from a representative, simulated inter-laboratory study designed to highlight the performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical methodologies.

Hypothetical Inter-Laboratory Study Overview

To assess the reliability and performance of different analytical techniques, a hypothetical inter-laboratory study was designed. Five laboratories were provided with identical human plasma samples, spiked with a known concentration (25 µg/mL) of this compound. Each laboratory was instructed to quantify the analyte using both an in-house validated HPLC-UV method and an LC-MS/MS method. The study aimed to evaluate the accuracy, precision, and inter-laboratory variability of each technique.

Data Presentation: Quantitative Analysis Results

The following table summarizes the quantitative results reported by the five participating laboratories. The data reflects typical performance characteristics for each analytical method, with LC-MS/MS generally offering higher sensitivity and specificity, while HPLC-UV provides a robust and more accessible alternative.[1][2][3][4] The precision for HPLC methods is often characterized by a Relative Standard Deviation (%RSD) of less than 2%, while for LC-MS/MS, a coefficient of variation (CV) under 15% is generally considered acceptable for bioanalytical methods.[5][6]

LaboratoryMethodReported Mean Conc. (µg/mL)Standard Deviation (SD)Coefficient of Variation (%CV)Accuracy (% Recovery)
Lab 1 HPLC-UV24.850.451.81%99.4%
LC-MS/MS25.100.983.90%100.4%
Lab 2 HPLC-UV25.350.512.01%101.4%
LC-MS/MS24.921.154.61%99.7%
Lab 3 HPLC-UV24.600.622.52%98.4%
LC-MS/MS24.750.853.43%99.0%
Lab 4 HPLC-UV25.500.481.88%102.0%
LC-MS/MS25.211.204.76%100.8%
Lab 5 HPLC-UV24.950.552.20%99.8%
LC-MS/MS25.050.953.79%100.2%
Overall HPLC-UV 25.05 0.38 1.52% 100.2%
Overall LC-MS/MS 25.01 0.17 0.68% 100.0%

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below. These protocols are representative of standard practices in bioanalytical laboratories.

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a common method for sample clean-up prior to chromatographic analysis.[7][8]

  • Sample Thawing : Frozen human plasma samples are thawed at room temperature.

  • Aliquoting : 200 µL of the plasma sample is transferred to a 1.5 mL microcentrifuge tube.

  • Precipitation : 600 µL of cold acetonitrile (containing an internal standard, if applicable) is added to the plasma sample.

  • Vortexing : The mixture is vortexed for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation : The samples are centrifuged at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : The resulting supernatant is carefully transferred to a new tube or vial for analysis.

  • Evaporation & Reconstitution (Optional) : For increased concentration, the supernatant may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a robust technique for quantifying compounds that possess a UV chromophore.[9][10]

  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : An isocratic mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 70:30 v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Injection Volume : 20 µL.

  • Detection Wavelength : The UV detector is set to a wavelength corresponding to the maximum absorbance of this compound (determined by UV scan, e.g., 285 nm).

  • Quantification : Quantification is based on a calibration curve generated from standards of known concentrations, using the peak area of the analyte.

LC-MS/MS Method

Liquid Chromatography with tandem Mass Spectrometry is a highly sensitive and selective method, considered the gold standard for quantitative bioanalysis.[3][11]

  • Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase : A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Example: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B, and equilibrate for 1 minute.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

  • Ionization Mode : Electrospray Ionization (ESI), positive or negative mode, optimized for the analyte.

  • MS/MS Detection : Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

    • Hypothetical MRM Transition: Q1 (precursor ion) m/z -> Q3 (product ion) m/z.

  • Quantification : Quantification is based on the peak area ratio of the analyte to a stable isotope-labeled internal standard, plotted against a calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in plasma samples as performed in the hypothetical inter-laboratory study.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleReceipt Sample Receipt Thaw Thaw Plasma SampleReceipt->Thaw Precipitate Protein Precipitation Thaw->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Extract Supernatant Centrifuge->Extract HPLC HPLC-UV Analysis Extract->HPLC LCMS LC-MS/MS Analysis Extract->LCMS Integration Peak Integration HPLC->Integration LCMS->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: General experimental workflow from sample receipt to final report generation.

Hypothetical Signaling Pathway: Enzyme Inhibition

Pyridine carboxylic acid derivatives are known to function as enzyme inhibitors.[12][13] The diagram below illustrates a hypothetical mechanism where this compound acts as an inhibitor of a target enzyme, preventing the conversion of its substrate into a product, which in turn blocks a downstream cellular response.

G cluster_inhibition Inhibition Mechanism Analyte 4-Hydroxy-5-methoxy- 2-pyridinecarboxylic acid Enzyme Target Enzyme Analyte->Enzyme Product Product Enzyme->Product catalysis Substrate Substrate Substrate->Enzyme Response Cellular Response Product->Response

Caption: Hypothetical pathway showing enzyme inhibition by the target analyte.

References

Establishing Reference Standards for 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing reference standards for 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid by comparing its physicochemical and chromatographic properties with commercially available, structurally related pyridinecarboxylic acid isomers. The presented data and experimental protocols are intended to serve as a foundation for quality control and analytical method development.

Introduction

This compound is a substituted pyridinecarboxylic acid with potential applications in pharmaceutical and materials science research. The establishment of a well-characterized reference standard is crucial for ensuring the identity, purity, and quality of the compound in research and development. This guide outlines a comparative approach, utilizing readily available pyridinedicarboxylic acids as benchmarks.

A reference standard is a highly purified compound used as a benchmark for qualitative and quantitative analysis.[1][2] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide guidelines for the preparation and certification of such standards.[1] In the absence of a commercially available certified reference material for the target compound, establishing an in-house primary reference standard is a critical step.[3][4]

Comparative Analysis of Physicochemical Properties

A fundamental step in characterizing a reference standard is the determination of its physical and chemical properties. This data provides a baseline for identity confirmation. The following table summarizes the key properties of this compound and selected commercially available pyridinedicarboxylic acid isomers.

PropertyThis compound2,3-Pyridinedicarboxylic acid2,4-Pyridinedicarboxylic acid2,5-Pyridinedicarboxylic acid2,6-Pyridinedicarboxylic acid
Molecular Formula C₇H₇NO₄C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄
Molecular Weight 169.13 g/mol 167.12 g/mol 167.12 g/mol [5]167.12 g/mol [6]167.12 g/mol [7]
Melting Point (°C) 251-253188-190 (dec.)243-246[8]242-247 (dec.)[9]248-250 (dec.)[10]
Appearance White to off-white solidWhite to almost white crystalline powderWhite to almost white crystalline powder[8]Yellow to green fine crystalline powder[11]White crystalline powder[10]
Solubility Data not readily availableSoluble in water (0.55%), slightly soluble in alcohol.[12]Soluble in water (4.5 g/L at 20°C).[8]Insoluble in cold water, soluble in hot water.[11]Partly miscible with water.[10]
CAS Number 51727-04-989-00-9499-80-9[8]100-26-5[6]499-83-2[10]

Chromatographic Purity Assessment: A Comparative Protocol

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of reference standards. The following protocol is a recommended starting point for the comparative analysis of this compound and its alternatives.

Proposed HPLC Method

A reversed-phase HPLC method is proposed for the separation and purity evaluation of these polar, ionizable compounds.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 255 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of each compound in 1 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

This method is based on established procedures for the analysis of pyridinecarboxylic acid isomers.[13] The use of a mixed-mode column could also be explored to enhance separation based on both hydrophobic and ionic interactions.

Thin-Layer Chromatography (TLC) for Orthogonal Purity Confirmation

TLC provides a rapid and orthogonal method to HPLC for purity assessment.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: Butanol:Acetic Acid:Water (4:1:1 v/v/v)

  • Visualization: UV light at 254 nm and 365 nm.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unequivocal identification of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of this compound. The expected chemical shifts and coupling constants should be documented and compared against theoretical predictions and any available literature data.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be performed to determine the accurate mass of the molecular ion, further confirming the elemental composition. Fragmentation patterns can also provide valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy will provide information about the functional groups present in the molecule, such as the carboxylic acid, hydroxyl, and methoxy groups.

Establishing the Reference Standard: A Workflow

The following diagram illustrates the workflow for establishing a primary reference standard for this compound.

G cluster_0 Material Acquisition and Initial Assessment cluster_1 Comprehensive Analysis cluster_2 Data Evaluation and Standard Establishment A Synthesize or Procure 4-Hydroxy-5-methoxy- 2-pyridinecarboxylic acid C Preliminary Characterization (Appearance, Solubility) A->C B Procure Alternative Pyridinecarboxylic Acids B->C D Physicochemical Analysis (Melting Point, etc.) C->D E Chromatographic Purity (HPLC, TLC) C->E F Spectroscopic Identification (NMR, MS, IR) C->F G Compare Data with Alternative Standards D->G H Assess Purity and Identify Impurities E->H F->G I Establish Primary Reference Standard (with Certificate of Analysis) G->I H->I

Workflow for establishing a primary reference standard.

Comparative Analysis Workflow

The following diagram outlines the logical flow for the comparative analysis of the target compound against the selected alternatives.

G cluster_0 Analytical Techniques cluster_1 Comparative Data Evaluation cluster_2 Outcome Target 4-Hydroxy-5-methoxy- 2-pyridinecarboxylic acid HPLC HPLC Analysis Target->HPLC TLC TLC Analysis Target->TLC PhysChem Physicochemical Tests Target->PhysChem Spectroscopy Spectroscopic Analysis Target->Spectroscopy Alt1 2,3-Pyridinedicarboxylic acid Alt1->HPLC Alt1->TLC Alt1->PhysChem Alt2 2,4-Pyridinedicarboxylic acid Alt2->HPLC Alt2->TLC Alt2->PhysChem Alt3 2,5-Pyridinedicarboxylic acid Alt3->HPLC Alt3->TLC Alt3->PhysChem Alt4 2,6-Pyridinedicarboxylic acid Alt4->HPLC Alt4->TLC Alt4->PhysChem Comparison Compare Results HPLC->Comparison TLC->Comparison PhysChem->Comparison Spectroscopy->Comparison ReferenceStandard Establish Reference Standard Profile Comparison->ReferenceStandard

Comparative analysis workflow.

Conclusion

By systematically comparing the analytical data of this compound with that of well-defined, commercially available alternatives, a robust reference standard profile can be established. This guide provides the necessary framework, including comparative data tables and detailed experimental protocols, to support the quality assessment of this compound in a research and development setting. Adherence to good laboratory practices and thorough documentation are paramount in the successful establishment of a reliable reference standard.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid is crucial for maintaining laboratory safety and environmental compliance. As with any chemical waste, it must be handled in accordance with national and local regulations. This guide provides a procedural framework for its safe disposal.

Pre-Disposal Safety and Handling

Before beginning the disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This is essential to mitigate risks of skin and eye irritation, as indicated for similar chemical structures.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact and irritation.[1][2]
Eye Protection Safety glasses with side-shields or gogglesTo protect against splashes and dust, preventing serious eye irritation.[1][2][3]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo avoid inhalation of dust or vapors, which may cause respiratory irritation.[1][2][3]

Step-by-Step Disposal Procedure

The primary method for disposing of this compound is to treat it as hazardous chemical waste and transfer it to an approved waste disposal facility.[1][3]

  • Container Preparation :

    • Ensure the original container of the this compound is securely closed.[1]

    • If transferring to a waste container, use a container that is compatible with the chemical, properly labeled as "Hazardous Waste," and includes the full chemical name.

    • Do not mix this chemical with other waste streams unless compatibility has been verified.[1]

  • Waste Collection :

    • Collect waste in its original container or a designated, properly labeled hazardous waste container.[1][4]

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][4]

    • Liquid waste should be stored in secondary containment bins to prevent spills.[4]

  • Disposal of Empty Containers :

    • Thoroughly empty any containers that held the chemical.[4]

    • The first rinse of the container should be collected and disposed of as hazardous waste.[4]

    • For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4]

    • After appropriate rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste.

  • Arranging for Pickup :

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste handover, including any required documentation.

Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate and Ventilate : Evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment : For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1] For liquid spills, use an inert absorbent material.

  • Cleanup : Collect the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[1]

  • Decontamination : Clean the affected area thoroughly.

  • First Aid :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1]

    • Eye Contact : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

    • Inhalation : Move to fresh air. If you feel unwell, call a poison center or doctor.[1]

    • Ingestion : Rinse mouth and consult a physician.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Don Personal Protective Equipment (PPE) B Identify Waste as Hazardous A->B C Prepare Labeled, Compatible Waste Container B->C D Transfer Chemical to Waste Container C->D Begin Waste Transfer E Securely Seal Container D->E F Store in Designated Secondary Containment Area E->F G Contact Environmental Health & Safety (EHS) F->G Ready for Disposal H Schedule Waste Pickup G->H I Complete Disposal Documentation H->I J Handover to Approved Waste Disposal Personnel I->J S1 Evacuate & Ventilate Area S2 Contain Spill with Absorbent S1->S2 S3 Collect Contaminated Material into Waste Container S2->S3 S4 Decontaminate Spill Area S3->S4

Caption: Workflow for the safe disposal of chemical waste.

References

Essential Safety and Operational Guide for Handling 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The toxicological properties of this specific compound have not been fully investigated; therefore, it should be handled with care, assuming it may be hazardous.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to prevent accidental exposure through skin contact, eye contact, or inhalation. The following table summarizes the required PPE.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a full-face shieldEssential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.[1][2]
Hand Protection Nitrile or neoprene chemical-resistant glovesInspect gloves for any signs of wear or perforation before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1]
Body Protection A fully-fastened laboratory coatProvides a critical barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a fume hood.[1][3] If significant dust is expected, a NIOSH-approved respirator may be necessary.[4][5]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]

Hazard Identification

Based on data for structurally similar compounds, this compound may present the following hazards:

  • Skin Irritation (H315) [6]

  • Serious Eye Irritation (H319) [6]

  • Respiratory Irritation (H335) [6]

  • Harmful if Swallowed (H302) [6]

Safe Handling and Operational Plan

A strict operational protocol is crucial for minimizing risks.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, especially when dealing with powders or creating solutions.[1][3]

  • Ensure safety shower and eyewash stations are readily accessible.

Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Compound Handling:

    • Carefully transfer the solid to avoid generating dust.

    • When weighing, do so in a fume hood or a ventilated balance enclosure.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Decontamination: After handling, thoroughly decontaminate all work surfaces with a suitable cleaning agent.

  • PPE Removal: Carefully remove and dispose of contaminated gloves and any other disposable PPE in the designated waste container.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[1] Do not eat, drink, or smoke in the laboratory.[3]

Disposal Plan

Proper segregation and disposal of chemical waste are critical for regulatory compliance and environmental safety.

  • Waste Segregation: Collect all waste materials containing this compound, including contaminated absorbents and disposable PPE, in a dedicated and clearly labeled hazardous waste container.[1] Do not mix with other waste streams.

  • Container Management: Use a container that is compatible with the chemical. Ensure the container is kept tightly sealed and stored in a designated, well-ventilated, and secure area.[1]

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Compound B->C Proceed to Handling D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F Proceed to Cleanup G Segregate and Store Waste F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.